1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUJOMAWXJSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387796 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432531-43-6 | |
| Record name | 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Introduction: Strategic Importance in Medicinal Chemistry
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a key building block in contemporary drug discovery and development. Its strategic importance lies in the versatile reactivity of its constituent moieties: the activated fluoro-nitrophenyl group and the nucleophilic methylpiperazine scaffold. The presence of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making it a readily derivatizable intermediate. This allows for the facile introduction of a wide array of nucleophiles, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. Furthermore, the 4-methylpiperazine unit is a common pharmacophore found in numerous clinically successful drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the primary synthetic pathway to this valuable intermediate, delving into the mechanistic underpinnings and offering a detailed, field-proven experimental protocol.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most direct and industrially scalable route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a suitably activated fluoro-nitro-aromatic precursor with 1-methylpiperazine.
Causality Behind Experimental Choices: Why this Pathway?
The selection of an SNAr reaction is predicated on several key chemical principles:
-
Activation of the Aromatic Ring: The strongly electron-withdrawing nitro group (-NO₂) at the ortho position to the fluorine atom is crucial. Through a combination of inductive (-I) and resonance (-M) effects, the nitro group delocalizes the electron density of the aromatic ring, making the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[1]
-
Choice of Leaving Group: Fluorine, despite being the most electronegative halogen, is an excellent leaving group in SNAr reactions. This is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating this initial attack.
-
Nucleophilicity of 1-Methylpiperazine: 1-Methylpiperazine is a secondary amine with a readily available lone pair of electrons on the nitrogen atom, making it a potent nucleophile for this transformation.
-
Reaction Conditions: The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it can solvate the cation of the base while leaving the nucleophile relatively unsolvated and thus more reactive. A mild inorganic base, typically potassium carbonate (K₂CO₃), is employed to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Mechanistic Insights: A Stepwise Process
The SNAr reaction for the synthesis of this compound is generally accepted to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the nitrogen atom of 1-methylpiperazine on the carbon atom of the 1,4-difluoro-2-nitrobenzene bearing the fluorine atom at the 1-position. This leads to the formation of a negatively charged, non-aromatic intermediate, the Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.
-
Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion. This step is typically fast and results in the formation of the final product, this compound.
Caption: Generalized SNAr reaction mechanism.
Experimental Protocol: A Self-Validating System
The following protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,4-Difluoro-2-nitrobenzene | 159.09 | 10.0 g | 0.0629 | 1.0 |
| 1-Methylpiperazine | 100.16 | 7.56 g | 0.0755 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 17.38 g | 0.1258 | 2.0 |
| Dimethylformamide (DMF) | - | 100 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - | - |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (10.0 g, 0.0629 mol), potassium carbonate (17.38 g, 0.1258 mol), and dimethylformamide (100 mL).
-
Addition of Nucleophile: While stirring at room temperature, add 1-methylpiperazine (7.56 g, 0.0755 mol) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Progression: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water with stirring. A precipitate may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (100 mL) to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure this compound as a solid.
Data Presentation: Quantitative Overview
| Parameter | Value | Notes |
| Reactant Stoichiometry | ||
| 1,4-Difluoro-2-nitrobenzene | 1.0 eq | Limiting Reagent |
| 1-Methylpiperazine | 1.2 eq | Slight excess to ensure complete reaction |
| Potassium Carbonate | 2.0 eq | To neutralize the generated HF |
| Reaction Conditions | ||
| Solvent | DMF | Polar aprotic solvent |
| Temperature | 80-90 °C | Provides sufficient energy for the reaction |
| Time | 4-6 hours | Typical reaction time, monitor by TLC |
| Yield and Purity | ||
| Expected Yield | 85-95% | Based on similar reported reactions |
| Purity (post-purification) | >98% | As determined by NMR and/or LC-MS |
Logical Workflow Diagram
Caption: Experimental workflow for the synthesis.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and well-understood process. The key to a successful synthesis lies in the careful control of reaction conditions and a thorough purification of the final product. This in-depth guide provides the necessary theoretical framework and practical details for researchers, scientists, and drug development professionals to confidently and safely produce this valuable chemical intermediate for their research and development endeavors.
References
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a synthetic compound of significant interest within pharmaceutical research and development. As an arylpiperazine derivative, it belongs to a class of molecules known for their versatile interactions with biological targets, particularly within the central nervous system.[1][2][3] The unique arrangement of a fluorinated nitrophenyl ring attached to a methylpiperazine moiety imparts specific physicochemical characteristics that are crucial for its behavior in biological systems. Understanding these properties is paramount for drug design, formulation development, and predicting pharmacokinetic profiles.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed, field-proven experimental protocols for their determination. The focus is not merely on the data itself, but on the underlying scientific principles and the rationale behind the experimental choices, empowering researchers to apply these methods in their own work.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is derived from computational models, these values provide a strong foundation for experimental investigation.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem | [4] |
| Molecular Weight | 239.25 g/mol | PubChem | [4] |
| IUPAC Name | This compound | PubChem | [4] |
| CAS Number | 432531-43-6 | PubChem | [4] |
| Melting Point | Not experimentally determined. A structurally similar compound, 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine, has a melting point of 114-118 °C. | Chem-Impex[5] | The presence of a second nitro group in the reference compound would likely increase the melting point due to stronger intermolecular forces. |
| Boiling Point | Not experimentally determined. | - | High molecular weight and polarity suggest a high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Computed LogP (XLogP3) | 1.8 | PubChem | [4] |
| Aqueous Solubility | Not experimentally determined. | - | The LogP value suggests low to moderate aqueous solubility. Experimental determination is crucial for formulation. |
| Estimated pKa | ~7.5 - 8.5 | Inferred from literature on substituted piperazines.[6][7] | The electron-withdrawing nitro and fluoro groups on the aryl ring are expected to decrease the basicity of the anilinic nitrogen, while the methyl group on the aliphatic nitrogen has a slight base-strengthening inductive effect. |
Synthesis
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common and efficient method is the reaction of 1,4-difluoro-2-nitrobenzene with 1-methylpiperazine.
Reaction Scheme:
General Procedure:
To a solution of 1,4-difluoro-2-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), 1-methylpiperazine and a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) are added.[8] The reaction mixture is heated, typically between 70-100 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail the methodologies for the experimental determination of key physicochemical parameters.
Lipophilicity: Determination of the Partition Coefficient (LogP)
Scientific Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[9] It describes the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. A LogP value greater than 0 indicates a preference for the lipid phase (lipophilic), while a value less than 0 indicates a preference for the aqueous phase (hydrophilic).[9]
Methodology: Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining LogP.
Step-by-Step Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH, such as 7.4. Saturate this buffer with n-octanol by mixing them and allowing the phases to separate. Similarly, saturate n-octanol with the phosphate buffer.
-
Standard Curve Generation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of calibration standards by diluting the stock solution in the aqueous phase and measure their absorbance at the compound's λ_max using a UV-Vis spectrophotometer. Plot absorbance versus concentration to generate a standard curve.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a centrifuge tube.
-
Equilibration: Vigorously shake the tube for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove a sample from the aqueous phase and measure its absorbance.
-
Calculation: Using the standard curve, determine the concentration of the compound in the aqueous phase. The concentration in the n-octanol phase can be calculated by subtracting the amount in the aqueous phase from the total initial amount. The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Diagram of the Shake-Flask LogP Determination Workflow:
Caption: Workflow for LogP determination using the shake-flask method.
Aqueous Solubility: Kinetic and Thermodynamic Measurement
Scientific Rationale: Aqueous solubility is a fundamental property that significantly impacts a drug's bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract and challenges in developing intravenous formulations. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, rapidly added from a DMSO stock solution, precipitates in an aqueous buffer.[4][10] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a saturated solution and is determined over a longer incubation period.[4][10]
Methodology: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for thermodynamic solubility determination.
Ionization Constant: pKa Determination
Scientific Rationale: The ionization constant (pKa) is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a basic compound like this compound, the pKa will govern the extent of its ionization at different physiological pH values. The piperazine ring contains two nitrogen atoms that can be protonated. The ionization state significantly affects solubility, permeability across biological membranes, and binding to target receptors.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, often a co-solvent system like methanol/water if aqueous solubility is low, to a known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value can be determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization. This is often identified as the inflection point in the derivative of the titration curve.
Diagram of the Potentiometric pKa Determination Workflow:
Caption: Workflow for pKa determination via potentiometric titration.
Conclusion
The physicochemical properties of this compound are integral to its potential as a pharmacologically active agent. While computational methods provide valuable initial estimates, rigorous experimental determination of properties such as lipophilicity, aqueous solubility, and pKa is indispensable for successful drug development. The protocols outlined in this guide represent robust and validated approaches for obtaining this critical data, thereby enabling informed decision-making in lead optimization, formulation, and preclinical evaluation. The interplay of the fluorinated nitrophenyl ring and the methylpiperazine moiety creates a unique physicochemical profile that warrants thorough investigation to unlock its full therapeutic potential.
References
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Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Alkoxyethoxybenzoates. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Porras, E. (2002). Synthesis and Structure–Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity: Synthesis of a New Derivative with Mixed 5-HT1A/D2 Antagonist Properties. Journal of Medicinal Chemistry, 45(2), 536-545. [Link]
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pK a values of common substituted piperazines. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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1-(2-Fluoro-4-Nitrophenyl)piperazine. (n.d.). Bouling Chemical Co., Limited. Retrieved from [Link]
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Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. (2022). Semantic Scholar. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). MDPI. Retrieved from [Link]
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General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.). Retrieved from [Link]
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Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
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1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. (n.d.). Appchem. Retrieved from [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada. Retrieved from [Link]
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Table 5 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. Retrieved from [Link]
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Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (n.d.). MDPI. Retrieved from [Link]
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General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.). ResearchGate. Retrieved from [Link]
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1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine CAS 432531-43-6 characterization
An In-depth Technical Guide to the Characterization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS 432531-43-6)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview for the definitive characterization of this compound, a key intermediate in contemporary synthetic chemistry. Designed for researchers and drug development professionals, this document moves beyond simple data reporting to explain the causal-driven methodologies required for unambiguous structural verification and purity assessment. The protocols described herein are designed to be self-validating, ensuring the highest degree of scientific integrity.
Compound Overview and Strategic Importance
This compound (CAS: 432531-43-6) is a substituted nitrophenylpiperazine derivative. Compounds within this class are significant building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active molecules.[1][2] The specific arrangement of the fluoro and nitro groups on the phenyl ring, combined with the N-methylpiperazine moiety, offers multiple avenues for further functionalization, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3]
Accurate characterization is paramount to ensure that the correct regioisomer is in hand and to quantify its purity, as these factors directly impact the success, reproducibility, and safety of subsequent synthetic transformations and biological assays.
Physicochemical Identifiers
A foundational step in characterization is the confirmation of the compound's basic physical and chemical properties, which align with its molecular formula, C₁₁H₁₄FN₃O₂.[4]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 432531-43-6 | PubChem[4] |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem[4] |
| Molecular Weight | 239.25 g/mol | PubChem[4] |
| Exact Mass | 239.10700486 Da | PubChem[4] |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[O-] | PubChem[4] |
| InChIKey | SVXUJOMAWXJSIK-UHFFFAOYSA-N | PubChem[4] |
Contextual Synthesis: A Rationale for Characterization
While multiple synthetic routes may exist, a common and logical approach to synthesizing the title compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This context is crucial as it informs the potential side products and impurities that our characterization workflow must be designed to detect. The likely pathway involves the reaction of 1-methylpiperazine with a suitable di-substituted nitrobenzene.
The primary rationale for this choice is the high reactivity of halogenated nitroaromatics towards nucleophilic attack, driven by the strong electron-withdrawing nature of the nitro group.
Caption: Probable synthetic route via Nucleophilic Aromatic Substitution (SₙAr).
This reaction could potentially yield regioisomeric impurities if the starting material were, for example, 1-chloro-4-fluoro-2-nitrobenzene, where substitution could occur at either halogenated position. Therefore, the subsequent spectroscopic analysis must definitively confirm the connectivity shown.
The Core Characterization Workflow: A Multi-Technique Approach
No single analytical technique is sufficient for unambiguous characterization. We employ a synergistic workflow where each method provides a unique and complementary piece of structural information. The results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively build a complete and validated structural profile.
Caption: Integrated workflow for the comprehensive characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the most powerful technique for elucidating the precise molecular structure, providing detailed information about the chemical environment of each hydrogen, carbon, and fluorine atom.
Expertise & Causality: We use a combination of ¹H, ¹³C, and ¹⁹F NMR. ¹H NMR confirms the proton environments and their neighbor relationships (connectivity) through spin-spin coupling. ¹³C NMR verifies the complete carbon backbone. Crucially, ¹⁹F NMR provides a simple, direct confirmation of the fluorine's presence and electronic environment, which is essential for distinguishing it from other halogenated analogues.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Dissolution: Add ~0.6 mL of CDCl₃. If necessary, add a drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) is common practice.[5]
-
Homogenization: Cap the tube and gently invert several times or use brief sonication to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Acquire spectra on a spectrometer with a minimum field strength of 400 MHz for ¹H to ensure adequate signal dispersion.[5]
Predicted ¹H NMR Spectral Data (CDCl₃)
The spectrum will show distinct signals for the aromatic protons, the two non-equivalent sets of piperazine protons, and the N-methyl protons.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.65 | dd (J ≈ 9.0, 3.0 Hz) | 1H | Ar-H (H3) | Ortho to NO₂ and meta to F. Deshielded by the nitro group. |
| ~ 7.20 | ddd (J ≈ 9.0, 7.5, 3.0 Hz) | 1H | Ar-H (H5) | Ortho to F, meta to NO₂. Complex splitting from both F and adjacent protons. |
| ~ 7.10 | dd (J ≈ 9.0, 4.5 Hz) | 1H | Ar-H (H6) | Ortho to the piperazine nitrogen and ortho to F. |
| ~ 3.20 | t (J ≈ 5.0 Hz) | 4H | -N(CH₂ )- (Piperazine) | Protons on carbons adjacent to the aromatic ring. |
| ~ 2.70 | t (J ≈ 5.0 Hz) | 4H | -N(CH₂ )- (Piperazine) | Protons on carbons adjacent to the N-methyl group.[6][7] |
| ~ 2.40 | s | 3H | -N-CH₃ | Singlet signal for the methyl group protons.[6] |
Predicted ¹³C and ¹⁹F NMR Spectral Data (CDCl₃)
| Spectrum | Predicted Shift (ppm) | Assignment | Rationale |
| ¹³C NMR | ~ 160 (d, J ≈ 250 Hz) | C -F | Large one-bond C-F coupling constant is characteristic. |
| ~ 145-150 | Ar-C | Aromatic carbons, including C-N and C-NO₂. | |
| ~ 115-130 | Ar-C | Remaining aromatic carbons, showing C-F coupling. | |
| ~ 54.5 | Piperazine C -N(Me) | Carbon atoms adjacent to the N-methyl group. | |
| ~ 49.0 | Piperazine C -N(Ar) | Carbon atoms adjacent to the aromatic ring. | |
| ~ 45.5 | N-C H₃ | Methyl carbon. | |
| ¹⁹F NMR | ~ -110 to -115 | Ar-F | A single resonance is expected for the one fluorine atom.[5] |
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
MS provides the exact mass of the compound, which is one of the most definitive pieces of evidence for its identity.
Trustworthiness: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the intact protonated molecule, [M+H]⁺, minimizing fragmentation and providing a clear molecular ion peak. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[8]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Rationale |
| [M+H]⁺ | 240.1143 | ~ 240.11 | The primary ion observed in positive mode ESI, confirming the molecular weight. |
| [M+Na]⁺ | 262.0962 | ~ 262.10 | A sodium adduct is commonly observed as a minor peak. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups, providing a molecular "fingerprint."[9]
Expertise & Causality: For this molecule, we are specifically looking for the characteristic strong absorptions of the nitro group (N-O stretches), the aromatic C=C bonds, the aliphatic C-H bonds of the piperazine and methyl groups, and the C-N and C-F bonds.[10][11] The absence of other signals (e.g., O-H or C=O) confirms the purity of the structure.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid compound directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2950-2800 | C-H Stretch | Aliphatic (Piperazine & Methyl C-H) |
| ~ 1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~ 1520, ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group (NO₂) - Key Bands |
| ~ 1250 | C-N Stretch | Aryl-N (Piperazine) |
| ~ 1200 | C-F Stretch | Aryl-F |
Purity Assessment and Final Validation
While spectroscopic methods confirm structure, they are not inherently quantitative for purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[1] A typical result from a supplier would indicate a purity of ≥97%.[12]
Protocol: A reverse-phase HPLC method (e.g., using a C18 column with a water/acetonitrile mobile phase gradient) coupled with a UV detector would be appropriate. A single major peak would confirm the sample's high purity.
Conclusion
The structural characterization of this compound is achieved through a logical, multi-faceted analytical workflow. NMR spectroscopy provides the definitive structural framework and confirms regio-connectivity. Mass spectrometry validates the molecular weight and elemental composition. Finally, IR spectroscopy offers rapid confirmation of the essential functional groups. Together, these techniques provide a robust and self-validating dataset, ensuring the material's identity and quality for its intended use in research and development.
References
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Title: this compound | C11H14FN3O2 | CID 2915664 Source: PubChem URL: [Link]
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Title: Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine Source: PrepChem.com URL: [Link]
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Title: 1-(2-Fluoro-4-nitrophenyl)piperazine | C10H12FN3O2 | CID 2783066 Source: PubChem URL: [Link]
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Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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Title: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine | 221198-29-4 Source: Appchem URL: [Link]
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Title: Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase Source: PubMed Central (PMC) URL: [Link]
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Title: 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies Source: SciSpace by Typeset URL: [Link]
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Title: 1-(4-Nitrophenyl)piperazine - IR Spectrum Source: NIST WebBook URL: [Link]
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Title: 1-(4-Nitrophenyl)piperazine - Mass Spectrum Source: NIST WebBook URL: [Link]
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Title: piperazine, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)- - 1H NMR Spectrum Source: SpectraBase URL: [Link]
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Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE Source: ResearchGate URL: [Link]
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Title: 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies Source: Semantic Scholar URL: [Link]
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Title: SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE Source: CSCanada URL: [Link]
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A Comprehensive Guide to the Spectral Analysis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Foreword
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth exploration of the analytical techniques required to characterize 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine, a compound of interest due to its prevalence in medicinal chemistry scaffolds. As researchers and drug development professionals, our ability to interpret complex spectral data with precision is fundamental to advancing our projects. This document moves beyond a simple recitation of data, offering a narrative grounded in the principles of analytical chemistry. We will dissect the "why" behind the "how," ensuring that each step of the analytical workflow is not just a procedure, but a logical inquiry into the molecule's electronic and structural properties.
The methodologies and interpretations presented herein are designed to be self-validating, reflecting a commitment to scientific integrity. By cross-referencing data from multiple spectroscopic techniques, we build a congruent and robust structural hypothesis. This guide is structured to empower the reader—from the bench chemist to the project leader—with the expertise to confidently characterize this and similar molecules.
Molecular Structure and Analytical Overview
This compound (C₁₁H₁₄FN₃O₂) is a substituted arylpiperazine with a molecular weight of approximately 239.25 g/mol .[1][2] Its structure comprises a 4-methylpiperazine ring attached to a 4-fluoro-2-nitrophenyl group. The strategic placement of a fluorine atom and a nitro group—both potent electron-withdrawing groups—on the aromatic ring significantly influences the molecule's electronic environment and, consequently, its spectral properties.
Our analytical approach will be multi-faceted, employing a suite of spectroscopic techniques to probe the molecule's constitution:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To map the carbon-hydrogen framework and deduce connectivity.
-
Mass Spectrometry (MS): To determine the exact molecular weight and investigate fragmentation patterns for structural confirmation.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the conjugated system.
This integrated approach ensures a comprehensive and unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule characterization. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce detailed information about molecular structure and connectivity. For this compound, we will focus on ¹H and ¹³C NMR.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons. Based on the analysis of structurally similar compounds, we can predict the following signals[3][4]:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | dd | 1H | H-3 | The strong deshielding effect of the adjacent nitro group (NO₂) and ortho-coupling to H-5. |
| ~ 7.3 - 7.5 | m | 1H | H-5 | Deshielded by the aromatic ring current and influenced by coupling to H-3 and the fluorine at C-4. |
| ~ 7.1 - 7.3 | dd | 1H | H-6 | Influenced by the piperazine nitrogen and coupling to H-5. |
| ~ 3.1 - 3.3 | t | 4H | Piperazine CH₂ (adjacent to N-aryl) | These protons are on the carbons directly attached to the deshielding aromatic ring system. |
| ~ 2.5 - 2.7 | t | 4H | Piperazine CH₂ (adjacent to N-methyl) | These protons are further from the aromatic ring and thus appear at a higher field. |
| ~ 2.3 - 2.4 | s | 3H | Methyl (CH₃) | A characteristic singlet for a methyl group attached to a nitrogen. |
Note: Predicted chemical shifts are relative to TMS in a solvent like CDCl₃ or DMSO-d₆. The exact values may vary based on solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to the molecule's asymmetry, we expect to see signals for all 11 carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 (d) | C-4 | Carbon directly bonded to fluorine will show a large coupling constant (¹JCF). |
| ~ 148 - 152 | C-2 | Carbon bearing the electron-withdrawing nitro group will be significantly deshielded. |
| ~ 140 - 144 | C-1 | The ipso-carbon attached to the piperazine nitrogen. |
| ~ 125 - 128 | C-6 | Aromatic CH. |
| ~ 120 - 123 (d) | C-5 | Aromatic CH with coupling to fluorine (²JCF). |
| ~ 115 - 118 (d) | C-3 | Aromatic CH with coupling to fluorine (³JCF). |
| ~ 54 - 56 | Piperazine CH₂ (adjacent to N-methyl) | Aliphatic carbons adjacent to nitrogen. |
| ~ 48 - 52 | Piperazine CH₂ (adjacent to N-aryl) | Deshielded relative to the other piperazine carbons due to proximity to the aryl group. |
| ~ 45 - 47 | Methyl (CH₃) | Typical chemical shift for a methyl group on a nitrogen. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H spectrum. Reference the spectra to the TMS signal.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecular ion.
| m/z (charge-to-mass ratio) | Ion |
| ~ 240.11 | [M+H]⁺ |
Predicted Fragmentation Pattern:
Electron Ionization (EI) would induce more fragmentation. Key predicted fragments would arise from the cleavage of the piperazine ring and the bonds connecting it to the aryl group. A prominent fragment would likely be the loss of the methyl group or cleavage of the piperazine ring, leading to characteristic daughter ions.
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis: Identify the [M+H]⁺ peak to confirm the molecular weight. If conducting MS/MS, select the parent ion and apply collision-induced dissociation (CID) to generate and analyze fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~ 2950 - 2800 | C-H stretch | Aliphatic C-H (piperazine and methyl) |
| ~ 1600 - 1580 | C=C stretch | Aromatic ring |
| ~ 1520 - 1475 | N-O asymmetric stretch | Nitro group (NO₂) |
| ~ 1350 - 1300 | N-O symmetric stretch | Nitro group (NO₂) |
| ~ 1250 - 1200 | C-N stretch | Aryl-N (piperazine) |
| ~ 1200 - 1150 | C-F stretch | Aryl-F |
The region below 1450 cm⁻¹ is the "fingerprint region," which will show a complex pattern of absorptions unique to the molecule's overall structure.[5]
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The chromophores in this compound—specifically the substituted nitrophenyl ring—will give rise to characteristic absorptions.
Predicted UV-Vis Spectrum
The molecule contains a conjugated system involving the benzene ring and the nitro group. We can predict two main absorption bands:
-
π → π* transition: An intense absorption band is expected in the range of 250-280 nm, corresponding to the electronic transition within the aromatic ring.
-
n → π* transition: A less intense, longer-wavelength absorption band, likely above 300 nm, is expected due to the presence of the nitro group and the nitrogen lone pairs.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.
-
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from approximately 200 to 600 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.
Integrated Analytical Workflow
The power of this multi-technique approach lies in the integration of data. The workflow should follow a logical progression, with each step confirming and refining the structural hypothesis.
Caption: Integrated workflow for the spectral analysis of this compound.
Conclusion
The spectral analysis of this compound is a clear demonstration of modern analytical chemistry in practice. Through the systematic application of NMR, MS, IR, and UV-Vis spectroscopy, a complete and confident structural assignment can be achieved. This guide has provided not only the predicted spectral data but also the underlying scientific rationale and field-tested protocols necessary for successful characterization. By adhering to these principles of scientific integrity and logical workflow, researchers can ensure the quality and validity of their findings, paving the way for further development and application.
References
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). piperazine, 1-(4,5-difluoro-2-methylbenzoyl)-4-(2-fluoro-4-nitrophenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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Appchem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-4-(4-nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-Nitrophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1-(4-Nitrophenyl)piperazine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, a substituted N-arylpiperazine of significant interest in medicinal chemistry. N-arylpiperazines are a ubiquitous scaffold in drug discovery, and understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3] This document synthesizes theoretical principles with established experimental and computational methodologies to offer a detailed exploration of the conformational landscape of this molecule. We will delve into the intricacies of its synthesis, the preferred conformations of the piperazine ring, the rotational dynamics of the aryl substituent, and the influence of electronic and steric factors on its overall geometry. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural nuances of this important class of molecules.
Introduction: The Significance of N-Arylpiperazines in Drug Discovery
The N-arylpiperazine motif is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates targeting the central nervous system (CNS) and other therapeutic areas.[4] Their prevalence stems from a combination of favorable physicochemical properties, including their ability to modulate aqueous solubility and their capacity to engage in crucial interactions with biological targets, often through the protonatable nitrogen atom.[1][5] The conformational flexibility of the piperazine ring and the orientation of the aryl group are critical determinants of a molecule's biological activity, influencing its binding affinity and selectivity for specific receptors.[4] Therefore, a thorough understanding of the conformational preferences of molecules like this compound is not merely an academic exercise but a fundamental prerequisite for the design of more potent and selective therapeutic agents.[6]
Molecular Structure and Synthesis
The molecule at the core of this guide, this compound, possesses a well-defined chemical structure that dictates its potential conformational states.
Chemical Identity:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem CID: 2915664[7] |
| Molecular Weight | 239.25 g/mol | PubChem CID: 2915664[7] |
| IUPAC Name | This compound | PubChem CID: 2915664[7] |
Synthetic Strategy: Nucleophilic Aromatic Substitution
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This well-established method involves the reaction of 1-methylpiperazine with a suitably activated fluoro- or chloro-nitrobenzene derivative.
General Reaction Scheme:
Figure 1. General synthetic scheme for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of analogous N-arylpiperazines.[8][9]
-
Reaction Setup: To a solution of 1-methylpiperazine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, typically potassium carbonate (K₂CO₃, 2-3 eq).
-
Addition of Aryl Halide: To the stirred suspension, add 1-chloro-4-fluoro-2-nitrobenzene or 1,4-difluoro-2-nitrobenzene (1.0-1.2 eq). The nitro group strongly activates the aromatic ring towards nucleophilic attack, and the fluorine atom is a good leaving group in this context.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 120 °C and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Conformational Analysis: Unveiling the 3D Landscape
The biological activity of this compound is intrinsically linked to its three-dimensional shape. The overall conformation is primarily determined by two key factors: the puckering of the piperazine ring and the orientation of the substituted phenyl group relative to the piperazine ring.
Piperazine Ring Conformation: The Dominance of the Chair Form
The piperazine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve ring strain. The most stable conformation is the chair form , which minimizes both angle and torsional strain.[1][2] Other, higher-energy conformations include the boat and twist-boat forms. The energy barrier for the interconversion between the chair and boat forms is approximately 6.1 kcal/mol.[1][2] In the vast majority of crystallographic and computational studies of piperazine-containing compounds, the chair conformation is overwhelmingly favored.[2]
Figure 2. Predominant conformations of the piperazine ring.
In this compound, the substituents on the nitrogen atoms (the aryl group and the methyl group) can occupy either axial or equatorial positions on the chair conformation. Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize 1,3-diaxial interactions.
Aryl Group Orientation: A Balance of Steric and Electronic Effects
The orientation of the 4-fluoro-2-nitrophenyl group relative to the piperazine ring is a critical conformational parameter. This is defined by the torsion angle around the C-N bond connecting the two rings. The interplay between steric hindrance and electronic effects governs the preferred rotational conformation.
-
Steric Effects: The ortho-nitro group introduces significant steric bulk, which will disfavor a coplanar arrangement of the phenyl and piperazine rings. This steric clash would force the rings to adopt a more perpendicular orientation.
-
Electronic Effects: The nitrogen atom of the piperazine ring attached to the phenyl group has a lone pair of electrons that can conjugate with the π-system of the aromatic ring. This conjugation is maximized when the rings are coplanar. Electron-withdrawing groups, such as the nitro group, on the aryl ring enhance this conjugation.[10]
Therefore, the final conformation is a compromise between these opposing forces. It is expected that the 4-fluoro-2-nitrophenyl group will be twisted out of the plane of the piperazine ring to alleviate steric strain, but not completely perpendicular, to allow for some degree of electronic conjugation.[10]
Methodologies for Structural and Conformational Elucidation
A combination of experimental and computational techniques is employed to determine the precise molecular structure and conformational preferences of N-arylpiperazines.
Experimental Approaches
4.1.1. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[11][12][13]
Workflow for Single-Crystal X-ray Diffraction:
Figure 3. Workflow for X-ray crystallography.
While a crystal structure for the specific title compound is not publicly available, analysis of related N-arylpiperazine structures in the Cambridge Structural Database (CSD) reveals a strong preference for the piperazine ring to adopt a chair conformation.[4] The dihedral angle between the aryl and piperazine rings varies depending on the substitution pattern.
4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for studying molecular structure and conformation in solution.
Key NMR Observables for Conformational Analysis:
-
Chemical Shifts: The chemical shifts of the piperazine protons and carbons are sensitive to their local electronic environment and can provide clues about the ring conformation and the orientation of substituents.
-
Coupling Constants (J-values): Three-bond proton-proton coupling constants (³JHH) can be used to determine dihedral angles via the Karplus equation, providing information about the puckering of the piperazine ring.
-
Nuclear Overhauser Effect (NOE): NOESY experiments can identify protons that are close in space, providing crucial information about the relative orientation of the aryl and piperazine rings.
Representative Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and NOE correlations to deduce the solution-state conformation.
Computational Modeling
In the absence of experimental data or to complement it, computational modeling provides invaluable insights into the conformational landscape of a molecule.[1][2][5]
4.2.1. Conformational Searching
A systematic or stochastic conformational search can be performed to identify all low-energy conformations of the molecule. This involves rotating all rotatable bonds and evaluating the energy of each resulting conformer using molecular mechanics force fields.
4.2.2. Quantum Mechanics Calculations
The geometries of the low-energy conformers identified from the conformational search can be further optimized and their relative energies calculated using more accurate quantum mechanics methods, such as Density Functional Theory (DFT).[14] The M06-2X functional with a cc-pVDZ basis set has been shown to provide a good balance of accuracy and efficiency for modeling piperazine-containing ligands.[2]
Computational Workflow for Conformational Analysis:
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A Technical Guide to the Anticipated Biological Activity of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine: A Scaffold for Drug Discovery
This technical guide provides a comprehensive exploration of the potential biological activities of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural motifs—an arylpiperazine core functionalized with fluoro and nitro groups—are prevalent in a wide array of biologically active compounds. This document, therefore, extrapolates from established research on analogous structures to propose likely biological activities and to provide robust, field-proven methodologies for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related compounds.
Introduction: Deconstructing the Molecular Architecture
This compound is a small molecule with the chemical formula C₁₁H₁₄FN₃O₂ and a molecular weight of 239.25 g/mol [1]. Its structure is characterized by a central piperazine ring, a versatile scaffold known for its favorable pharmacokinetic properties and its ability to interact with a variety of biological targets[2]. The piperazine core is substituted with two key pharmacophores: a 4-fluoro-2-nitrophenyl group and a methyl group.
The arylpiperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS)[3]. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a compound[3][4]. The nitro group, an electron-withdrawing moiety, can also significantly influence the electronic properties and reactivity of the molecule, potentially contributing to its biological activity[5]. The N-methyl group on the piperazine ring can impact its basicity and interaction with biological targets[2].
Given these structural features, this compound holds potential as a lead compound for the development of novel therapeutics, particularly in the areas of neuropharmacology, oncology, and infectious diseases.
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on substituted arylpiperazines, we can hypothesize several promising avenues for the biological activity of this compound.
Central Nervous System (CNS) Activity
Arylpiperazines are renowned for their diverse activities within the CNS[3]. Many approved drugs and clinical candidates for psychiatric and neurological disorders contain this core structure.
-
Serotonin (5-HT) Receptor Modulation: A significant number of arylpiperazine derivatives exhibit high affinity for various serotonin receptor subtypes, such as the 5-HT₁A and 5-HT₂A receptors[6][7]. Modulation of these receptors is a key mechanism for antidepressant and anxiolytic drugs[8]. It is plausible that this compound could act as a ligand for these receptors, potentially exhibiting anxiolytic or antidepressant-like effects.
-
Dopamine Receptor Interaction: While perhaps less common than serotonin receptor activity, some arylpiperazines also interact with dopamine receptors, which are critical targets in the treatment of psychosis and other neurological conditions[9].
Anticancer Potential
The piperazine scaffold is also a feature in several anticancer agents. Arylpiperazines have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival[9].
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. The inhibition of this pathway is a major focus of modern cancer drug discovery[9]. It is conceivable that this compound could exhibit inhibitory activity against one or more kinases in this pathway.
Antimicrobial and Antifungal Activity
There is a growing body of research demonstrating the efficacy of piperazine derivatives as antimicrobial and antifungal agents[2][10][11]. The mechanism of action can vary, but these compounds have been shown to disrupt microbial cell membranes or inhibit essential enzymes[2]. The presence of the fluorophenyl moiety may enhance this activity.
Experimental Workflows for Activity Validation
To empirically determine the biological activity of this compound, a systematic screening approach is recommended. The following are detailed, self-validating protocols for key initial assays.
In Vitro Cytotoxicity Evaluation (MTT Assay)
A foundational step in assessing the therapeutic potential of any compound is to determine its cytotoxicity against relevant cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring cell metabolic activity as an indicator of viability[9].
Protocol:
-
Cell Plating: Seed mammalian cells (e.g., a relevant cancer cell line or a standard line like HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the medium containing the test compound. Include a solvent control (e.g., DMSO) and a negative control (medium only)[9].
-
Incubation: Incubate the plates for a period relevant to the cell doubling time (typically 24-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in living cells[9].
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability.
Experimental Workflow for Initial Biological Screening
Caption: A logical workflow for the initial biological evaluation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
To assess the potential antimicrobial properties, the Minimum Inhibitory Concentration (MIC) should be determined. This is the lowest concentration of the compound that prevents visible growth of a microorganism[9].
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
CNS Receptor Binding Assay
To investigate the hypothesized CNS activity, radioligand binding assays can determine the affinity of the compound for specific receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor (e.g., human 5-HT₁A receptor).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow for competitive binding between the radioligand and the test compound to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki (inhibition constant), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity[9].
Potential PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the test compound.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Cytotoxicity Data (IC₅₀)
| Cell Line | Compound | IC₅₀ (µM) |
| e.g., A549 (Lung Cancer) | This compound | Experimental Value |
| e.g., MCF-7 (Breast Cancer) | This compound | Experimental Value |
| e.g., HEK293 (Control) | This compound | Experimental Value |
Table 2: Summary of Antimicrobial Activity (MIC)
| Microorganism | Compound | MIC (µg/mL) |
| S. aureus | This compound | Experimental Value |
| E. coli | This compound | Experimental Value |
| C. albicans | This compound | Experimental Value |
Table 3: Summary of CNS Receptor Binding Affinity (Ki)
| Receptor | Compound | Ki (nM) |
| 5-HT₁A | This compound | Experimental Value |
| 5-HT₂A | This compound | Experimental Value |
| D₂ | This compound | Experimental Value |
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Its structural similarity to a multitude of known bioactive molecules strongly suggests a high probability of discovering significant biological activity. The proposed workflows provide a clear path for the initial characterization of this compound's potential in CNS disorders, cancer, and infectious diseases.
Positive results in these primary screens would warrant further investigation, including:
-
Lead Optimization: Synthesis of analogues to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of disease.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties of the compound.
By systematically applying the principles and protocols outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and contribute to the development of next-generation therapeutics.
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In Silico Modeling of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine: A Technical Guide for Drug Discovery Professionals
Introduction: The Convergence of Computational Chemistry and Modern Drug Discovery
The journey from a chemical entity to a therapeutic agent is fraught with challenges, high attrition rates, and significant investment.[1][2] In this landscape, computational, or in silico, modeling has emerged as an indispensable tool, enabling researchers to predict, analyze, and prioritize drug candidates with greater speed and accuracy.[3][4][5] This guide provides an in-depth technical framework for the computational modeling of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine , a molecule featuring the versatile piperazine scaffold.
The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure frequently found in pharmacologically active compounds.[6] Its prevalence stems from its ability to serve as a versatile scaffold, allowing for substitutions that can modulate physicochemical properties and target interactions. Piperazine derivatives have demonstrated a wide range of biological activities, including anticancer, antidepressant, and antiviral effects, making them a cornerstone in modern medicinal chemistry.[6][7][8]
Profile of this compound
The subject of this guide, this compound, is a specific derivative with distinct structural features that warrant computational investigation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem CID: 2915664[9] |
| Molecular Weight | 239.25 g/mol | PubChem CID: 2915664[9] |
| IUPAC Name | This compound | PubChem CID: 2915664[9] |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[O-] | PubChem CID: 2915664[9] |
| CAS Number | 432531-43-6 | PubChem CID: 2915664[9] |
The presence of a fluorinated nitrophenyl group attached to the methylpiperazine core creates a unique electronic and steric profile. The fluoro and nitro groups are strong electron-withdrawing groups that can significantly influence the molecule's reactivity, binding interactions, and metabolic stability. Understanding these characteristics at a molecular level is paramount for its development as a potential therapeutic agent.
Rationale for In Silico Modeling
In silico modeling allows us to build a comprehensive computational profile of a molecule before committing significant resources to laboratory synthesis and testing.[1] This approach is crucial for:
-
Early Risk Assessment: Identifying potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity (ADMET) early in the discovery pipeline.[10][11][12]
-
Mechanism of Action Elucidation: Predicting how the molecule binds to a biological target (e.g., a protein receptor or enzyme) through techniques like molecular docking.[6]
-
Binding Stability Analysis: Evaluating the stability and dynamics of the molecule within a target's binding site using molecular dynamics (MD) simulations.[13][14]
-
Guided Optimization: Informing chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.[11]
Foundational Principles: Molecular Representation and Force Fields
The accuracy of any in silico model is fundamentally dependent on how a molecule is represented and the mathematical functions used to describe its behavior. This foundation is built upon precise 3D structures and a well-chosen force field.
From 2D Structure to 3D Conformer
The first step in any modeling study is to convert the 2D chemical structure (often represented by its SMILES string) into a realistic, low-energy 3D conformation. This process involves:
-
Generation of 3D Coordinates: Using computational algorithms to generate an initial 3D structure.
-
Energy Minimization: Optimizing the geometry of the molecule to find a stable, low-energy state. This removes steric clashes and unrealistic bond lengths or angles. This process is essential for preparing the ligand for subsequent docking or simulation studies.[15]
The Role of Quantum Mechanics in Parameterization
For novel molecules like this compound, standard force fields may lack perfectly matched parameters. Quantum mechanics (QM) calculations, while computationally intensive, provide the most accurate description of a molecule's electronic structure.[16][17] They are often used to derive key parameters, particularly the partial atomic charges, which are critical for accurately modeling electrostatic interactions between the ligand and its biological target.[18]
Selecting an Appropriate Force Field
A force field is a collection of equations and associated parameters designed to calculate the potential energy of a system of atoms.[19] The choice of force field is critical for the reliability of molecular mechanics calculations and molecular dynamics simulations.[20][21]
Commonly used force fields for small, drug-like molecules include:
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields for proteins and nucleic acids, making it suitable for studying biomolecular complexes.[19]
-
OPLS (Optimized Potentials for Liquid Simulations): A family of force fields widely used for simulations of organic liquids and proteins.
-
CGenFF (CHARMM General Force Field): Developed for use with the CHARMM family of force fields, providing broad coverage for drug-like molecules.[19]
The selection depends on the system being studied and compatibility with the chosen simulation software. For protein-ligand simulations, it is crucial to use a force field for the small molecule that is compatible with the force field used for the protein.
Core Workflow: An Integrated In Silico Approach
A robust in silico evaluation follows a structured, multi-stage workflow. Each stage builds upon the last, creating a progressively more detailed picture of the molecule's potential as a drug candidate. This systematic process ensures that decisions are based on a holistic assessment of the compound's properties.
Caption: Integrated workflow for the in silico evaluation of a small molecule.
Protocol: Ligand-Based Analysis & ADMET Prediction
Before investigating interactions with a specific biological target, it is essential to evaluate the intrinsic drug-like properties of the molecule. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to forecast a compound's behavior in the human body. Poor ADMET properties are a primary cause of failure in clinical trials, making early prediction invaluable.
Step-by-Step Protocol for ADMET Prediction
-
Input Structure: Obtain the energy-minimized 3D structure of this compound in a suitable format (e.g., SDF or MOL2).
-
Select Prediction Tool: Utilize a validated computational tool or web server for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab).[12]
-
Compute Properties: Submit the structure to calculate a range of physicochemical and pharmacokinetic properties. Key descriptors include:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), LogS (aqueous solubility), Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), Cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five.
-
Toxicity: Predictions for mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and other potential toxicities.
-
-
Analyze and Tabulate: Consolidate the predicted data into a summary table for clear interpretation and comparison against acceptable ranges for oral bioavailability.
Predicted ADMET Properties (Illustrative Data)
The following table presents hypothetical but realistic ADMET predictions for our molecule of interest.
| Parameter | Predicted Value | Acceptable Range/Interpretation |
| Molecular Weight | 239.25 g/mol | < 500 (Passes Lipinski's Rule) |
| LogP (Lipophilicity) | 2.5 | 1-3 (Good balance for absorption/solubility) |
| LogS (Aqueous Solubility) | -3.2 | > -4 (Moderately Soluble) |
| TPSA | 65.8 Ų | < 140 Ų (Good for cell permeability) |
| HIA (Human Intestinal Abs.) | 92% | > 80% (High absorption predicted) |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| AMES Toxicity | No | Low risk of mutagenicity |
Protocol: Structure-Based Modeling - Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[6][15] It is a cornerstone of structure-based drug design, used to screen virtual compound libraries and understand structure-activity relationships (SAR).[22]
Objective and Pre-requisites
-
Objective: To predict the binding mode and estimate the binding free energy of this compound within the active site of a chosen biological target.
-
Pre-requisite: A high-resolution 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).
Detailed Docking Protocol
Caption: Step-by-step workflow for a typical molecular docking experiment.
-
Receptor Preparation:
-
Download the 3D structure of the target protein from the PDB.
-
Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio), prepare the protein by removing water molecules, ions, and any co-crystallized ligands.[15][22]
-
Add hydrogen atoms, as they are typically not resolved in crystal structures.
-
Assign correct protonation states for ionizable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.
-
Perform a restrained energy minimization to relax the structure and remove any steric clashes.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound.
-
Assign atom types and partial charges consistent with the chosen force field.
-
-
Grid Generation: Define a "grid box" that encompasses the binding site or active site of the protein. This box defines the search space for the docking algorithm.
-
Docking Simulation: Run the docking software (e.g., AutoDock Vina). The algorithm will systematically sample different conformations and orientations of the ligand within the grid box, calculating a "docking score" for each pose.[23]
-
Results Analysis:
-
The primary output is a set of binding poses ranked by their docking scores (typically in kcal/mol), which estimate the binding affinity.
-
Analyze the top-ranked pose to visualize key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and protein residues.
-
Protocol: Elucidating Dynamics - Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, revealing how the protein-ligand complex behaves over time.[13][24] This is crucial for assessing the stability of the predicted binding pose and understanding the energetic contributions of specific interactions.[25][26]
Objective
-
To evaluate the conformational stability of the protein-ligand complex, validate the docking pose, and analyze the persistence of key intermolecular interactions over a simulated time period (typically nanoseconds).
Detailed MD Simulation Protocol
Caption: The sequential stages of a molecular dynamics simulation protocol.
-
System Preparation: Start with the top-ranked protein-ligand complex from docking. Place this complex in a periodic box of explicit water molecules and add counter-ions to neutralize the system's charge.
-
Energy Minimization: Perform energy minimization on the entire solvated system to relax the positions of the water molecules and ions.
-
Equilibration: This is a two-step process:
-
NVT (Canonical) Ensemble: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Positional restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric) Ensemble: Continue the simulation at constant temperature and pressure, allowing the system's density to stabilize. Restraints are gradually removed.
-
-
Production Run: Once the system is well-equilibrated (indicated by stable temperature, pressure, and density), run the simulation for the desired length of time (e.g., 50-100 nanoseconds) to generate the production trajectory.
-
Trajectory Analysis: Analyze the saved trajectory to extract meaningful data.
Key Analyses for MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual amino acid residues. This helps identify flexible and stable regions of the protein upon ligand binding.
-
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the course of the simulation, confirming the stability of key interactions predicted by docking.
Data Interpretation and Synthesis
The true power of in silico modeling lies in the synthesis of data from all stages of the workflow. A promising drug candidate should exhibit:
-
Favorable ADMET Profile: Good predicted solubility and permeability, and a low risk of toxicity.
-
Strong and Specific Binding: A high docking score and a binding pose that makes sense chemically, with key interactions to important residues in the active site.
-
Stable Binding Dynamics: A stable RMSD in MD simulations, with persistent intermolecular interactions (like hydrogen bonds) throughout the simulation.
If this compound demonstrates these characteristics, it becomes a high-priority candidate for chemical synthesis and subsequent in vitro biological validation. Conversely, if the modeling reveals significant liabilities (e.g., predicted hERG toxicity or an unstable binding mode), this information can guide the design of new derivatives that mitigate these issues before any wet lab resources are used.
Conclusion
The in silico modeling of this compound provides a powerful, multi-faceted approach to evaluating its therapeutic potential. By integrating ligand-based ADMET prediction with structure-based docking and molecular dynamics simulations, researchers can build a comprehensive, data-driven case for advancing a compound in the drug discovery pipeline. This guide outlines a robust and scientifically rigorous framework that, when applied correctly, can significantly de-risk and accelerate the path from a promising molecule to a life-changing medicine.
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A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and characterization of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine and its derivatives. These compounds are of significant interest in medicinal chemistry due to the prevalence of the N-arylpiperazine scaffold in a wide range of pharmaceuticals. This document will detail the synthetic methodologies, elucidate the rationale behind experimental choices, and provide comprehensive protocols for the structural verification of the target molecules.
Introduction: The Significance of N-Arylpiperazines
The N-arylpiperazine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, and anticancer agents. The piperazine ring can influence the pharmacokinetic properties of a molecule, enhancing its solubility and bioavailability. The specific substitution on the aryl ring and the second nitrogen of the piperazine allows for fine-tuning of the pharmacological activity. The title compound, this compound, serves as a key intermediate for the synthesis of a variety of derivatives with potential biological activity.
Synthesis Methodology: A Step-by-Step Approach
The primary synthetic route to this compound and its analogs is through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is highly effective for coupling amines to electron-deficient aromatic rings.
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the core compound, this compound, involves the reaction of 1,4-difluoro-2-nitrobenzene with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of one of the fluorine atoms by the secondary amine of N-methylpiperazine.
Reaction Scheme:
Causality Behind Experimental Choices:
-
Choice of Substrate: 1,4-difluoro-2-nitrobenzene is an excellent substrate for this reaction. The two fluorine atoms are good leaving groups, and the nitro group strongly activates the ring for nucleophilic attack, primarily at the positions ortho and para to it.
-
Choice of Nucleophile: N-methylpiperazine is a readily available and effective nucleophile for this transformation.
-
Solvent and Base: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to dissolve the reactants and facilitate the reaction. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the laboratory-scale synthesis of the title compound.
Materials:
-
1,4-difluoro-2-nitrobenzene
-
N-methylpiperazine
-
Potassium carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF, add N-methylpiperazine (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80-90 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Synthesis of Derivatives
The synthesized this compound can be further modified to create a library of derivatives. A common approach is the reduction of the nitro group to an amine, which can then be subjected to various functionalization reactions.
Workflow for Derivative Synthesis:
Caption: Workflow for the synthesis of derivatives from the core compound.
Characterization Techniques: Ensuring Structural Integrity
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]
-
¹H NMR (Proton NMR): Provides information on the number of different types of protons and their neighboring protons. For this compound, one would expect to see signals corresponding to the aromatic protons, the piperazine methylene protons, and the N-methyl protons. The coupling patterns of the aromatic protons can confirm the substitution pattern on the benzene ring.
-
¹³C NMR (Carbon-13 NMR): Shows the different types of carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.
-
¹⁹F NMR (Fluorine-19 NMR): This technique is particularly useful for fluorine-containing compounds and provides a distinct signal for the fluorine atom, with coupling to nearby protons.
Experimental Protocol: ¹H and ¹³C NMR Analysis [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[2][3] High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the molecular formula.[2][3] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[1][4]
Expected Fragmentation: Common fragmentation pathways for N-arylpiperazine derivatives involve cleavage of the piperazine ring and the loss of substituents.[1][4]
Experimental Protocol: GC-MS Analysis [1]
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.[1]
-
Injection: Inject the sample into the gas chromatograph (GC).
-
Separation: The compound is vaporized and separated on a capillary column.[1]
-
Ionization and Detection: The separated compound enters the mass spectrometer, where it is ionized (e.g., by electron ionization), and the resulting ions are detected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
Characteristic IR Absorptions:
-
N-O Stretching (Nitro Group): Aromatic nitro compounds typically show two strong absorption bands corresponding to asymmetric and symmetric N-O stretching vibrations. These appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[5][6][7]
-
C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methyl groups appears just below 3000 cm⁻¹.
-
C-N Stretching: The C-N stretching vibrations of the aryl-amine and alkyl-amine bonds will also be present in the fingerprint region (typically 1350-1000 cm⁻¹).
-
C-F Stretching: The C-F stretching vibration will appear as a strong band in the region of 1250-1000 cm⁻¹.
Data Presentation: A Summary of Key Findings
The following tables summarize the expected and representative data for the synthesis and characterization of this compound.
Table 1: Synthesis of this compound - Representative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,4-Difluoro-2-nitrobenzene | N-Methylpiperazine | K₂CO₃ | DMF | 85 | 5 | ~85 |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals/Bands |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-7.0 (m, 3H, Ar-H), ~3.2 (t, 4H, piperazine-H), ~2.8 (t, 4H, piperazine-H), ~2.5 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals in the aromatic region (~160-110 ppm), piperazine carbons (~55-45 ppm), and N-methyl carbon (~46 ppm) |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₁H₁₄FN₃O₂: 240.11; found: 240.11 |
| IR (KBr, cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~1250 (C-F stretch) |
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound and its derivatives. The described nucleophilic aromatic substitution reaction offers a robust and efficient method for the synthesis of the core structure. The detailed characterization protocols, utilizing NMR, MS, and IR spectroscopy, ensure the structural integrity and purity of the synthesized compounds. This foundational knowledge is crucial for researchers and scientists working on the development of novel pharmaceuticals based on the N-arylpiperazine scaffold.
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The Nitrophenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The nitrophenylpiperazine (NPP) core is a prominent structural motif in medicinal chemistry, recognized for its versatile pharmacological profile and synthetic accessibility. This guide provides a comprehensive technical overview of NPP compounds, delving into their synthesis, diverse biological activities, structure-activity relationships, and the key experimental protocols used to evaluate their therapeutic potential. By synthesizing established knowledge with actionable insights, this document aims to serve as a valuable resource for professionals engaged in the exploration and development of novel therapeutics.
The Chemistry of Nitrophenylpiperazines: Synthesis and Characterization
The synthetic tractability of the nitrophenylpiperazine scaffold is a primary driver of its prevalence in drug discovery programs. The most common synthetic strategies involve nucleophilic aromatic substitution (SNAr) reactions or modern cross-coupling methodologies.
A prevalent synthetic route involves the reaction of a piperazine derivative with an activated nitro-substituted aryl halide, such as p-chloronitrobenzene.[1] The electron-withdrawing nature of the nitro group facilitates the displacement of the halide by the secondary amine of the piperazine ring.[1] Another robust method is the palladium-catalyzed Buchwald-Hartwig amination, which allows for the coupling of various aryl halides with piperazine under milder conditions, offering greater functional group tolerance.[2]
Generalized Synthetic Protocol: N-Arylation of Piperazine
A typical laboratory-scale synthesis of a 1-(4-nitrophenyl)piperazine derivative is outlined below:
-
Reaction Setup: To a solution of piperazine (or a mono-N-substituted piperazine) in a suitable solvent (e.g., dimethylformamide, methanol), add an equimolar amount of the desired nitro-substituted aryl halide (e.g., 1-chloro-4-nitrobenzene).
-
Base Addition: Add a suitable base (e.g., potassium carbonate, triethylamine) to scavenge the hydrohalic acid byproduct.
-
Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]
-
Work-up and Isolation: Upon completion, cool the reaction mixture, and partition it between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired nitrophenylpiperazine derivative.[1]
Structural Characterization
The unambiguous identification and characterization of synthesized NPP compounds are critical. A suite of spectroscopic techniques is routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure, confirming the positions of substituents on both the aromatic and piperazine rings.[3][4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the N-H stretch of the piperazine ring (if present) and the symmetric and asymmetric stretches of the nitro group.[5]
-
Mass Spectrometry (MS): MS provides information on the molecular weight of the compound, aiding in the confirmation of its identity.
The following diagram illustrates a generalized synthetic pathway for nitrophenylpiperazine derivatives.
Caption: Generalized Synthetic Pathway for Nitrophenylpiperazine Derivatives.
Pharmacological Landscape of Nitrophenylpiperazine Compounds
The nitrophenylpiperazine scaffold is a versatile pharmacophore that interacts with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[6]
Central Nervous System (CNS) Activity
Arylpiperazine derivatives, including those with a nitrophenyl moiety, are well-known for their interactions with various neurotransmitter receptors, making them valuable leads for CNS disorders.[7][8]
-
Dopamine Receptors: Certain N-phenylpiperazine analogs exhibit high affinity and selectivity for dopamine D3 versus D2 receptors.[2][9] This selectivity is a highly sought-after property for developing antipsychotic drugs with a reduced risk of extrapyramidal side effects. Some compounds have shown potential in preclinical models for treating levodopa-induced dyskinesia in Parkinson's disease.[2][9]
-
Serotonin Receptors: The arylpiperazine motif is a classic component of ligands for various serotonin (5-HT) receptors.[10] For instance, para-nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent.[11] Many phenylpiperazines demonstrate activity at 5-HT1A and 5-HT2 receptors, which are key targets for antidepressant and anxiolytic drugs.[12]
-
Adrenergic Receptors: N-phenylpiperazine derivatives have been explored as antagonists of α1-adrenoceptors, with potential applications in treating cardiovascular diseases like hypertension.[13][14] Molecular docking studies have revealed that the binding of these compounds is often driven by hydrogen bonds and electrostatic interactions with key residues in the receptor's binding pocket, such as Asp106.[13]
Enzyme Inhibition: A Focus on Tyrosinase
A significant area of research for nitrophenylpiperazine compounds is their role as tyrosinase inhibitors.[3][5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a major strategy for treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[5]
Several studies have synthesized series of 4-nitrophenylpiperazine derivatives and evaluated their inhibitory activity against tyrosinase.[3][4][5] For example, a derivative featuring an indole moiety at the N-1 position of the piperazine ring was found to exhibit significant tyrosinase inhibitory effects, with enzyme kinetics revealing a mixed-type inhibition mechanism.[3][4]
Antimicrobial and Anticancer Activities
The pharmacological utility of nitrophenylpiperazines extends beyond CNS and dermatological applications.
-
Antimicrobial and Antifungal Activity: Several 1-(4-nitrophenyl)piperazine derivatives have been synthesized and tested for their activity against various bacterial and fungal pathogens.[15] Some compounds have shown notable inhibitory activity against Mycobacterium kansasii and Fusarium avenaceum.[15]
-
Anticancer Potential: The arylpiperazine scaffold is increasingly being investigated for its potential in oncology.[16] These compounds can exert cytotoxic effects against cancer cells through various mechanisms.[16] For instance, some arylpiperazine derivatives have been shown to have antiproliferative effects in prostate cancer cell lines.[16]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective nitrophenylpiperazine-based drugs.
-
Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence activity. The electron-withdrawing nitro group is often a key feature, but its position (ortho, meta, or para) can modulate receptor affinity and selectivity.[5]
-
The Piperazine Ring: The piperazine ring itself is considered a critical linker that provides a balance of rigidity and flexibility, allowing for optimal orientation of the substituted moieties within the target's active site.[5][14] Modifications to the piperazine ring, such as the introduction of alkyl groups, can impact lipophilicity and binding affinity.[14]
-
Substituents at the N-1 Position: The substituent at the N-1 position of the piperazine ring is a major point of diversification and has a profound impact on pharmacological activity. For tyrosinase inhibitors, incorporating moieties like indole or pyridine has been shown to significantly improve potency.[5] For CNS-active compounds, this position is often occupied by a linker connected to another pharmacophoric element, enabling bitopic binding at the target receptor.[2]
The following table summarizes the biological activities of selected nitrophenylpiperazine derivatives.
| Compound Class | Target | Activity | Therapeutic Potential |
| 4-Nitrophenylpiperazines with Indole Moiety | Tyrosinase | Mixed Inhibition (IC50 = 72.55 µM for a lead compound)[3] | Hyperpigmentation Disorders[5] |
| para-Nitrophenylpiperazine (pNPP) | Serotonin Transporter | Selective Partial Serotonin Releasing Agent (EC50 = 19-43 nM)[11] | CNS Disorders[11] |
| N-Phenylpiperazine Analogs | Dopamine D3 Receptor | Selective Antagonism (Ki in nanomolar range)[2] | Antipsychotics, Parkinson's Disease[2][9] |
| 1-(4-nitrophenyl)piperazine derivatives | M. kansasii | Antimycobacterial (MIC = 15.0 µM for a lead compound)[15] | Infectious Diseases[15] |
| Phenylpiperazine Derivatives | α1A-Adrenoceptor | Antagonism | Cardiovascular Diseases[13] |
Key Experimental Protocols
To ensure scientific integrity, the evaluation of nitrophenylpiperazine compounds relies on robust and validated experimental protocols.
Protocol: Receptor Binding Assay (Radioligand Displacement)
This protocol describes a method to determine the binding affinity (Ki) of a test compound for a specific receptor, for example, the dopamine D3 receptor.
-
Preparation of Cell Membranes: Obtain cell membranes from a cell line stably expressing the human dopamine D3 receptor.
-
Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]-spiperone), and varying concentrations of the nitrophenylpiperazine test compound in a suitable assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the cell membranes with the bound radioligand while the unbound radioligand passes through.
-
Quantification of Radioactivity: Wash the filters, and measure the radioactivity retained on them using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
The workflow for a typical receptor binding assay is depicted below.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Protocol: Analytical Characterization by HPLC-UV
This protocol outlines a method for the analysis of nitrophenylpiperazine compounds, which often requires derivatization to enhance UV detection.[18][19]
-
Sample Preparation (Derivatization):
-
Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV or photodiode array (PDA) detector.
-
Column: A suitable analytical column, such as a Chiralpak IC (250 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: A mixture of solvents like acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[19]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Set the UV detector to the wavelength of maximum absorbance for the derivatized compound (e.g., 340 nm).[19]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized nitrophenylpiperazine based on its retention time compared to a standard.
-
Quantify the analyte using a calibration curve generated from standards of known concentrations.
-
Conclusion and Future Directions
The nitrophenylpiperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a remarkable blend of synthetic accessibility and pharmacological diversity. From targeting CNS receptors for the treatment of neurological and psychiatric disorders to inhibiting key enzymes in metabolic pathways, NPP derivatives have demonstrated significant therapeutic potential. The ongoing exploration of their structure-activity relationships, aided by in silico modeling and robust bioassays, will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on fine-tuning the pharmacokinetic and toxicological properties of these compounds, moving the most promising candidates from the laboratory to clinical evaluation.
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Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 67. [Link]
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Asadi, M., Fayazi, F., Iraji, A., Sabourian, R., Azizian, H., Hajimahmoodi, M., Larijani, B., Mahdavi, M., & Amanlou, M. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PubMed. [Link]
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Chang-mei, K., Ning, T., Yong, H., & Quan-quan, W. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]
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Asadi, M., et al. (2024). Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. [Link]
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Asadi, M., et al. (2024). (PDF) Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. ResearchGate. [Link]
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Mahesha, H. G., Yathirajan, H. S., Kiran Kumar, K. C., Glidewell, C., & Sowmya, M. S. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 794–799. [Link]
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Kos, J., et al. (2021). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Anti-Infective Agents, 19(3), 332-343. [Link]
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Zhao, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 6(12), 4346-4354. [Link]
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Wikipedia contributors. (2023, December 2). para-Nitrophenylpiperazine. In Wikipedia, The Free Encyclopedia. [Link]
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Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3183. [Link]
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Gemenetzidis, K., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)adamantane-1-carboxamide Derivatives. Molecules, 27(6), 1799. [Link]
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Sravani, G., et al. (2015). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 1-7. [Link]
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Wilson, L. L., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]
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Kumar, R., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(10), 968-989. [Link]
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López-Muñoz, F., & Alamo, C. (2013). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Current Medicinal Chemistry, 20(2), 200-226. [Link]
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Singh, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1), 2-25. [Link]
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Chan, S. L., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828336. [Link]
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Di Braccio, M., et al. (1993). Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity. Journal of Medicinal Chemistry, 36(21), 3169-3176. [Link]
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Chiu, H., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(6), 1235-1240. [Link]
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UNODC. (2014). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Al-Bayati, M. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
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Ikwu, D. O., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(15), 5866. [Link]
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De Filippis, R., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. CNS Spectrums, 26(4), 416-417. [Link]
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Sijm, M., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 20. [Link]
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Reddy, P. R., et al. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, a key building block in contemporary medicinal chemistry. The protocol details a robust and reproducible method centered on a nucleophilic aromatic substitution (SNAr) reaction. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the choice of reagents and reaction conditions. Safety protocols, characterization techniques, and the significant applications of the target molecule in drug discovery, particularly in the synthesis of PARP inhibitors, are also thoroughly discussed.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its utility lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The presence of a reactive fluoro-nitro-aromatic moiety coupled with a piperazine ring makes it an ideal scaffold for the introduction of diverse functionalities.
Notably, this compound is a crucial precursor in the synthesis of potent enzyme inhibitors, including Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors, such as Olaparib, are at the forefront of targeted cancer therapy, showing remarkable efficacy in treating cancers with specific DNA repair deficiencies. The piperazine and nitro-phenyl groups within the structure of this compound are common motifs in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic properties of the final drug candidates.[1]
This guide is designed to provide researchers with a detailed and scientifically grounded protocol for the synthesis of this important molecule, enabling its efficient production for further research and development.
Reaction Mechanism: Understanding the Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in our starting material.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the nucleophilic attack of the secondary amine of N-methylpiperazine on the carbon atom of the 1,4-difluoro-2-nitrobenzene ring that is bonded to a fluorine atom. This attack is regioselective, preferentially occurring at the C1 position due to the strong activating effect of the para-nitro group. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group, which stabilizes the intermediate.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group. This step is typically fast and results in the formation of the final product, this compound.
The presence of the nitro group ortho and para to the leaving group is crucial for the activation of the aromatic ring towards nucleophilic attack.
Visualizing the Reaction Pathway
Caption: The SNAr reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory setup and analytical capabilities.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 1,4-Difluoro-2-nitrobenzene | C6H3F2NO2 | 159.09 | 364-74-9 | Corrosive, handle with care.[2][3] |
| N-Methylpiperazine | C5H12N2 | 100.16 | 109-01-3 | Flammable liquid and vapor. |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 584-08-7 | Anhydrous, finely powdered. |
| N,N-Dimethylformamide (DMF) | C3H7NO | 73.09 | 68-12-2 | Anhydrous, high purity. |
| Ethyl Acetate (EtOAc) | C4H8O2 | 88.11 | 141-78-6 | ACS grade or higher. |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | |
| Anhydrous Magnesium Sulfate (MgSO4) | MgSO4 | 120.37 | 7487-88-9 | |
| Silica Gel | SiO2 | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the reagents.
-
Fume Hood: This reaction should be performed in a well-ventilated chemical fume hood.
-
Handling of Reagents:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.0 g, 6.29 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 20 mL) to dissolve the starting material.
-
To this solution, add N-methylpiperazine (0.76 g, 7.55 mmol, 1.2 equivalents) dropwise at room temperature with stirring.
-
Finally, add finely powdered anhydrous potassium carbonate (1.74 g, 12.58 mmol, 2.0 equivalents) to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 4-6 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel.
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Load the crude product onto the column (dry loading is recommended for better separation).
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield this compound as a yellow to orange solid.
-
Expected Yield and Purity
-
Yield: A typical yield for this reaction is in the range of 80-95%.
-
Purity: The purity of the final product should be assessed by analytical techniques such as NMR and LC-MS.
Characterization of this compound
Accurate characterization of the synthesized compound is essential to confirm its identity and purity. The following are the expected analytical data for this compound.
Physical Properties
| Property | Value |
| Molecular Formula | C11H14FN3O2 |
| Molecular Weight | 239.25 g/mol |
| Appearance | Yellow to orange solid |
| CAS Number | 432531-43-6 |
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3):
-
The expected proton NMR spectrum will show signals corresponding to the protons of the methyl group on the piperazine ring (a singlet around 2.3-2.5 ppm), the methylene protons of the piperazine ring (two multiplets or broad singlets between 2.5-3.5 ppm), and the aromatic protons. The aromatic region (around 7.0-8.0 ppm) will exhibit a characteristic splitting pattern due to the fluorine and nitro substituents. For a similar compound, 1-methyl-4-(4-nitrophenyl)piperazine, the following shifts have been reported: δ 8.09 (d, J=9.4 Hz, 2H), 6.80 (d, J=9.4 Hz, 2H), 3.48-3.37 (m, 4H), 2.58-2.50 (m, 4H), 2.35 (s, 3H).[4] The presence of the ortho-fluoro and meta-nitro groups in the target molecule will alter these shifts and coupling constants.
-
-
13C NMR (100 MHz, CDCl3):
-
The carbon NMR spectrum will show signals for the methyl carbon (around 45-47 ppm), the piperazine methylene carbons (in the range of 48-55 ppm), and the aromatic carbons. The aromatic carbons will show splitting due to coupling with the fluorine atom (C-F coupling). For the related compound 1-methyl-4-(4-nitrophenyl)piperazine, the following shifts have been reported: δ 154.91, 138.55, 126.03, 112.79, 54.59, 47.02, 46.10.[4]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak for the protonated molecule [M+H]+ at m/z 240.1.
-
Applications in Drug Discovery: A Gateway to PARP Inhibitors
The primary application of this compound in drug development is as a key intermediate in the synthesis of complex molecules, most notably PARP inhibitors. The subsequent chemical transformations typically involve the reduction of the nitro group to an amine, followed by further functionalization.
Visualizing the Synthetic Utility
Caption: Synthetic pathway from this compound to PARP inhibitors.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | - Inactive reagents (e.g., wet DMF, old K2CO3).- Insufficient reaction temperature or time. | - Use anhydrous solvents and freshly powdered base.- Ensure the reaction temperature is maintained and monitor the reaction for a longer duration. |
| Formation of multiple products | - Side reactions, such as reaction at the other fluorine position.- Impure starting materials. | - Optimize the reaction temperature; lower temperatures may improve selectivity.- Purify starting materials before use. |
| Difficulty in purification | - Co-elution of product with starting material or byproducts.- Product is not a solid. | - Use a different solvent system for column chromatography or try recrystallization from a suitable solvent (e.g., ethanol/water).- If the product is an oil, ensure all solvent is removed under high vacuum. |
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution reaction is a reliable and high-yielding process. This guide provides a comprehensive protocol, grounded in a clear understanding of the reaction mechanism, to facilitate the production of this valuable intermediate. The applications of this molecule in the synthesis of cutting-edge pharmaceuticals, such as PARP inhibitors, underscore its importance in the field of drug discovery. By following the detailed steps and safety precautions outlined in this document, researchers can confidently synthesize and characterize this key building block for their research endeavors.
References
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MySkinRecipes. 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Available at: [Link]
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CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. Available at: [Link]
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Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. National Institutes of Health. Available at: [Link]
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ORGANIC SPECTROSCOPY INTERNATIONAL. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018-09-23). Available at: [Link]
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ResearchGate. Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal | Request PDF. Available at: [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. National Institutes of Health. Available at: [Link]
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CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]
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ResearchGate. (PDF) Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023-11-03). Available at: [Link]
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MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. (2023-11-03). Available at: [Link]
-
MDPI. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. Available at: [Link]
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The Versatile Scaffold: 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine in Modern Medicinal Chemistry
Introduction: A Privileged Substructure for Drug Discovery
In the landscape of medicinal chemistry, the arylpiperazine motif stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2] Its unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties makes it an ideal building block for creating novel drug candidates.[3] Within this esteemed class of compounds, 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine emerges as a particularly valuable starting material for library synthesis and lead optimization.
This guide provides a comprehensive overview of the applications and synthetic protocols associated with this compound. We will delve into its synthesis, key chemical transformations, and its potential as a scaffold for developing new therapeutics, particularly for central nervous system (CNS) disorders and oncology.[4][5] The strategic placement of a fluorine atom and a nitro group on the phenyl ring offers two distinct and versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in drug design and synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 432531-43-6 | [6] |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | [6] |
| Molecular Weight | 239.25 g/mol | [6] |
| XLogP3-AA | 1.8 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
Synthetic Pathways and Core Reactions
The true utility of this compound lies in its synthetic accessibility and the reactivity of its functional groups. The two primary reaction pathways that unlock the potential of this scaffold are Nucleophilic Aromatic Substitution (SₙAr) for its synthesis and nitro group reduction for further derivatization.
Protocol 1: Synthesis of this compound via SₙAr
The synthesis of the title compound is readily achieved through a nucleophilic aromatic substitution reaction between 1,4-difluoro-2-nitrobenzene and N-methylpiperazine. The electron-withdrawing nitro group activates the fluorine atoms towards displacement, with the fluorine at the 4-position being more activated.
Causality: The ortho- and para-positions to the strongly electron-withdrawing nitro group are electron-deficient, making them susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in SₙAr reactions.
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Application Notes and Protocols for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine in CNS Drug Discovery
Document ID: ANP-FNMP-CNS-202601
Version: 1.0
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and pharmacologists on the potential applications and experimental evaluation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine as a novel scaffold for Central Nervous System (CNS) drug discovery. These notes offer a foundational framework, from synthesis and characterization to a tiered in vitro and in vivo screening cascade, designed to elucidate the compound's pharmacological profile and therapeutic potential. While this molecule represents a promising starting point based on the well-established role of arylpiperazines in neuropharmacology, the protocols outlined herein are presented as a robust starting point for its systematic investigation.
Introduction: The Arylpiperazine Scaffold in Neurotherapeutics
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the CNS.[1] Its disubstituted nature allows for fine-tuning of pharmacological properties, and the arylpiperazine motif, in particular, is a cornerstone of many CNS-active agents.[2] These compounds are known to interact with a variety of G-protein coupled receptors (GPCRs), especially serotonergic and dopaminergic receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders such as anxiety, depression, and schizophrenia.[3]
The subject of this guide, this compound, combines the arylpiperazine core with a fluoro and a nitro substitution on the phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the phenyl ring and its interaction with biological targets.[4] Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies. This document outlines the necessary steps to take this compound from a chemical entity to a pharmacologically characterized lead candidate.
Physicochemical Properties of this compound
A thorough understanding of the compound's physicochemical properties is critical for designing experiments and interpreting data.
| Property | Value | Source |
| CAS Number | 432531-43-6 | [5] |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | [6] |
| Molecular Weight | 239.25 g/mol | [6] |
| Appearance | Solid (predicted) | [6] |
| IUPAC Name | This compound | [5] |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[O-] | [6] |
Synthesis and Characterization
The synthesis of this compound can be achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This is a common and efficient method for the N-arylation of piperazines.
Proposed Synthetic Protocol
Reaction: Nucleophilic aromatic substitution of 1,4-difluoro-2-nitrobenzene with 1-methylpiperazine.
Rationale: The fluorine atom ortho to the strongly electron-withdrawing nitro group is highly activated towards nucleophilic substitution, making it the preferred site of reaction over the fluorine atom para to the nitro group. 1-methylpiperazine serves as the nucleophile.
Materials:
-
1,4-difluoro-2-nitrobenzene
-
1-methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in DMF, add 1-methylpiperazine (1.1 eq) and potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
In Vitro Pharmacological Evaluation
A tiered approach to in vitro testing is recommended to build a comprehensive pharmacological profile efficiently.
Primary Screening: Receptor Binding Assays
Objective: To identify the primary molecular targets of the compound from a panel of common CNS receptors.
Protocol: Radioligand Binding Assay
-
Target Selection: A panel of receptors commonly associated with arylpiperazine ligands should be selected, including but not limited to:
-
Serotonin receptors (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂𝒸, 5-HT₇)
-
Dopamine receptors (D₁, D₂, D₃, D₄)
-
Adrenergic receptors (α₁, α₂)
-
-
Membrane Preparation: Utilize commercially available cell membranes expressing the recombinant human receptors of interest.
-
Assay Conditions:
-
Incubate the cell membranes with a specific radioligand for each target receptor and varying concentrations of this compound.
-
The incubation buffer, temperature, and time will be specific to each receptor target.
-
-
Detection: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound. Determine the inhibitor constant (Ki) by fitting the data to a one-site competition model using appropriate software (e.g., GraphPad Prism).
Secondary Screening: Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at the primary targets identified in the binding assays.
Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux or cAMP Assay)
-
Cell Lines: Use stable cell lines expressing the target receptor (e.g., CHO or HEK293 cells).
-
Assay Principle:
-
For Gq-coupled receptors (e.g., 5-HT₂ₐ), measure changes in intracellular calcium levels using a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
For Gs or Gi-coupled receptors (e.g., 5-HT₁ₐ), measure changes in cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or LANCE).
-
-
Agonist Mode:
-
Add increasing concentrations of this compound to the cells and measure the response.
-
Construct a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of the test compound.
-
Stimulate the cells with a known agonist at its EC₈₀ concentration.
-
Measure the inhibition of the agonist-induced response.
-
Calculate the IC₅₀ and subsequently the antagonist constant (Kb) using the Cheng-Prusoff equation.
-
In Vitro ADME & Safety Pharmacology
Objective: To assess the drug-like properties and potential off-target liabilities of the compound early in the discovery process.
| Assay | Protocol Summary | Key Parameters |
| Metabolic Stability | Incubate the compound with liver microsomes (human, rat) and measure its disappearance over time using LC-MS/MS. | Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) |
| Blood-Brain Barrier (BBB) Permeability | Use an in vitro transwell assay with a monolayer of brain microvascular endothelial cells (e.g., hCMEC/D3).[7][8] | Apparent Permeability (Pₐₚₚ) |
| hERG Channel Inhibition | Evaluate the compound's effect on the human ether-à-go-go-related gene (hERG) potassium channel using automated patch-clamp electrophysiology. | IC₅₀ |
| CYP450 Inhibition | Assess the inhibitory potential of the compound against major cytochrome P450 isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS/MS-based assays. | IC₅₀ |
In Vitro Screening Workflow
Caption: Tiered in vitro screening cascade for pharmacological profiling.
In Vivo Pharmacological Evaluation
Based on the in vitro profile, appropriate in vivo models should be selected to assess the compound's efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
Protocol: Rodent PK Study (Rat)
-
Dosing: Administer the compound to rats via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Brain Tissue Sampling: At the end of the study, collect brain tissue to determine brain penetration.
-
Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, oral bioavailability, and brain-to-plasma ratio.
Pharmacodynamic (PD) and Efficacy Studies
Objective: To evaluate the therapeutic potential of the compound in relevant animal models of CNS disorders. The choice of model will depend on the in vitro mechanism of action.
| Potential Therapeutic Area | Animal Model | Rationale & Endpoint |
| Anxiety | Elevated Plus Maze (EPM)[9] | Measures anxiety-like behavior in rodents. An anxiolytic effect is indicated by increased time spent in the open arms. |
| Depression | Forced Swim Test (FST) | A common screening test for antidepressant activity. A positive effect is a reduction in immobility time. |
| Psychosis | Prepulse Inhibition (PPI) of the startle reflex | A measure of sensorimotor gating, which is deficient in schizophrenia. Antipsychotics can restore PPI deficits. |
| Cognitive Enhancement | Novel Object Recognition (NOR) | Assesses learning and memory. Pro-cognitive compounds increase the discrimination between a novel and a familiar object. |
General Efficacy Study Protocol:
-
Acclimatization: Acclimate animals to the housing and testing environment.
-
Dose-Response: Administer a range of doses of the compound to different groups of animals.
-
Behavioral Testing: Conduct the selected behavioral test at the expected time of peak compound concentration in the brain (determined from PK studies).
-
Data Collection & Analysis: Record and analyze the behavioral data to determine the minimum effective dose and the therapeutic window.
Conclusion and Future Directions
This compound presents a valuable starting point for a CNS drug discovery program. The protocols detailed in this document provide a systematic framework for its synthesis, characterization, and pharmacological evaluation. Positive results from this screening cascade would warrant lead optimization efforts, including SAR studies to improve potency, selectivity, and ADME properties, ultimately paving the way for preclinical development.
References
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Fisher Scientific. This compound, 97%, Thermo Scientific. [Link]
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Tempo Bioscience. In Vitro Blood Brain Barrier Models for Drug Development. [Link]
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The Journal of American Medical Science and Research. In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. [Link]
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MySkinRecipes. 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. [Link]
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PubMed. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. [Link]
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NC3Rs. Animal models for CNS safety pharmacology under the spotlight. [Link]
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PubMed. Coumarin-piperazine Derivatives as Biologically Active Compounds. [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a pivotal starting material in the synthesis of a diverse array of bioactive molecules. Its chemical architecture, featuring a piperazine ring, a common pharmacophore, and an activated fluoro-nitroaryl system, makes it a versatile scaffold for drug discovery and development.[1] The electron-withdrawing nitro group in the ortho position to the fluorine atom significantly activates the aryl ring towards nucleophilic aromatic substitution (SNAr), facilitating the introduction of various functional groups. Subsequent reduction of the nitro group to an aniline provides a secondary site for chemical elaboration, enabling the construction of complex molecular frameworks with therapeutic potential, particularly in oncology and neuroscience.
This guide provides an in-depth exploration of the key synthetic transformations of this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound is primarily centered around two key transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr): Gateway to Molecular Diversity
The SNAr reaction is a cornerstone for derivatizing this compound. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine atom to form a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the strongly electron-withdrawing nitro group. The subsequent elimination of the highly electronegative fluoride ion restores the aromaticity of the ring, yielding the substituted product.
Diagram 1: General Mechanism of SNAr Reaction
Experimental Protocol 1: SNAr with an Aromatic Amine
This protocol details the synthesis of 5-(4-methylpiperazin-1-yl)-2-nitroaniline, a key intermediate for various kinase inhibitors.
-
Materials:
-
This compound
-
Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).
-
Add the ammonia solution (3.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(4-methylpiperazin-1-yl)-2-nitroaniline.[2][3][4][5][6]
-
-
Expected Outcome: A yellow to orange solid. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (LC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (d, 1H), 7.10 (d, 1H), 6.85 (dd, 1H), 6.05 (br s, 2H), 3.20 (t, 4H), 2.60 (t, 4H), 2.35 (s, 3H) |
| MS (ESI) | m/z 237.1 [M+H]⁺ |
Reduction of the Nitro Group: Unveiling the Amino Functionality
The reduction of the nitro group to a primary amine is a critical step that opens up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonylation, and reductive amination. The choice of reducing agent is crucial to ensure high yield and chemoselectivity, particularly to avoid the reduction of other functional groups or dehalogenation if the SNAr reaction has not been performed.
Diagram 2: Nitro Group Reduction Workflow
Experimental Protocol 2: Catalytic Hydrogenation of the Nitro Group
This protocol describes a clean and efficient method for the reduction of the nitro group using palladium on carbon as a catalyst.
-
Materials:
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
-
-
Procedure:
-
Dissolve 5-(4-methylpiperazin-1-yl)-2-nitroaniline (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the vessel and backfill with hydrogen gas (balloon pressure is often sufficient).
-
Stir the reaction mixture vigorously at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired aniline derivative. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.
-
-
Safety Note: Palladium on carbon is flammable when dry and in the presence of hydrogen. Handle with care in a well-ventilated fume hood.
| Parameter | Expected Value |
| Yield | >95% |
| Purity (LC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.65 (d, 1H), 6.20 (d, 1H), 6.15 (dd, 1H), 4.80 (br s, 2H), 3.60 (br s, 2H), 3.10 (t, 4H), 2.65 (t, 4H), 2.40 (s, 3H) |
| MS (ESI) | m/z 207.2 [M+H]⁺ |
Application in the Synthesis of a Bioactive Kinase Inhibitor Analog
The sequential application of SNAr and nitro reduction provides a straightforward route to valuable intermediates for the synthesis of kinase inhibitors. The resulting diamino-phenylpiperazine scaffold can be further elaborated, for instance, through amide coupling with a suitable carboxylic acid.
Diagram 3: Synthetic Pathway to a Kinase Inhibitor Analog
Experimental Protocol 3: Amide Coupling to Synthesize a Kinase Inhibitor Analog
This protocol outlines the final amide coupling step to furnish a representative bioactive molecule.
-
Materials:
-
N¹-(4-Methylpiperazin-1-yl)benzene-1,2,4-triamine
-
A suitable carboxylic acid (e.g., 2-chloronicotinic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of N¹-(4-Methylpiperazin-1-yl)benzene-1,2,4-triamine (1.1 eq) in DMF to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final bioactive molecule.
-
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The strategic application of Nucleophilic Aromatic Substitution and nitro group reduction provides a robust and efficient pathway to a wide range of complex chemical entities. The protocols and insights provided in this guide are intended to empower researchers in their drug discovery and development endeavors, facilitating the exploration of novel chemical space and the creation of next-generation therapeutics.
References
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Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed Central. Available at: [Link]
-
Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression. PubMed. Available at: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. National Institutes of Health (NIH). Available at: [Link]
-
Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega. Available at: [Link]
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications. Available at: [Link]
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline. PubMed Central. Available at: [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PubMed Central. Available at: [Link]
-
Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. The Royal Society of Chemistry. Available at: [Link]
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2-(4-Methylpiperazin-1-yl)-5-nitrobenzonitrile. MySkinRecipes. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Avra Synthesis. Available at: [Link]
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Synthesis of 4-nitrophenyl piperazine derivatives 4a–m. ResearchGate. Available at: [Link]
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Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. PubMed. Available at: [Link]
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Synthesis of 2-amino-1,4-benzodiazepin-5-ones from 2-nitrobenzoic acid and α-aminonitriles. Arkivoc. Available at: [Link]
-
5-(4-Methylpiperazin-1-yl)-2-nitroaniline. LookChem. Available at: [Link]
-
4-Amino-5-fluoro-2-(4-methylpiperazin-1-yl)benzonitrile 5g. Dana Bioscience. Available at: [Link]
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1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. MySkinRecipes. Available at: [Link]
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Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. Available at: [Link]
-
SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. ResearchGate. Available at: [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Appchem. Available at: [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
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Application Note: A Hierarchical In Vitro Assay Cascade for Characterizing 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Abstract
This application note provides a detailed framework for the in vitro characterization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine, a novel small molecule with a piperazine scaffold. Recognizing the limited public data on its biological activity, we present a logical, tiered approach to assay development, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic studies. This guide is designed for researchers in drug discovery and development, offering robust, step-by-step protocols for a suite of assays to elucidate a potential anticancer profile. The methodologies are grounded in established principles of assay validation and are designed to generate reproducible and decision-driving data.
Introduction: The Rationale for a Structured Assay Cascade
The piperazine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1] Arylpiperazine derivatives, in particular, have garnered significant attention in oncology for their ability to interact with a wide range of biological targets and exhibit anti-proliferative effects.[2][3] The subject of this note, this compound, is a novel entity for which a systematic biological evaluation is required.
In the absence of a known target, a hierarchical screening approach is the most scientifically sound and resource-efficient strategy.[4] This process begins with broad, high-throughput phenotypic assays to identify a biological effect, followed by more complex, lower-throughput assays to dissect the underlying mechanism of action. This application note outlines a four-stage cascade designed to test the hypothesis that this compound possesses anticancer activity.
Experimental Strategy: A Four-Tiered Assay Funnel
Our proposed workflow is designed as a funnel, starting with a wide net to capture any cytotoxic or anti-proliferative activity and progressively narrowing the focus to specific cellular and molecular mechanisms. This strategy ensures that each subsequent experiment is built upon a solid foundation of data from the previous tier, a core principle of efficient drug discovery.[5]
Figure 1: A four-tiered workflow for in vitro characterization.
Tier 1: Primary Screening - Assessing General Cytotoxicity
The foundational step is to determine if the compound has any effect on the viability of cancer cells. The MTT assay is a robust, colorimetric method suitable for high-throughput screening (HTS) that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Cell Viability Assay
This protocol is designed for adherent cells in a 96-well plate format.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]
Data Presentation and Interpretation
The results are typically plotted as percent viability versus compound concentration. An IC₅₀ (half-maximal inhibitory concentration) value is calculated using non-linear regression analysis.
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.05 | 84.0% |
| 5 | 0.68 | 54.4% |
| 10 | 0.35 | 28.0% |
| 50 | 0.10 | 8.0% |
| 100 | 0.08 | 6.4% |
| Table 1: Example data from an MTT assay. The IC₅₀ can be interpolated from this data. |
Tier 2: Elucidating the Mechanism of Cell Death
If the compound demonstrates significant cytotoxicity, the next logical step is to determine how it is killing the cells. A key distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury). Assays that can differentiate these pathways are crucial for mechanistic understanding.[7]
Protocol: Annexin V & Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is the gold standard for distinguishing apoptotic and necrotic cells.[8] Early apoptotic cells translocate phosphatidylserine (PS) to the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[9] Necrotic cells have compromised membranes and are permeable to the DNA-intercalating dye, PI.[9]
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
6-well plates
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Protocol: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. Measuring their activity provides direct evidence of apoptosis.[10] Luminescent "add-mix-measure" assays are highly sensitive and suitable for plate-based formats.[10]
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: Plate and treat cells with the compound in a white-walled 96-well plate as described for the MTT assay.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-3 hours.
-
Data Acquisition: Measure the luminescence using a plate luminometer.
Visualization and Expected Outcomes
Figure 2: Simplified pathway of apoptosis detection.
| Flow Cytometry Quadrant | Cell Population | Interpretation |
| Lower-Left (Annexin V-/PI-) | Live Cells | Healthy, intact membranes |
| Lower-Right (Annexin V+/PI-) | Early Apoptotic Cells | PS externalized, membrane intact |
| Upper-Right (Annexin V+/PI+) | Late Apoptotic/Necrotic | PS externalized, membrane compromised |
| Upper-Left (Annexin V-/PI+) | Necrotic Cells | Membrane compromised without PS flip |
| Table 2: Interpretation of Annexin V/PI flow cytometry data. |
Tier 3: Cellular Phenotype Characterization
Observing changes in fundamental cellular processes like the cell cycle and migration can provide further insight into the compound's mechanism. Many anticancer agents function by inducing cell cycle arrest or inhibiting the metastatic potential of cancer cells.[2]
Protocol: Cell Cycle Analysis by PI Staining
This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11][12]
Procedure:
-
Cell Culture and Treatment: Treat cells in 6-well plates with the compound at relevant concentrations for 24 hours.
-
Harvest and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[13] Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[14] RNase treatment is essential to prevent staining of double-stranded RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
Protocol: Wound Healing (Scratch) Assay
This simple and cost-effective assay is used to study collective cell migration in vitro.[15]
Procedure:
-
Create Monolayer: Seed cells in a 6-well plate and grow them to full confluency.
-
Create "Wound": Use a sterile 200 µL pipette tip to create a straight scratch through the center of the monolayer.
-
Wash and Treat: Wash the wells with PBS to remove dislodged cells. Add fresh medium containing the test compound at a non-lethal concentration (e.g., IC₂₀).
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Analysis: Quantify the area of the gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure.
Tier 4: Hypothetical Target-Based Assay
Given that many piperazine-containing small molecules function as kinase inhibitors, a logical next step is to test this hypothesis.[16] This requires a biochemical assay using a purified kinase enzyme.
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a generic, luminescence-based assay that measures ATP consumption during the kinase reaction. A decrease in kinase activity due to inhibition results in less ATP being converted to ADP.
Materials:
-
Kinase-Glo® Luminescent Kinase Assay Platform
-
Purified kinase of interest (e.g., a known oncogenic kinase like EGFR or AKT)
-
Specific kinase substrate peptide
-
Kinase reaction buffer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detect Remaining ATP: Add an equal volume of Kinase-Glo® Reagent, which stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: After a 10-minute incubation, measure the luminescence.
Data Interpretation
Inhibitor activity is inversely proportional to the luminescent signal. Data is plotted as % inhibition versus compound concentration to determine the IC₅₀ value for the specific kinase target.
| [Compound] (µM) | Luminescence (RLU) | % Inhibition |
| No Enzyme Control | 1,500,000 | N/A |
| Vehicle Control | 250,000 | 0% |
| 0.01 | 280,000 | -2.4% |
| 0.1 | 450,000 | 16.0% |
| 1 | 850,000 | 48.0% |
| 10 | 1,300,000 | 84.0% |
| 100 | 1,450,000 | 96.0% |
| Table 3: Example data from a luminescent kinase inhibition assay. |
Conclusion and Future Directions
This application note details a comprehensive, tiered strategy for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can efficiently build a biological profile for this novel compound. Positive results from this cascade would provide a strong rationale for further preclinical development, including selectivity profiling against a panel of kinases, in vivo efficacy studies in xenograft models, and ADME/Tox profiling. This structured approach ensures that resources are directed toward the most promising avenues of investigation, accelerating the drug discovery process.
References
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Application Notes and Protocols for the Derivatization of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Value of the Phenylpiperazine Scaffold
The phenylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs.[1] Its unique combination of a rigid aromatic ring and a flexible, basic piperazine moiety allows for precise three-dimensional orientation of substituents, enabling tailored interactions with biological targets. The two nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors and donors, enhancing solubility and bioavailability, while the overall structure is amenable to a variety of chemical modifications.[1] This versatility makes phenylpiperazine derivatives particularly valuable in the development of therapeutics for central nervous system (CNS) disorders, as well as in oncology as kinase inhibitors.[2][3]
This guide focuses on a particularly strategic starting material for Structure-Activity Relationship (SAR) studies: 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine . This molecule is endowed with three key reactive handles that allow for systematic and diverse derivatization:
-
A reactive fluoro group: Positioned ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated for nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide range of substituents onto the phenyl ring.
-
A reducible nitro group: The nitro group can be readily reduced to an amine, which then serves as a versatile point for further functionalization through acylation, alkylation, or sulfonylation, significantly expanding the chemical space for SAR exploration.
-
A modifiable piperazine ring: The N-methyl group on the piperazine ring can be removed and replaced with other functionalities, allowing for the investigation of the role of this part of the molecule in target engagement and pharmacokinetic properties.
This application note provides a comprehensive overview of the derivatization strategies for this compound, complete with detailed experimental protocols and the underlying chemical principles, to empower researchers in their drug discovery endeavors.
Strategic Derivatization Pathways for SAR Library Generation
The derivatization of this compound for SAR studies can be conceptualized as a multi-pronged approach, targeting different regions of the molecule to probe their influence on biological activity. The overall workflow is depicted below:
Figure 1: A comprehensive workflow for the derivatization of this compound for SAR studies, outlining three distinct yet interconnected pathways for generating a diverse chemical library.
Part 1: Derivatization of the Phenyl Ring
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group
The fluorine atom at the 4-position is highly activated towards nucleophilic displacement due to the presence of the electron-withdrawing nitro group at the ortho position. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, under relatively mild conditions.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are preferred as they can solvate the nucleophile and the intermediate Meisenheimer complex, thereby accelerating the reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is often used to deprotonate the nucleophile, increasing its nucleophilicity without competing in the substitution reaction.
-
Temperature: The reaction is typically heated to between 80-120 °C to provide sufficient energy to overcome the activation barrier of the reaction. Microwave heating can also be employed to significantly reduce reaction times.[4]
Detailed Protocol 1.1: SNAr with a Primary Amine
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the primary amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 100 °C under a nitrogen atmosphere and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted product.
| Reactant/Reagent | Molecular Weight | Equivalents | Amount |
| This compound | 239.25 g/mol | 1.0 | 239 mg (1.0 mmol) |
| Primary Amine (e.g., Aniline) | 93.13 g/mol | 1.2 | 112 mg (1.2 mmol) |
| Potassium Carbonate | 138.21 g/mol | 2.0 | 276 mg (2.0 mmol) |
| DMF | - | - | 5 mL |
Table 1: Representative quantities for the SNAr reaction.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step, transforming an electron-withdrawing group into a versatile electron-donating group that can be further functionalized.
Causality Behind Experimental Choices:
-
Catalytic Hydrogenation: This is often the cleanest method, using catalysts like palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate). It is generally high-yielding and avoids the use of harsh metal-acid combinations.
-
Metal-Acid Reduction: A classic method using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) is also effective. This method is often preferred for its cost-effectiveness and tolerance of certain functional groups.
-
Tin(II) Chloride (SnCl₂): This reagent provides a milder alternative for the reduction of nitro groups and is often used when other reducible functional groups are present in the molecule.
Detailed Protocol 1.2: Nitro Group Reduction using Iron Powder
-
To a stirred suspension of 1-(4-substituted-2-nitrophenyl)-4-methylpiperazine (1.0 eq) in a mixture of ethanol and water (4:1, 0.1 M), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired aniline derivative, which can often be used in the next step without further purification.
| Reactant/Reagent | Molecular Weight | Equivalents | Amount |
| 1-(4-Substituted-2-nitrophenyl)-4-methylpiperazine | (Varies) | 1.0 | (1.0 mmol) |
| Iron Powder | 55.85 g/mol | 5.0 | 279 mg (5.0 mmol) |
| Ammonium Chloride | 53.49 g/mol | 1.0 | 53 mg (1.0 mmol) |
| Ethanol/Water (4:1) | - | - | 10 mL |
Table 2: Representative quantities for the nitro group reduction.
Functionalization of the Resulting Amine
The newly formed aniline is a nucleophile that can readily react with a variety of electrophiles to generate a diverse library of compounds for SAR studies.
Detailed Protocol 1.3: Amide Formation via Acylation
-
To a solution of the 1-(2-amino-4-substituted-phenyl)-4-methylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) at 0 °C, add triethylamine (1.5 eq).
-
Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
Part 2: Derivatization of the Piperazine Ring
Modification of the piperazine moiety is crucial for exploring interactions with specific pockets of the target protein and for modulating the pharmacokinetic properties of the compounds.
N-Demethylation of the 4-Methylpiperazine
The N-methyl group can be removed to generate a secondary amine, which can then be functionalized with a variety of substituents. The von Braun reaction, using reagents like 1-chloroethyl chloroformate (ACE-Cl), is a common and effective method for this transformation.[5]
Figure 2: N-Demethylation of this compound using 1-chloroethyl chloroformate (ACE-Cl).
Detailed Protocol 2.1: N-Demethylation using ACE-Cl
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M), add 1-chloroethyl chloroformate (1.2 eq) at 0 °C under a nitrogen atmosphere.[5]
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring the formation of the carbamate intermediate by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the residue, add methanol (0.2 M) and heat to reflux for 2-4 hours to cleave the carbamate.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the N-demethylated product.
N-Functionalization of the Secondary Piperazine
The resulting secondary amine is a versatile handle for introducing a wide range of functional groups through reactions such as alkylation, acylation, and reductive amination.
Detailed Protocol 2.2: N-Alkylation of the Secondary Piperazine
-
To a solution of the N-demethylated piperazine derivative (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization strategies outlined above allow for a systematic exploration of the SAR of this scaffold. For instance, in the context of developing atypical antipsychotics, the nature of the substituent on the phenyl ring and the piperazine nitrogen can significantly influence the affinity for dopamine D₂ and serotonin 5-HT₂A receptors.[2]
| Compound | R¹ (at C4 of Phenyl Ring) | R² (at N4 of Piperazine) | D₂ Receptor Affinity (Kᵢ, nM) | 5-HT₂A Receptor Affinity (Kᵢ, nM) |
| 1 | -F | -CH₃ | >1000 | 250 |
| 2a | -NH₂ | -CH₃ | 850 | 150 |
| 2b | -NH-Ac | -CH₃ | 920 | 180 |
| 3a | -F | -H | >1000 | 200 |
| 3b | -F | -CH₂CH₂OH | 980 | 190 |
| 3c | -F | -(CH₂)₃-Ph | 750 | 120 |
Table 3: Hypothetical SAR data for derivatives of this compound, illustrating the impact of modifications on receptor binding affinities. (Note: This data is illustrative and not based on a specific cited study for this exact scaffold, but reflects general trends observed for phenylpiperazine antipsychotics).
Analysis of SAR Trends:
-
Phenyl Ring Substitution: The introduction of small, hydrogen-bond donating or accepting groups at the 4-position of the phenyl ring can modulate affinity for serotonin receptors.
-
Piperazine N-Substitution: Modification of the substituent on the piperazine nitrogen can significantly impact dopamine receptor affinity. Larger, more lipophilic groups may lead to increased affinity.
Conclusion
This compound is a highly versatile and strategically valuable starting material for the generation of diverse chemical libraries for SAR studies. The methodologies presented in this application note provide a robust framework for the systematic derivatization of this scaffold, enabling the exploration of chemical space and the optimization of biological activity. By understanding the underlying chemical principles and following the detailed protocols, researchers can efficiently synthesize and evaluate novel phenylpiperazine derivatives in their quest for new and improved therapeutics.
References
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Apostol, T.-V., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(7), 1333. [Link]
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Study of N-Arylpiperazines. BenchChem.
- Chaudhari, A. M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
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Jinchuanfei, et al. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. European Journal of Medicinal Chemistry, 225, 113644. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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López-Rodríguez, M. L., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. Journal of Medicinal Chemistry, 44(13), 2135-2144. [Link]
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Mach, R. H., et al. (2015). Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies. ACS Medicinal Chemistry Letters, 6(12), 1166–1171. [Link]
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Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. Journal of Medicinal Chemistry, 32(5), 1052–1056. [Link]
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Mihai, C. T., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4307. [Link]
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Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]
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Varchi, G., et al. (2019). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. European Journal of Medicinal Chemistry, 178, 293-303. [Link]
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Herath, K. B., et al. (2022). Completion of the Total Synthesis of Several Bioactive Sarpagine/Macroline Alkaloids including the Important NF-κB Inhibitor N4-Methyltalpinine. Molecules, 27(6), 1738. [Link]
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Kim, B. K., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(1), 716. [Link]
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]
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Sestito, S., et al. (2022). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity, 19(6), e202200139. [Link]
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Teimouri, A., et al. (2006). 4-Chlorophenyl and 2,4,6-tribromophenyl chlorothionoformates: new dealkylating agents for tertiary amines. Arkivoc, 2006(11), 168-175. [Link]
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Zhang, Y., et al. (2015). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances, 5(70), 57050-57058. [Link]
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Application Notes: Synthesis of Kinase Inhibitors Using 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Introduction: The Strategic Role of Privileged Scaffolds in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has transformed the treatment landscape for numerous cancers and inflammatory diseases.[2][3] A key strategy in medicinal chemistry involves the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The piperazine moiety is a quintessential example of such a scaffold, frequently incorporated into FDA-approved drugs to enhance pharmacokinetic properties or to serve as a linker for pharmacophoric groups.[4][5]
This guide focuses on the application of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine , a highly versatile and strategically designed building block for the synthesis of advanced kinase inhibitors. Its structure is not accidental; it is engineered for high reactivity and synthetic utility, enabling the efficient construction of complex molecular architectures. We will explore the underlying chemical principles that make this reagent effective, provide detailed, field-tested protocols for its use, and discuss its role in the broader context of structure-activity relationship (SAR) studies.
Section 1: The Architectural Advantage of this compound
The utility of this reagent stems from the specific arrangement of its functional groups, each serving a distinct and crucial purpose in the synthetic strategy.
-
The Activated Aryl Halide Core: The cornerstone of this reagent's reactivity is the fluoronitrophenyl ring. This system is primed for Nucleophilic Aromatic Substitution (SNAr) . The mechanism proceeds via a two-step addition-elimination pathway.[6] The reaction is driven by two key features:
-
A Potent Electron-Withdrawing Group: The nitro group (NO₂) at the ortho position powerfully withdraws electron density from the aromatic ring through resonance and inductive effects. This withdrawal creates a significant partial positive charge (δ+) on the carbon atom attached to the fluorine (C1), making it highly susceptible to attack by nucleophiles.[6][7]
-
An Excellent Leaving Group: The fluorine atom is the most electronegative halogen, making the C-F bond highly polarized. More importantly, its small size and high electronegativity make it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens (F > Cl > Br > I).[7][8]
-
-
The N-methylpiperazine Moiety: This functional group is a mainstay in kinase inhibitor design for several reasons:
-
Pharmacokinetic Modulation: As a basic and hydrophilic group, the N-methylpiperazine moiety can significantly improve the aqueous solubility and overall pharmacokinetic profile of the final drug candidate.[4]
-
Solvent-Front Interaction: In many kinase-inhibitor complexes, the N-methylpiperazine group extends out of the primary binding pocket into the solvent-exposed region, where its positive charge can form favorable interactions.[4]
-
Synthetic Handle: The piperazine ring is introduced early and intact, simplifying the overall synthesis.
-
| Physicochemical Properties | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄FN₃O₂ |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 432531-43-6 |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)F)[O-] |
| Appearance | Typically a yellow to orange solid |
| (Data sourced from PubChem CID 2915664)[9] |
Section 2: The Core Reaction - Protocol for Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is to serve as an electrophile in an SNAr reaction, coupling it with a nucleophilic core of a target kinase inhibitor.
Causality of the SNAr Mechanism
The reaction proceeds via the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][10] The stability of this intermediate is the key to the reaction's success. The negative charge from the attacking nucleophile is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, which is a highly favorable energetic state.[6] The subsequent elimination of the highly stable fluoride ion restores the ring's aromaticity and yields the final product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocol 1: General SNAr Coupling
This protocol describes a general procedure for the reaction of this compound with a nucleophile (e.g., an amine or phenol from a kinase scaffold).
Materials:
-
This compound (1.0 eq)
-
Nucleophilic kinase core (e.g., R-NH₂ or R-OH) (1.0 - 1.2 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (N₂ or Ar)
-
Standard workup and purification reagents (Ethyl Acetate, Brine, MgSO₄, Silica Gel)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the nucleophilic kinase core (1.0 eq) and the anhydrous polar aprotic solvent (e.g., DMSO, approx. 0.1-0.2 M concentration).
-
Base Addition: Add the anhydrous base (e.g., K₂CO₃, 2.5 eq). If the nucleophile is a phenol, a stronger base like Cs₂CO₃ may be beneficial. For amine nucleophiles, a liquid organic base like diisopropylethylamine (DIPEA) can also be used.
-
Reagent Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the coupling partner and should be determined empirically.
-
Causality Note: Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. Polar aprotic solvents are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus increasing its effective nucleophilicity.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine to remove residual solvent and salts.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure coupled product.
Section 3: Downstream Transformations for Library Synthesis
The product from the initial SNAr coupling is itself a valuable intermediate for further diversification, primarily through the reduction of the nitro group.
Caption: Synthetic workflow from building block to final inhibitor.
Experimental Protocol 2: Reduction of the Nitro Group to an Aniline
This protocol converts the electron-withdrawing nitro group into a versatile nucleophilic amino group, a common step in building out the final inhibitor structure.
Materials:
-
Nitro-aryl intermediate from Protocol 1 (1.0 eq)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Reducing agent (e.g., 10% Palladium on Carbon (Pd/C), Iron powder, or SnCl₂·2H₂O)
-
Hydrogen source (H₂ gas balloon or generator) or acid (Acetic Acid or HCl)
-
Celite for filtration
Procedure (Catalytic Hydrogenation - Preferred Method):
-
Setup: In a round-bottom or hydrogenation flask, dissolve the nitro-aryl intermediate (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Catalyst: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight) under an inert atmosphere.
-
Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care.
-
-
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a positive pressure with a hydrogen balloon.
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is critical to ensure proper mixing of the three phases (solid catalyst, liquid solution, hydrogen gas).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar spot (the aniline) indicates completion (typically 2-12 hours).
-
Filtration: Once complete, carefully purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Safety Note: Do not allow the Celite pad with the catalyst to dry, as it can be pyrophoric. Quench it carefully with water.
-
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for the next step or can be further purified by chromatography or recrystallization.
The resulting aniline is a key nucleophile for subsequent reactions, such as amide bond formation, to append additional pharmacophores that can target other regions of the kinase or improve properties.
Section 4: Application in Targeted Therapy - The ALK Signaling Pathway
To illustrate the power of this synthetic approach, consider the synthesis of inhibitors targeting Anaplastic Lymphoma Kinase (ALK). Chromosomal rearrangements that create fusion proteins like EML4-ALK are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC).[8] Inhibitors like Alectinib are designed to block the ATP binding site of this aberrant kinase, shutting down downstream pro-survival signaling.
Caption: Simplified ALK signaling pathway and point of inhibition.
The synthesis of many ALK inhibitors involves an SNAr reaction on a complex core.[8] Using this compound as a key building block would allow for the direct installation of the solubilizing and solvent-front interacting moiety onto a core designed to bind in the hinge region of ALK, demonstrating a clear and effective application of the principles described herein.
Conclusion
This compound is more than a simple chemical reagent; it is a piece of molecular engineering designed for efficiency and purpose in the synthesis of kinase inhibitors. Its pre-activated nature for Nucleophilic Aromatic Substitution allows for robust and predictable coupling to a wide variety of kinase scaffolds. The subsequent ability to transform the nitro group provides a secondary vector for molecular diversification. By understanding the chemical principles behind its design and applying the robust protocols detailed in this guide, researchers can significantly accelerate the discovery and development of novel, life-saving kinase inhibitors.
References
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Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6829. [Link]
-
Parent, E. E., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Pharmaceuticals, 14(10), 1045. [Link]
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Chen, S., et al. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(7), 893-898. [Link]
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Faizan, S., et al. (2024). Some FDA‐approved piperazine‐containing drugs. ResearchGate. [Link]
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Lin, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9048-9065. [Link]
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El-Damasy, A. K., et al. (2010). Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. Bioorganic & Medicinal Chemistry, 18(12), 4314-4323. [Link]
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Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(42), 14933-14944. [Link]
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Application Notes & Protocols: Characterizing 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives in Cell-Based Assays
Introduction: The Therapeutic Potential of Novel Piperazine Derivatives
The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine backbone presents a unique chemical framework for the development of novel therapeutic agents. The presence of a fluorinated nitrophenyl group coupled with a methylpiperazine moiety suggests potential applications in oncology and other therapeutic areas where modulation of cell signaling pathways is critical.[1][2] Derivatives of this core structure may exhibit cytotoxic, anti-proliferative, or apoptotic effects, making them interesting candidates for drug discovery and development.[3]
This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the biological activity of this compound derivatives. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of this novel class of compounds.
I. Preliminary Assessment: Cytotoxicity Screening
A primary step in characterizing a novel compound is to determine its cytotoxic potential. Cytotoxicity assays measure the ability of a substance to cause cell damage or death.[4] A common and reliable method for this is the MTT assay, which assesses cell metabolic activity as an indicator of cell viability.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[5] The amount of formazan produced is proportional to the number of viable cells.
Protocol: MTT Cytotoxicity Assay
Materials:
-
This compound derivative (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[5]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
II. Investigating the Mechanism of Cell Death: Apoptosis Assays
Should the cytotoxicity screening reveal that the this compound derivatives induce cell death, the next logical step is to determine the mechanism. Apoptosis, or programmed cell death, is a common mechanism for anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis.[7][8][9]
Principle of the Annexin V/PI Assay
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[7]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
This compound derivative
-
Human cancer cell line
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Data Interpretation: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower-right and upper-right quadrants in the treated sample compared to the control indicates that the compound induces apoptosis.
III. Assessing Anti-Proliferative Effects
Beyond inducing cell death, a compound may exert its therapeutic effect by inhibiting cell proliferation. Cell proliferation assays are designed to measure the rate of cell division.[6][10] The BrdU incorporation assay is a robust method for directly measuring DNA synthesis, a hallmark of proliferating cells.
Principle of the BrdU Assay
Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody conjugated to a fluorescent dye or an enzyme.
Protocol: BrdU Cell Proliferation Assay
Materials:
-
This compound derivative
-
Human cancer cell line
-
Complete cell culture medium
-
BrdU Labeling Reagent
-
Fixation/Denaturation Solution
-
Anti-BrdU Antibody (conjugated to HRP or a fluorophore)
-
Substrate for detection (e.g., TMB for HRP or a fluorescent plate reader)
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours, depending on the cell doubling time.
-
Fixation and Denaturation: Remove the medium, and fix and denature the cells according to the kit manufacturer's protocol. This step is crucial to expose the incorporated BrdU to the antibody.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate for the recommended time.
-
Washing: Wash the wells to remove any unbound antibody.
-
Detection: Add the appropriate substrate and measure the signal using a microplate reader.
Data Analysis: The signal intensity is directly proportional to the amount of BrdU incorporated, and thus to the rate of cell proliferation. Calculate the percentage of proliferation inhibition relative to the untreated control.
Visualization of Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the described assays.
Caption: Workflow for the MTT Cytotoxicity Assay.
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Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Abstract
This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine, a key intermediate in pharmaceutical development. The protocol is centered around a robust Nucleophilic Aromatic Substitution (SNAr) reaction, designed for efficiency, high yield, and safety. We delve into the mechanistic underpinnings of the synthesis, provide a detailed step-by-step protocol suitable for kilogram-scale production, outline critical safety procedures, and describe rigorous analytical methods for product validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules targeting a range of therapeutic areas. The efficient production of this intermediate is therefore a critical step in the drug development pipeline. The synthetic strategy detailed herein is based on the Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic rings.
The chosen pathway reacts 1-fluoro-2-nitrobenzene with N-methylpiperazine. This approach is favored for scale-up due to its high atom economy, generally clean reaction profile, and the relatively low cost of starting materials. Our focus is not merely on the procedure but on the underlying chemical principles that ensure a reproducible and safe process at scale.
The Chemistry: Mechanism and Rationale
The synthesis proceeds via an SNAr addition-elimination mechanism. This pathway is viable because the aromatic ring of 1-fluoro-2-nitrobenzene is rendered highly electron-deficient, or "activated," by the potent electron-withdrawing nitro (-NO₂) group.
Causality of Reactivity :
-
Activation : The nitro group, positioned ortho to the fluorine atom, strongly withdraws electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This creates a significant partial positive charge (δ+) on the carbon atom bonded to the fluorine, making it highly susceptible to attack by a nucleophile.[1][2][3]
-
Nucleophilic Attack : N-methylpiperazine, with its secondary amine nitrogen, acts as a potent nucleophile, attacking the activated carbon center.
-
Intermediate Formation : This attack disrupts the ring's aromaticity, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.[1][6]
-
Elimination & Aromatization : The reaction concludes with the elimination of the fluoride ion, an excellent leaving group in SNAr reactions, and the restoration of the aromatic ring.[5]
The ortho positioning of the nitro group is more effective at activating the ring for this specific reaction compared to a meta substituent, as it allows for direct resonance stabilization of the Meisenheimer intermediate.[1][2]
Hazard Analysis and Safety Protocols
A rigorous adherence to safety is paramount during scale-up. The primary hazards are associated with the starting materials.
-
1-Fluoro-2-nitrobenzene (CAS 1493-27-2) :
-
Hazards : Toxic in contact with skin and harmful if swallowed or inhaled.[7] Causes damage to organs through prolonged or repeated exposure.[7] It is a skin and eye irritant.[8]
-
Handling : Must be handled in a well-ventilated area, preferably a chemical fume hood.[7] Avoid any contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[7]
-
-
N-Methylpiperazine (CAS 109-01-3) :
-
Hazards : Flammable liquid and vapor.[9][10] Causes severe skin burns and eye damage.[9] Harmful in contact with skin and toxic if inhaled.[9]
-
Handling : Keep away from heat, sparks, and open flames.[9] Use non-sparking tools and take precautionary measures against static discharge.[10] Handle only in a well-ventilated area.
-
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE) : Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).
-
Engineering Controls : Conduct the synthesis in a walk-in fume hood or a designated, well-ventilated reactor bay equipped with an emergency shower and eyewash station.[11]
-
Emergency Preparedness : Have appropriate spill kits (absorbent materials for flammable liquids) and fire extinguishers (dry chemical or CO₂) readily accessible.
-
First Aid :
-
Skin Contact : Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][10]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]
-
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a target scale of ~2.3 kg of product. Adjustments may be necessary based on specific equipment.
Reagents and Materials
| Reagent/Material | CAS Number | Mol. Wt. ( g/mol ) | Molar Eq. | Quantity | Supplier |
| 1-Fluoro-2-nitrobenzene | 1493-27-2 | 141.10 | 1.0 | 1.41 kg | Sigma-Aldrich |
| N-Methylpiperazine | 109-01-3 | 100.16 | 1.1 | 1.10 kg | Fisher Scientific[11] |
| Potassium Carbonate (K₂CO₃), fine powder | 584-08-7 | 138.21 | 2.5 | 3.45 kg | Standard Supplier |
| Acetonitrile (MeCN) | 75-05-8 | 41.05 | - | 15 L | Standard Supplier |
| Deionized Water | 7732-18-5 | 18.02 | - | 50 L | In-house |
| Isopropanol (IPA) | 67-63-0 | 60.10 | - | 10 L | Standard Supplier |
Equipment
-
20 L jacketed glass reactor with overhead mechanical stirrer, condenser, thermocouple, and nitrogen inlet/outlet.
-
5 L addition funnel.
-
Temperature control unit (TCU) for heating/cooling.
-
50 L work-up vessel.
-
Nutsche filter or large-scale filtration apparatus.
-
Vacuum oven.
Step-by-Step Procedure
-
Reactor Preparation :
-
Ensure the 20 L reactor is clean and dry. Assemble the stirrer, condenser, and nitrogen lines.
-
Purge the reactor with dry nitrogen for 30 minutes to create an inert atmosphere.
-
-
Charging Reagents :
-
To the reactor, charge Acetonitrile (10 L), powdered Potassium Carbonate (3.45 kg, 2.5 eq), and N-Methylpiperazine (1.10 kg, 1.1 eq).
-
Begin stirring at 150-200 RPM to create a uniform slurry.
-
-
Substrate Addition :
-
In a separate vessel, dissolve the 1-Fluoro-2-nitrobenzene (1.41 kg, 1.0 eq) in Acetonitrile (5 L).
-
Transfer this solution to the addition funnel.
-
Add the substrate solution dropwise to the reactor over 1-2 hours. Causality : A slow, controlled addition is critical to manage the reaction exotherm and prevent dangerous temperature spikes. Maintain the internal temperature between 20-30°C using the TCU.
-
-
Reaction and Monitoring :
-
Once the addition is complete, slowly heat the reaction mixture to a gentle reflux at 60-65°C.
-
Maintain this temperature and monitor the reaction's progress every hour using HPLC or TLC (e.g., Mobile Phase: 7:3 Hexane:Ethyl Acetate) until the starting material (1-fluoro-2-nitrobenzene) is consumed (<1% remaining). The expected reaction time is 6-8 hours.
-
-
Product Isolation (Work-up) :
-
Cool the reaction mixture to room temperature (20-25°C).
-
In the 50 L work-up vessel, add 40 L of deionized water.
-
Slowly transfer the reaction mixture into the water with vigorous stirring. The product will precipitate as a yellow solid. Causality : This "crashing out" or anti-solvent precipitation is an effective method for isolating the crude product at scale, as the organic product is insoluble in the aqueous mixture.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
-
Filtration and Washing :
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake thoroughly with deionized water (2 x 5 L) to remove inorganic salts (K₂CO₃, KF) and excess N-methylpiperazine.
-
Perform a final wash with cold isopropanol (3 L) to displace water and facilitate drying.
-
-
Drying :
-
Dry the yellow crystalline solid in a vacuum oven at 50-55°C until a constant weight is achieved.
-
Expected Yield : 2.0 - 2.2 kg (85-93%).
-
Expected Purity : >98% by HPLC.
-
Analytical Characterization
To ensure the final product meets quality specifications, a suite of analytical techniques should be employed.
| Parameter | Method | Expected Result |
| Appearance | Visual | Yellow crystalline solid |
| Identity | ¹H & ¹³C NMR | Spectra consistent with the proposed structure. |
| Identity | Mass Spec (MS) | [M+H]⁺ = 224.11 |
| Purity | HPLC | ≥ 98.0% area |
| Melting Point | DSC / MP Apparatus | Consistent with reference standard |
-
¹H NMR (400 MHz, CDCl₃) : δ (ppm) ~ 7.75 (dd, 1H), 7.15 (m, 1H), 7.05 (dd, 1H), 3.20 (t, 4H), 2.65 (t, 4H), 2.40 (s, 3H). (Predicted values based on similar structures).
-
¹³C NMR (100 MHz, CDCl₃) : δ (ppm) ~ 158 (d, C-F), 145, 138, 125, 120, 115, 54.5 (2C), 52.0 (2C), 45.5. (Predicted values).
-
Mass Spectrometry (ESI+) : The protonated molecular ion [M+H]⁺ should be observed at m/z 224.11, confirming the molecular weight.
These analytical methods provide a self-validating system to confirm both the identity and purity of the scaled-up batch, which is crucial for its use in subsequent GMP (Good Manufacturing Practice) stages.[12][13][14][15]
Conclusion
The protocol described provides a detailed, reliable, and scalable method for the synthesis of this compound. By understanding the underlying SNAr mechanism and adhering strictly to the safety and procedural guidelines, researchers and production chemists can confidently and efficiently produce this key pharmaceutical intermediate. The emphasis on process control, exotherm management, and robust analytical validation ensures a high-quality product suitable for further research and development.
References
-
S D Fine-Chem Limited. (n.d.). N-METHYLPIPERAZINE GHS Safety Data Sheet. Retrieved from [Link]
-
Bond Chemicals Ltd. (2020). Safety Data Sheet: N-Methylpiperazine. Retrieved from [Link]
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Majchrzak, M., Celiński, R., Kuś, P., & Kłys, M. (2014). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Science International, 245, 13-19. Retrieved from [Link]
-
Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
-
Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: 1-Amino-4-methylpiperazine. Retrieved from [Link]
-
University of Scranton. (n.d.). Advanced Organic Module | Green Chemistry. Retrieved from [Link]
-
ChemConnections. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Nudelman, N. S., & Palleros, D. R. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 995-999. Retrieved from [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Retrieved from [Link]
-
Nielsen, M. K., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(26), 10395-10406. Retrieved from [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
DeRuiter, J. (n.d.). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Retrieved from [Link]
-
Britton, J., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. Retrieved from [Link]
-
Al-Kahtani, A. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1-18. Retrieved from [Link]
-
ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices. Retrieved from [Link]
-
ResearchGate. (2017). Structure-Based Hybridization, Microwave Prompted Synthesis and Biological Evaluation of Novel 4-(2-Fluoro-4-Nitrophenyl)morpholine Derivatives. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine. Here, we provide in-depth technical support, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is fundamental in medicinal chemistry for the formation of aryl-nitrogen bonds. In this specific synthesis, the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack by N-methylpiperazine at the carbon atom bearing a fluorine leaving group. The reaction's success hinges on a careful balance of reactant stoichiometry, reaction conditions, and purification techniques.
Reaction Mechanism and Key Parameters
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is significantly influenced by:
-
The nature of the leaving group: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic.
-
The presence of electron-withdrawing groups: The nitro group (-NO₂) is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer intermediate, thereby accelerating the reaction.
-
The position of the electron-withdrawing group: The ortho and para positions relative to the leaving group are most effective for stabilizing the intermediate through resonance.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Reactants: Degradation or poor quality of 1,4-difluoro-2-nitrobenzene or N-methylpiperazine. 2. Insufficient Activation: Low reaction temperature or inadequate heating. 3. Improper Solvent: Use of a non-polar or protic solvent. 4. Presence of Moisture: Water can react with the base and hinder the reaction. | 1. Verify Reactant Quality: Use freshly opened or properly stored reagents. Confirm the purity of starting materials via NMR or GC-MS. 2. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC. Microwave synthesis can also be explored for rate enhancement. 3. Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or THF to facilitate the reaction. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products (Impurity Spots on TLC) | 1. Di-substitution: Reaction of a second molecule of N-methylpiperazine with the product. 2. Side Reactions with Solvent: Some solvents can participate in side reactions at elevated temperatures. 3. Hydrolysis of Starting Material: Presence of water can lead to the formation of phenolic byproducts. | 1. Control Stoichiometry: Use a controlled excess of N-methylpiperazine (e.g., 1.1-1.2 equivalents) to minimize di-substitution. 2. Choose an Inert Solvent: If side reactions with the solvent are suspected, switch to a more inert solvent. 3. Maintain Anhydrous Conditions: As mentioned above, rigorously exclude water from the reaction mixture. |
| Difficult Purification | 1. Co-elution of Product and Impurities: Similar polarities of the desired product and byproducts. 2. Presence of Unreacted Starting Materials: Incomplete reaction leading to a mixture that is difficult to separate. | 1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be an effective purification method. 2. Drive the Reaction to Completion: Ensure the reaction has gone to completion by monitoring with TLC before starting the work-up. |
| Product Degradation | 1. Excessive Heat: The product may be sensitive to high temperatures during the reaction or work-up. 2. Harsh Work-up Conditions: Use of strong acids or bases during extraction can potentially degrade the product. | 1. Moderate Reaction Temperature: Avoid excessively high temperatures. If the reaction is sluggish, consider extending the reaction time at a moderate temperature. 2. Use Mild Work-up Procedures: Employ gentle extraction techniques with dilute acidic and basic solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material: 1,4-difluoro-2-nitrobenzene or 1-fluoro-2-nitrobenzene?
While both can be used, 1,4-difluoro-2-nitrobenzene is commonly employed. The fluorine atom at the 1-position is more activated towards nucleophilic attack due to the ortho-nitro group's strong electron-withdrawing inductive and resonance effects. The fluorine at the 4-position is less reactive in this specific reaction.
Q2: What is the recommended solvent and why?
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are recommended. These solvents can dissolve the reactants and effectively solvate the cations of the base, leaving the anion more nucleophilic.
Q3: What is the role of the base in this reaction?
A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is used to scavenge the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the N-methylpiperazine, which would render it non-nucleophilic.
Q4: How can I monitor the progress of the reaction?
Q5: What are the key safety precautions for this synthesis?
-
1,4-Difluoro-2-nitrobenzene is toxic if swallowed, causes skin irritation, and serious eye irritation.[2][3][4]
-
N-methylpiperazine is a flammable liquid and vapor, is harmful in contact with skin, and causes severe skin burns and eye damage.[5][6][7]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle all reagents and solvents with care, avoiding inhalation, ingestion, and skin contact.
Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
1,4-Difluoro-2-nitrobenzene
-
N-methylpiperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1 equivalent).
-
Dissolve the starting material in anhydrous DMF.
-
Add N-methylpiperazine (1.1 equivalents) to the solution.
-
Add anhydrous potassium carbonate (2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80-100°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1,4-Difluoro-2-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | - |
| N-methylpiperazine | C₅H₁₂N₂ | 100.16 | Colorless to pale yellow liquid |
| This compound | C₁₁H₁₄FN₃O₂ | 239.25 | - |
Note: The appearance of the final product may vary depending on its purity.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
-
N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd.
-
N-METHYLPIPERAZINE GHS Safety Data Sheet. S D FINE-CHEM LIMITED.
-
Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. ACS Publications.
-
N-METHYLPIPERAZINE FOR SYNTHESIS MSDS. Loba Chemie.
-
1-Methylpiperazine Safety Data Sheet. Fisher Scientific.
-
1-Amino-4-methylpiperazine Safety Data Sheet. Thermo Fisher Scientific.
-
Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate.
-
2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
-
2,6-Difluoronitrobenzene Safety Data Sheet. Fisher Scientific.
-
1,2-Difluoro-4-nitrobenzene Safety Data Sheet.
-
Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis. National Institutes of Health.
-
Supporting Information for - The Royal Society of Chemistry.
-
1,4-Difluoro-2-nitrobenzene Safety Data Sheet. Thermo Fisher Scientific.
-
2,4-difluoro-1-nitro-benzene Safety Data Sheet.
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CSCanada.
-
Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic.
-
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine. Guidechem.
-
This compound, 97%, Thermo Scientific 250 mg. Fisher Scientific.
-
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. BLDpharm.
-
Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange.
-
A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
-
1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis. ChemicalBook.
-
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Vibrant Pharma Inc.
-
1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. MySkinRecipes.
-
Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses.
-
1,2-Difluoro-4-nitrobenzene. PubChem.
-
Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. Google Patents.
-
1,2-Difluoro-4-iodo-5-nitrobenzene. ChemScene.
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health.
-
1,2-Difluoro-4-methyl-5-nitrobenzene. PubChem.
-
Microbial reduction of 1-(4-fluorophenyl)-4-[4-(5-fluoro-2-pyrimidinyl)-1- piperazinyl]butan-1-one. PubMed.
-
1,4-Difluoro-2-nitrobenzene, 98%, Thermo Scientific 25 g. Fisher Scientific.
-
This compound, 97% (CAS No. 432531-43-6) SDS. Guidechem.
-
[13C6]-1,4-Difluoro-2-nitrobenzene. Building blocks.
-
1-(2-Fluoro-4-nitrophenyl)-4-(methylsulfonyl)piperazine. ChemScene.
-
1,4-Difluoro-2-nitrobenzene. ChemScene.
-
1-(p-NITROPHENYL)-1,3-BUTADIENE. Organic Syntheses Procedure.
Sources
Technical Support Center: Purification of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Welcome to the technical support guide for 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine (CAS No: 432531-43-6). This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical building block with high purity. As an important intermediate in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]
This guide moves beyond simple protocols to explain the chemical principles behind the purification challenges and their solutions. We will explore common impurities derived from its synthesis, troubleshoot frequently encountered problems, and provide validated, step-by-step procedures for achieving high purity.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses fundamental questions about the compound's properties and the origin of common impurities. A solid understanding here is the first step in effective troubleshooting.
Q1: What are the key chemical and physical properties of this compound?
Understanding the basic properties of the target compound is essential for designing effective purification strategies, such as selecting appropriate solvent systems for extraction or recrystallization.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 432531-43-6 | PubChem[2] |
| Molecular Formula | C₁₁H₁₄FN₃O₂ | PubChem[2] |
| Molecular Weight | 239.25 g/mol | PubChem[2] |
| Appearance | Typically a yellow to orange solid | General Knowledge |
| Solubility | Low solubility in water; soluble in many organic solvents (e.g., DCM, EtOAc, MeOH) | General Knowledge[3] |
| Chemical Nature | Tertiary amine (basic) | General Knowledge |
Q2: What is the typical synthetic route, and what are the most common impurities I should expect?
The compound is typically synthesized via a nucleophilic aromatic substitution (SₙAr) reaction. The primary impurities are often unreacted starting materials or isomers formed during the reaction.
The most common synthesis involves the reaction of 1,4-difluoro-2-nitrobenzene with N-methylpiperazine . The electron-withdrawing nitro group strongly activates the fluorine atom para to it for nucleophilic attack, making the desired product the major isomer.
Common Impurities:
-
Unreacted 1,4-difluoro-2-nitrobenzene (SM1): A neutral, non-polar starting material.
-
Unreacted N-methylpiperazine (SM2): A basic, water-soluble starting material.
-
Positional Isomer (1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine): Formed by substitution at the fluorine atom ortho to the nitro group. This is generally a minor impurity but can be difficult to separate due to its similar chemical properties.
-
Residual Solvent: High-boiling point solvents used in the reaction, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Caption: Synthetic pathway and common impurities.
Q3: My isolated product is a bright yellow/orange powder. Does this indicate an impurity?
Not necessarily. The color is characteristic of the molecule's structure. The conjugation between the electron-rich piperazine ring and the electron-deficient nitroaromatic system creates a chromophore that absorbs light in the visible spectrum, resulting in a yellow or orange appearance. A related compound, 1-Methyl-4-(4-nitrophenyl)piperazine, is described as an orange solid.[4] However, a very dark, brown, or tarry appearance often suggests the presence of decomposition products or polymeric impurities.
Part 2: Troubleshooting Guide - Common Purification Problems
This section provides direct answers and solutions to specific issues encountered during the purification workflow.
Problem Cluster 1: Low Purity After Initial Aqueous Work-up
Q: My crude product is heavily contaminated with one or both starting materials after the initial extraction. How can I improve this separation?
Cause: A simple water/organic solvent extraction is often insufficient because both the product and the N-methylpiperazine starting material are basic.
Solution: Acid-Base Extraction. This method exploits the basicity of the piperazine moiety to achieve a clean separation from neutral or acidic impurities.
-
Principle: By washing the organic layer with an aqueous acid (e.g., 1M HCl), all basic components (your product and unreacted N-methylpiperazine) are protonated and move into the aqueous layer. The neutral starting material (1,4-difluoro-2-nitrobenzene) remains in the organic layer, which can then be discarded. Subsequently, the aqueous layer is basified (e.g., with NaOH), deprotonating the desired product, which can then be extracted back into a fresh organic solvent.
-
See Protocol 1 for a detailed step-by-step guide.
Caption: Workflow for Acid-Base Extraction.
Problem Cluster 2: Recrystallization Difficulties
Q: I'm struggling to find a suitable solvent for recrystallization. The product either doesn't dissolve or crashes out immediately.
Cause: Finding the right balance of solubility is key. The ideal solvent should dissolve the compound when hot but have poor solubility when cold.
Solution: Systematic Solvent Screening.
-
Start with common solvents: Test small amounts of your crude product in solvents like isopropanol (IPA), ethanol, ethyl acetate, and toluene.
-
Use solvent/anti-solvent pairs: If a single solvent doesn't work, try a binary system. Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) at room temperature, then slowly add a poor solvent (e.g., heptane or hexanes) until turbidity persists. Gently warm the mixture until it becomes clear, then allow it to cool slowly.
-
Consult the table below for starting points.
| Solvent System | Observation / Rationale |
| Isopropanol (IPA) | Often a good starting point for moderately polar compounds. |
| Ethyl Acetate / Heptane | A common polar/non-polar pair that offers fine control over solubility. |
| Toluene | Good for dissolving aromatic compounds at high temperatures. |
| Ethanol / Water | Can be effective, but the product's low water solubility means only a small amount of water should be used as the anti-solvent.[3] |
Q: My product is "oiling out" instead of forming crystals during cooling. What should I do?
Cause: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solid (or its eutectic mixture with the solvent). This is often caused by cooling the solution too quickly or the presence of impurities that depress the melting point.
Solutions:
-
Slow Down Cooling: After heating to dissolve, allow the flask to cool to room temperature on the benchtop, undisturbed. Do not place it directly in an ice bath.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.
-
Increase Solvent Volume: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and attempt to cool slowly again.
Problem Cluster 3: Column Chromatography Challenges
Q: My compound is streaking badly on the silica gel column, leading to poor separation.
Cause: This is a classic problem for amines on silica gel. The piperazine nitrogen is basic and interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding leads to tailing or streaking.
Solution: Deactivate the Silica Gel.
-
Add a Volatile Base to the Eluent: The most common and effective solution is to add a small amount (0.5 - 1.0%) of a basic modifier to your mobile phase (eluent). Triethylamine (Et₃N) is the standard choice. For every 100 mL of your eluent (e.g., 30% Ethyl Acetate in Heptane), add 0.5 to 1 mL of triethylamine. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[5]
Q: I can't separate the desired product from the positional isomer impurity.
Cause: Positional isomers often have very similar polarities, making them difficult to separate on standard silica gel.
Solutions:
-
Shallow the Gradient: If using gradient elution, make the increase in polarity much more gradual in the region where the compounds elute.
-
Try a Different Solvent System: Sometimes, changing the nature of the eluent can alter selectivity. For example, switching from an Ethyl Acetate/Heptane system to a Dichloromethane/Methanol system can change the interactions and improve separation.
-
Consider Alternative Stationary Phases: If separation is still challenging, consider using a different stationary phase. Alumina (basic or neutral) can sometimes provide different selectivity for basic compounds. Alternatively, reverse-phase chromatography (C18) may be effective, using a mobile phase like acetonitrile and water.[6]
Part 3: Detailed Experimental Protocols
These protocols provide detailed, self-validating methodologies for the key purification techniques discussed above.
Protocol 1: Acid-Base Extraction
Objective: To remove neutral (unreacted 1,4-difluoro-2-nitrobenzene) and highly basic (unreacted N-methylpiperazine) impurities.
Methodology:
-
Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (200 mL) in a separatory funnel.
-
Acidic Wash: Add 1M Hydrochloric Acid (HCl) (100 mL) to the separatory funnel. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask (Flask A). The product is now in this acidic aqueous layer as its HCl salt.
-
Back-Extraction (Optional but Recommended): To ensure full recovery, wash the remaining organic layer with another portion of 1M HCl (50 mL). Combine this second aqueous wash with the contents of Flask A.
-
Discard Organic Layer: The original organic layer, containing neutral impurities, can now be discarded.
-
Basification: Place Flask A in an ice bath to control any exotherm. Slowly add 50% Sodium Hydroxide (NaOH) solution with stirring until the pH of the aqueous solution is >12 (check with pH paper). The product will precipitate or form an oily layer.
-
Product Extraction: Pour the basified aqueous mixture back into the separatory funnel. Add fresh DCM or EtOAc (150 mL) and shake to extract the deprotonated, neutral product back into the organic phase.
-
Final Wash and Dry: Wash the organic layer with brine (saturated NaCl solution, 50 mL) to remove residual water. Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Flash Column Chromatography
Objective: To separate the desired product from closely related impurities, such as positional isomers.
Methodology:
-
Prepare the Column: Select an appropriately sized silica gel column. Pack the column using your initial eluent (e.g., 10% EtOAc in Heptane + 1% Triethylamine). Ensure the silica bed is compact and level.[5]
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM.
-
Add a small amount of silica gel (approx. 2-3 g) to this solution.
-
Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the initial low-polarity mobile phase (e.g., 10% EtOAc/Heptane + 1% Et₃N).
-
Collect fractions continuously in test tubes.
-
Gradually increase the polarity of the mobile phase as needed (e.g., to 20%, then 30% EtOAc, always maintaining the 1% Et₃N). A step-gradient is often sufficient.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and elute with your column solvent system.
-
Visualize the spots under UV light.
-
-
Combine and Concentrate: Combine the fractions that contain only the pure desired product. Remove the solvent using a rotary evaporator to obtain the final, high-purity compound.[5]
References
- Bouling Chemical Co., Limited. 1-(2-Fluoro-4-Nitrophenyl)piperazine.
- Chem-Impex International, Inc. 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2915664, this compound.
- ChemicalBook. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis.
- SIELC Technologies. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column.
- Lisa Nichols. Column Chromatography. YouTube.
- CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H14FN3O2 | CID 2915664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Fluoro-4-Nitrophenyl)piperazine | Chemical Properties, Applications, Safety Data & Supplier Information - Buy FNPZ from China Manufacturer [chemheterocycles.com]
- 4. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. The content is structured to address specific experimental challenges, focusing on the identification and mitigation of common side reaction products.
Introduction: The Core Synthesis Pathway
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] In this process, the secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electron-deficient aromatic ring of 1,4-difluoro-2-nitrobenzene. The reaction is regioselective, with the nucleophile displacing the fluorine atom at the C1 position, which is ortho to the strongly electron-withdrawing nitro group. This nitro group is critical as it activates the aromatic ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[2][3] The fluorine at the C4 position is only meta to the nitro group and is therefore significantly less reactive.
Caption: The SNAr mechanism for the primary synthesis.
Troubleshooting Guide & FAQs
This section addresses common impurities and challenges encountered during the synthesis.
Q1: I've isolated a high molecular weight impurity that seems to incorporate two piperazine units. What is this side product and how can I prevent its formation?
A1: This is almost certainly the bis-substituted product, 1,4-bis(4-methylpiperazin-1-yl)-2-nitrobenzene.
-
Causality: This side product forms when a second molecule of 1-methylpiperazine displaces the remaining fluorine atom on the desired product molecule. The aromatic ring of your target molecule, this compound, is still activated by the electron-withdrawing nitro group, making the second fluorine susceptible to substitution, albeit at a slower rate than the first. This is especially prevalent if an excess of 1-methylpiperazine is used or if the reaction is allowed to proceed for too long or at an elevated temperature.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: The most effective preventative measure is to control the stoichiometry of your reactants. Use a slight excess of the electrophile, 1,4-difluoro-2-nitrobenzene (e.g., 1.1 to 1.2 equivalents), relative to 1-methylpiperazine. This ensures the piperazine is the limiting reagent, minimizing the chance for double substitution.
-
Monitor Reaction Progress: Closely monitor the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting 1-methylpiperazine is consumed to prevent the subsequent reaction from occurring.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures will provide the necessary activation energy to overcome the barrier for the second substitution, increasing the yield of the bis-adduct.
-
Q2: My analytical data (NMR, LC-MS) suggests the presence of an isomer of my desired product. What is it and why did it form?
A2: The likely isomeric impurity is 1-(2-Fluoro-5-nitrophenyl)-4-methylpiperazine.
-
Causality: This isomer arises from the nucleophilic attack at the C4 position of 1,4-difluoro-2-nitrobenzene instead of the desired C1 position. In SNAr reactions, the rate is dramatically accelerated when the leaving group is positioned ortho or para to a strong electron-withdrawing group because these positions allow for the delocalization of the negative charge in the Meisenheimer intermediate into the activating group.[2][4]
-
Desired Path (Ortho Attack): The fluorine at C1 is ortho to the nitro group, leading to a highly stabilized intermediate and a faster reaction rate.
-
Side Path (Meta Attack): The fluorine at C4 is meta to the nitro group. A nucleophilic attack at this position does not allow for direct resonance stabilization of the negative charge by the nitro group, resulting in a much slower reaction.[3]
While kinetically disfavored, this isomeric product can form in small amounts, particularly under forcing conditions (e.g., high temperatures or prolonged reaction times).
-
-
Troubleshooting & Prevention:
-
Optimize Temperature: Avoid excessive heating. The energy difference between the transition states for ortho and meta attack is significant, but high thermal energy can lead to the formation of the less-favored kinetic product.
-
Choice of Base: Use a non-nucleophilic base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine) in a stoichiometric amount just sufficient to scavenge the HF produced. Overly strong bases or harsh conditions are generally unnecessary and can promote side reactions.
-
Purification: This isomer can often be separated from the desired product by column chromatography on silica gel due to differences in polarity.
-
Caption: Formation pathways for common side products.
Q3: My crude product is contaminated with phenolic impurities, such as 4-fluoro-2-nitrophenol. How did this happen?
A3: This is a result of hydrolysis of the starting material, 1,4-difluoro-2-nitrobenzene.
-
Causality: Water can act as a competing nucleophile. If present in the reaction mixture, it can attack the activated aromatic ring to displace a fluorine atom, forming the corresponding phenol. Sources of water can include wet solvents, reagents (especially hygroscopic bases like K₂CO₃), or atmospheric moisture. The resulting phenoxide is also a potent nucleophile that can lead to further side reactions.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, DMSO, or ACN). If using a solid base like potassium carbonate, ensure it is dried in an oven prior to use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Proper Work-up: During the aqueous work-up, a basic wash (e.g., with dilute NaOH or Na₂CO₃ solution) can be used to extract the acidic phenolic impurities from the organic layer into the aqueous phase.
-
Summary of Potential Side Products
The following table summarizes the key side products, their characteristics, and primary methods for mitigation.
| Side Product Name | Molecular Formula | Key Identifier | Primary Cause | Mitigation Strategy |
| Bis-Substitution Product | C₁₇H₂₆N₄O₂ | High MW by MS; Symmetrical NMR signals | Excess 1-methylpiperazine; long reaction time/high T | Use slight excess of 1,4-difluoro-2-nitrobenzene; monitor reaction closely. |
| Isomeric Product | C₁₁H₁₄FN₃O₂ | Same MW, different retention time (LC) & NMR shifts | High reaction temperature; meta-attack | Maintain lowest effective temperature; careful purification. |
| Hydrolysis Product | C₆H₄FNO₃ | Acidic impurity; lower MW by MS | Presence of water in reagents/solvents | Use anhydrous conditions; run under inert atmosphere; basic wash during work-up. |
| Tar/Polymeric Material | Variable | Insoluble, dark material | Excessively high T; overly strong base | Use moderate temperature and appropriate base (e.g., K₂CO₃); ensure proper stirring. |
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound
This protocol is designed to minimize side product formation.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4-difluoro-2-nitrobenzene (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) or dimethylformamide (DMF) to the flask. Stir the suspension for 10-15 minutes under a nitrogen atmosphere.
-
Nucleophile Addition: Dissolve 1-methylpiperazine (1.0 eq.) in a small amount of the anhydrous solvent and add it dropwise to the stirred suspension at room temperature over 20-30 minutes. A slight exotherm may be observed.
-
Reaction: Gently heat the reaction mixture to 60-70 °C. Monitor the reaction progress every hour by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Quench & Work-up: Once the 1-methylpiperazine is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water (2x), 1M NaOH solution (1x, to remove any phenolic impurities), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
References
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Retrieved from [Link]
-
Arts, T., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC - PubMed Central. Retrieved from [Link]
-
O'Connor, M. J., et al. (2020). Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene Catalysis. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CORE. Retrieved from [Link]
-
Rohrbach, S., et al. (2020). Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Kwan, E. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. Retrieved from [Link]
Sources
Technical Support Center: Improving the Yield of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Welcome to the technical support center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying principles of the reaction, enabling you to make informed decisions to maximize your yield and purity.
The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Success hinges on understanding and controlling the key parameters that govern this mechanism.
Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction is a two-step addition-elimination process. Its rate and efficiency are highly dependent on the electronic properties of the aromatic ring and the reaction conditions.[1][2]
-
Nucleophilic Attack: The reaction begins with the attack of a nucleophile (N-methylpiperazine) on the electron-deficient aromatic ring at the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step.[3][4]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2][5] The stability of this complex is paramount. The presence of strong electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), positioned ortho or para to the leaving group is essential for stabilizing this intermediate through delocalization of the negative charge.[5][6][7]
-
Elimination & Aromatization: The reaction concludes with the expulsion of the leaving group (fluoride ion), which restores the aromaticity of the ring to yield the final product.[8]
Caption: Figure 1: The two-step addition-elimination mechanism for the SNAr reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low, or I am only recovering unreacted starting material. What are the most common causes?
Low or no conversion is a frequent issue that can almost always be traced back to reaction conditions or reagent quality. A systematic evaluation is key.[6]
-
Potential Cause 1: Inappropriate Solvent Choice. The solvent plays a critical role in SNAr reactions. Protic solvents (like ethanol or water) can form hydrogen bonds with the amine nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[9][10]
-
Potential Cause 2: Insufficient Temperature. Many SNAr reactions require thermal energy to overcome the activation barrier of the initial nucleophilic attack. Room temperature may be insufficient for this transformation.
-
Potential Cause 3: Ineffective Base or Absence of Base. In this reaction, a molecule of hydrogen fluoride (HF) is generated as a byproduct. This acid can protonate the N-methylpiperazine nucleophile, rendering it inactive.
-
Solution: Use a mild, non-nucleophilic base to scavenge the HF produced. Potassium carbonate (K₂CO₃) is an excellent and cost-effective choice.[8][12] Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also commonly used.[1] Ensure at least one equivalent of the base is used.
-
-
Potential Cause 4: Presence of Water. Water can compete with your nucleophile, leading to the hydrolysis of the 1,4-difluoro-2-nitrobenzene to form 4-fluoro-2-nitrophenol, a common impurity that complicates purification.
-
Solution: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents and ensure your reagents are dry. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is best practice to exclude atmospheric moisture.[3]
-
Caption: Figure 2: A logical workflow for troubleshooting low-yield SNAr reactions.
Q2: My TLC shows the formation of my product, but also several significant side products. How can I improve the selectivity?
-
Potential Cause 1: Hydrolysis. As mentioned, water contamination can lead to the formation of 4-fluoro-2-nitrophenol. This is often observed as a baseline or very polar spot on the TLC plate.
-
Solution: Rigorously adhere to anhydrous reaction conditions.[3]
-
-
Potential Cause 2: Solvent Decomposition. At very high temperatures (>150 °C), DMF can decompose to generate small amounts of dimethylamine. This secondary amine is nucleophilic and can react with your starting material to form an undesired tertiary amine byproduct.
-
Solution: If you suspect this is occurring, switch to a more thermally stable polar aprotic solvent like DMSO. Alternatively, perform the reaction at the lowest temperature that provides a reasonable reaction rate.
-
-
Potential Cause 3: Di-substitution. While less common for this specific substrate, it's theoretically possible for the product, this compound, to react with another molecule of N-methylpiperazine at the remaining fluorine position. This is highly unlikely as the second fluorine is not activated by the nitro group. However, if an isomeric starting material is used (e.g., 2,4-difluoro-1-nitrobenzene), di-substitution becomes a more significant concern.
-
Solution: Ensure you are using the correct starting material (1,4-difluoro-2-nitrobenzene). Use a controlled stoichiometry, typically 1.0 to 1.2 equivalents of N-methylpiperazine relative to the aryl fluoride.
-
Q3: How do I select the optimal combination of solvent, base, and temperature?
The ideal conditions create a balance between reaction rate, yield, and purity. Below is a comparative table to guide your decision-making.
| Parameter | Option 1 | Option 2 | Option 3 | Rationale & Key Insights |
| Solvent | DMSO | DMF | Acetonitrile (MeCN) | Polar aprotic solvents are essential. DMSO is often superior due to its high boiling point and excellent ability to stabilize the Meisenheimer complex. DMF is a good alternative but can decompose at high temperatures.[3] MeCN is useful for lower-temperature reactions. |
| Base | K₂CO₃ | Et₃N / DIPEA | None | A base is highly recommended to neutralize the HF byproduct. K₂CO₃ is a heterogeneous, inexpensive, and effective choice.[8][12] Et₃N or DIPEA are soluble organic bases that work well but can be harder to remove during workup. Running without a base will lead to self-quenching of the nucleophile and very low yields. |
| Temperature | 80-100 °C | 100-120 °C | >120 °C | Start in the 80-100 °C range and monitor progress. Increase the temperature if the reaction is sluggish. Avoid excessively high temperatures, especially when using DMF, to prevent side reactions.[3] The optimal temperature will provide complete conversion within a reasonable timeframe (e.g., 4-12 hours). |
Frequently Asked Questions (FAQs)
-
Q: Why is fluorine, typically a poor leaving group in SN2 reactions, an excellent one for SNAr?
-
A: In SNAr, the rate-determining step is the nucleophilic attack on the ring, not the departure of the leaving group.[3][4] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to attack. This inductive electron withdrawal activates the ring and accelerates the formation of the crucial Meisenheimer intermediate.[3][5] The order of leaving group ability in SNAr is often the reverse of SN2: F > Cl > Br > I.[3][4]
-
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexanes to achieve good separation between your starting material, product, and any potential impurities. The disappearance of the limiting reagent (typically the 1,4-difluoro-2-nitrobenzene) is a reliable indicator of reaction completion.
-
-
Q: Is it possible to run this reaction without a solvent (neat)?
-
A: While some reactions can be run neat, it is generally not recommended for this synthesis. A solvent is crucial for ensuring proper mixing, controlling the reaction temperature (dissipating heat), and preventing localized overheating which can lead to decomposition and side product formation.
-
Experimental Protocol: Optimized Synthesis
This protocol provides a robust starting point for achieving a high yield of this compound.
Materials:
-
1,4-Difluoro-2-nitrobenzene (1.0 eq)
-
N-Methylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,4-difluoro-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMSO (to make a ~0.5 M solution with respect to the starting material). Begin stirring the suspension. Add N-methylpiperazine (1.1 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the 1,4-difluoro-2-nitrobenzene spot is no longer visible. The reaction is typically complete within 4-8 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water. The product may initially precipitate as an oil or solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound as a yellow solid.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2010, September 20).
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. (n.d.). PMC - NIH.
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. (n.d.). RSC Publishing.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
- Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry.
- Base-dependent selectivity of an SNAr reaction | Request PDF. (2025, August 6). ResearchGate.
- Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC - PubMed Central.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.
- Brainly. (2023, November 2). [FREE] 1-Fluoro-2,4-dinitrobenzene is highly reactive toward nucleophilic substitution through an S_NAr.
- Directed nucleophilic aromatic substitution reaction. (2024, November 11). Chemical Communications (RSC Publishing). DOI:10.1039/D4CC04912H.
- Aromatic Nucleophilic Substitution. (n.d.). Fisher Scientific.
- Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Benchchem. (n.d.). A Comparative Analysis of Fluoronitrobenzene Isomer Reactivity in SNAr Reactions.
- Base‐dependent selectivity of an SNAr reaction. (2010, December 15). Semantic Scholar.
- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.).
- Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate.
- What is the product of the reaction of 1-fluoro-2,4-dinitrobenzene with sodium ethoxide?. (n.d.).
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
-
Synthesis of 1-methyl-4-[(4-nitrophenyl)methyl]piperazine. (n.d.). PrepChem.com. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution.
- Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CSCanada.
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. (n.d.). ResearchGate.
- The nucleophilic aromatic substitution reaction between... | Download Scientific Diagram. (n.d.). ResearchGate.
- Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors. (n.d.). ResearchGate.
- Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015, September 17). Organic Letters - ACS Publications.
- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. (n.d.). Google Patents.
- New piperazine derivatives and methods for the preparation thereof and compositions containing the same. (n.d.). Google Patents.
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
- Extraction and purification method of 1-amino-4-methylpiperazine. (n.d.). Google Patents.
- SNAr reaction of N‐confused porphyrins with various active‐methylene.... (n.d.). ResearchGate.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (n.d.). PMC - PubMed Central.
Sources
- 1. Aromatic Nucleophilic Substitution [fishersci.co.uk]
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- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Stability studies of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine under different conditions
Welcome to the technical support center for stability studies of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for potential issues encountered during the stability testing of this compound. The information herein is synthesized from established principles of forced degradation studies, data on related chemical moieties, and regulatory expectations.
Introduction
This compound is a molecule of interest in pharmaceutical development. Understanding its stability under various environmental conditions is a critical aspect of its characterization, ensuring the safety, efficacy, and quality of any potential drug product.[1][2] Forced degradation studies are an essential tool to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2][3] This guide will walk you through common challenges and questions related to hydrolytic, oxidative, photolytic, and thermal stability studies.
Troubleshooting Guides & FAQs
Section 1: Hydrolytic Stability
Hydrolysis is a primary degradation pathway for many pharmaceutical compounds.[4][5] For this compound, the amide-like linkage of the piperazine to the phenyl ring and the potential for nucleophilic substitution on the aromatic ring are key areas of interest.
Question 1: My compound shows significant degradation at both acidic and basic pH. How do I determine the degradation pathway?
Answer: Significant degradation at pH extremes is common. To elucidate the pathway, it is crucial to identify the degradation products. The primary hydrolytic cleavage is likely to occur at the C-N bond between the phenyl ring and the piperazine nitrogen.
Causality behind Experimental Choices:
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the piperazine nitrogens can be protonated, potentially making the C-N bond more susceptible to cleavage.
-
Base-Catalyzed Hydrolysis: Under basic conditions, nucleophilic attack by hydroxide ions on the electron-deficient aromatic ring (due to the nitro group) can lead to displacement of the piperazine moiety or other substituents.
Troubleshooting Steps:
-
Time-Point Analysis: Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[2]
-
Degradant Identification: Use LC-MS/MS to identify the masses of the degradation products. A likely primary degradant would be 4-fluoro-2-nitrophenol, resulting from the cleavage of the C-N bond.
-
Kinetic Profiling: Determine the rate of degradation at different pH values to understand the pH-rate profile. This can provide insights into the reaction mechanism.
Question 2: I am not observing any degradation under neutral pH conditions. Is this expected?
Answer: Yes, it is possible for the compound to be stable at neutral pH. Many compounds exhibit maximum stability in the pH range of 4-8. However, the absence of degradation in preliminary tests does not guarantee long-term stability.
Protocol for Extended Hydrolytic Stability (Following OECD 111 Guideline Principles): [4][5]
-
Prepare solutions of this compound in pH 4, 7, and 9 buffers.
-
Store the solutions at a controlled temperature (e.g., 50°C for a preliminary test) in the dark.
-
Analyze samples at initial, 5, and 30-day time points.
-
If less than 10% degradation is observed, the compound can be considered hydrolytically stable at that temperature. For a more thorough investigation, extended studies at 25°C for a longer duration may be required.
Section 2: Oxidative Stability
The piperazine ring is often susceptible to oxidation.[6][7][8][9] The presence of tertiary amines in the this compound structure suggests potential vulnerability to oxidative stress.
Question 3: What are the likely products of oxidative degradation, and how can I detect them?
Answer: Oxidation of the piperazine moiety is the most probable pathway.
Potential Degradation Products:
-
N-oxide formation: The tertiary amine in the piperazine ring can be oxidized to its corresponding N-oxide.
-
Ring opening: More aggressive oxidation can lead to the formation of products like ethylenediamine, 2-oxopiperazine, and formylpiperazine.[6]
-
Dealkylation: Cleavage of the methyl group from the piperazine nitrogen is also possible.
Detection Methodology:
-
LC-MS/MS: This is the most powerful tool for identifying these products. The mass difference between the parent compound and the degradants can indicate the type of modification (e.g., +16 Da for N-oxide).
-
Chromatographic Shift: The formation of more polar degradation products will result in earlier elution times in reversed-phase HPLC.
Experimental Workflow for Oxidative Forced Degradation:
Caption: Oxidative forced degradation workflow.
Section 3: Photostability
Nitroaromatic compounds are known to be sensitive to light, which can induce photodegradation.[10][11][12]
Question 4: My compound is degrading upon exposure to light. What is the likely mechanism?
Answer: The nitroaromatic moiety is the likely chromophore responsible for absorbing light and initiating degradation.
Plausible Photodegradation Pathways:
-
Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group.
-
Ring Modification: Photolysis can lead to the formation of phenolic compounds through hydroxylation of the aromatic ring.[10]
-
Intramolecular Rearrangement: Light can induce rearrangements within the molecule.
Protocol for Photostability Testing (ICH Q1B Principles):
-
Expose a solid sample and a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp).
-
The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples for degradation and compare the results to the dark control.
Section 4: Thermal Stability
Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions.[13][14]
Question 5: What should I look for when assessing thermal degradation?
Answer: Thermal degradation can induce a variety of reactions, including cleavage of the weakest bonds in the molecule. For this compound, the C-N bonds are likely points of thermal cleavage.
Experimental Approach:
-
Solid-State Stress: Heat the solid compound at elevated temperatures (e.g., 60°C, 80°C) and monitor for the appearance of degradants over time.
-
Solution-State Stress: Heat a solution of the compound to assess degradation in the presence of a solvent.
-
Melt-State Analysis (if applicable): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify any exothermic or endothermic events that may indicate decomposition.
Data Presentation:
Table 1: Summary of Potential Degradation Pathways and Conditions
| Stress Condition | Potential Moiety Affected | Likely Degradation Products | Recommended Analytical Technique |
| Hydrolysis (Acid/Base) | Phenyl-Piperazine C-N bond | 4-Fluoro-2-nitrophenol, 1-methylpiperazine | LC-MS/MS, HPLC-UV |
| Oxidation (H₂O₂) | Piperazine Ring | N-oxide, Ring-opened products | LC-MS/MS |
| Photolysis (UV/Vis) | Nitroaromatic Ring | Reduced nitro group species, Phenolic compounds | LC-MS/MS, HPLC-UV/PDA |
| Thermal (Heat) | C-N bonds, Piperazine ring | Cleavage products, De-alkylation products | HPLC-UV, LC-MS/MS, DSC |
General Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution before proceeding with individual stress studies.
Protocol 2: HPLC-UV Analytical Method for Stability Studies
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 320 nm (to monitor both the phenyl and nitroaromatic chromophores)
-
Injection Volume: 10 µL
Note: This is a starting point and the method should be validated for its stability-indicating properties.
Logical Relationship Diagram
Caption: Logical flow of a forced degradation study.
References
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]
- Tanthana, J. (2012). Oxidative degradation of piperazine in the absorption of carbon dioxide. University of Regina.
- Freeman, S. A. (2011). Oxidation of piperazine in post-combustion carbon capture.
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ResearchGate. [Link]
-
Feng, W., et al. (2001). Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 545-557. [Link]
- Li, K., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 173-187.
-
Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 742-747. [Link]
- Li, K., et al. (2006). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 65(7), 1157-1165.
- Baertschi, S. W., et al. (2006). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 234, 538-545. [Link]
- Singh, R., & Kumar, R. (2014). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 599-604.
- Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Eurofins. (n.d.). Analytical Method Summaries.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Charles River Labor
- PubChem. (n.d.). This compound.
- Richardson, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 26-30.
- Cornish, L. (2025). Analytical Techniques In Stability Testing.
-
Giebułtowicz, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(35), 48679-48688. [Link]
- Vibrant Pharma Inc. (n.d.). 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.
- Sharma, M., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 200-210.
- Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
- Guidechem. (n.d.). This compound, 97% (CAS No. 432531-43-6) SDS.
- PubChem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)piperazine.
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Yan, Q. L., et al. (2008). Thermal decomposition and kinetics studies on 1,4-dinitropiperazine (DNP). Journal of Hazardous Materials, 151(2-3), 515-521. [Link]
- Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific.
- van der Wildt, B., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Pharmaceutics, 17(5), 1673-1683.
- Al-Zoubi, M. S., et al. (2024). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces.
- Chen, X., et al. (2014). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Industrial & Engineering Chemistry Research, 53(38), 14659-14668.
- Yadav, M., et al. (2014). Thermal and Crystallographic Studies of 1-(2-Fluoro-4-Nitrophenyl)-4-(Prop-2-yn-1-yl)Piperazine Single Crystal.
- Stefan, M. I., & Bolton, J. R. (1998). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Environmental Science & Technology, 32(11), 1588-1595.
- Jiang, Y., et al. (2014). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. Environmental Science & Technology, 48(7), 4129-4136.
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- 14. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for reactions involving 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Understanding the Core Reaction - Nucleophilic Aromatic Substitution (SNAr)
The primary reaction involving this compound is a Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile replaces the fluorine atom on the aromatic ring. The success of this reaction is critically dependent on the electronic properties of the aromatic ring, which is "activated" by the presence of a strong electron-withdrawing group (EWG), in this case, the nitro group (-NO₂), positioned ortho to the fluorine leaving group.[1][2][3]
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][5] The stability of this intermediate is paramount for a successful reaction.
Below is a diagram illustrating the general mechanism of an SNAr reaction.
Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guide
Issue 1: Low or No Product Formation
Q1: I am not observing any significant product formation in my reaction with this compound. What are the likely causes?
A1: Low or no yield in SNAr reactions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
1. Insufficient Activation of the Aromatic Ring:
-
Causality: The nitro group in the ortho position to the fluorine is essential for activating the ring towards nucleophilic attack.[2][4][5] If the starting material is incorrect (e.g., the nitro group is in the meta position), the reaction will be significantly slower or may not proceed at all. The electron-withdrawing nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, which is only effective when it is in the ortho or para position to the leaving group.[4][5][6]
-
Troubleshooting:
-
Verify the identity and purity of your starting material, this compound, using techniques like NMR or mass spectrometry.
-
2. Inappropriate Reaction Conditions:
-
Causality: SNAr reactions often require specific conditions to proceed efficiently.
-
Troubleshooting:
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile.[7][8]
-
Temperature: While some SNAr reactions can occur at room temperature, many require heating to overcome the activation energy barrier.[7] A gradual increase in temperature (e.g., to 70-80 °C or higher) might be necessary.
-
Base: The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often crucial to neutralize any acid formed during the reaction, especially if the nucleophile is an amine salt.[7][9]
-
3. Poor Nucleophile Reactivity:
-
Causality: The strength and nature of the nucleophile are critical.
-
Troubleshooting:
-
Ensure your nucleophile is sufficiently potent. If using a neutral nucleophile like an amine, a base is typically required to deprotonate it in situ or to scavenge the HF produced.
-
Consider the pKa of your nucleophile. A stronger nucleophile will generally react faster.
-
4. Reagent Purity and Stoichiometry:
-
Causality: Impurities in reagents can inhibit the reaction. Incorrect stoichiometry can lead to incomplete conversion.
-
Troubleshooting:
-
Use pure, dry solvents and reagents. Water can sometimes interfere with the reaction, especially if the nucleophile is sensitive to hydrolysis.
-
Ensure accurate measurement of all reagents. A slight excess of the nucleophile may be beneficial in some cases to drive the reaction to completion.
-
Below is a troubleshooting workflow for low or no product formation.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Formation of Side Products
Q2: My reaction is producing significant amounts of side products. What are the possible side reactions and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common side reactions and strategies to mitigate them.
1. Reaction at the Nitro Group:
-
Causality: Under certain conditions, strong nucleophiles can react with the nitro group, leading to its reduction or other transformations. This is less common under standard SNAr conditions but can occur with highly reactive nucleophiles or in the presence of reducing agents.
-
Troubleshooting:
-
Avoid harsh reducing agents in the reaction mixture.
-
If a highly reactive nucleophile is necessary, consider performing the reaction at a lower temperature to improve selectivity.
-
2. Di-substitution on Piperazine (if applicable):
-
Causality: While 1-methylpiperazine has only one secondary amine available for SNAr, if piperazine itself is used as the nucleophile, di-substitution can occur, leading to the formation of 1,4-bis(4-fluoro-2-nitrophenyl)piperazine.[10]
-
Troubleshooting:
-
Use a large excess of piperazine to favor mono-substitution.
-
Alternatively, use a protecting group on one of the piperazine nitrogens, which can be removed in a subsequent step.
-
3. Reaction with the Solvent:
-
Causality: Some solvents, like DMF, can decompose at high temperatures to produce dimethylamine, which can act as a nucleophile and compete with your desired nucleophile.
-
Troubleshooting:
-
Avoid excessively high reaction temperatures.
-
If high temperatures are necessary, consider using a more stable solvent like DMSO or sulfolane.
-
4. Hydrolysis of the Starting Material:
-
Causality: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of 4-fluoro-2-nitrophenol.[11][12][13][14]
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
-
| Potential Side Product | Likely Cause | Mitigation Strategy |
| 4-Fluoro-2-nitrophenol | Presence of water | Use anhydrous solvents and an inert atmosphere. |
| Products from solvent reaction | High temperature decomposition of solvent (e.g., DMF) | Use lower temperatures or a more stable solvent (e.g., DMSO). |
| Di-substituted piperazine product | Use of piperazine as nucleophile | Use a large excess of piperazine or a mono-protected piperazine. |
| Reduced nitro group products | Highly reactive nucleophiles or reducing agents | Use milder conditions and avoid reducing agents. |
Issue 3: Difficult Product Purification
Q3: I am having trouble purifying my final product. What are some effective purification strategies?
A3: The purification of the SNAr product can sometimes be challenging due to the nature of the reactants and potential side products.
1. Removal of Unreacted Starting Material:
-
Strategy: If the reaction has not gone to completion, you may have unreacted this compound remaining.
-
Column Chromatography: Silica gel column chromatography is often effective. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) can separate the product from the starting material.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
2. Removal of Excess Nucleophile:
-
Strategy: If an excess of an amine nucleophile was used, it can often be removed by an acidic wash.
-
Aqueous Work-up: During the work-up, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) will protonate the excess amine, making it water-soluble and allowing for its removal in the aqueous phase. Be cautious if your product also contains a basic moiety that could be extracted into the aqueous layer.
-
3. Removal of Inorganic Salts:
-
Strategy: If a base like potassium carbonate was used, it needs to be removed.
-
Aqueous Wash: Washing the reaction mixture with water during the work-up will dissolve and remove most inorganic salts.
-
4. General Purification Protocol:
A general purification workflow is outlined below.
Caption: General purification workflow for SNAr reactions.
Section 3: Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with this compound
This protocol provides a general starting point for an SNAr reaction. The specific conditions may need to be optimized for your particular nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.0 - 1.2 eq)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stir bar
-
Condenser and inert gas inlet (e.g., nitrogen or argon)
-
Heating mantle or oil bath with temperature control
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
PrepChem.com. Synthesis of 1-Methyl-4-(4-nitrophenyl)piperazine. Available from: [Link]
- ter Meulen, F., et al. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Omega, 5(32), 20386–20397.
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers. (n.d.). Available from: [Link]
-
PubChem. 1-Methylpiperazine. Available from: [Link]
- Vantourout, J. C., et al. (2017). Concerted nucleophilic aromatic substitutions.
- Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
-
Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
The Organic Chemistry Tutor. (2020, May 17). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Available from: [Link]
-
Appchem. 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Available from: [Link]
-
PubChemLite. 4-fluoro-2-nitrophenol (C6H4FNO3). Available from: [Link]
-
MySkinRecipes. 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Available from: [Link]
-
PubChem. 1-(2-Fluoro-4-nitrophenyl)piperazine. Available from: [Link]
- Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- Ismaili, L., et al. (2016). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 18(19), 5221-5226.
-
ResearchGate. SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available from: [Link]
-
ResearchGate. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Available from: [Link]
-
Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Available from: [Link]
-
CORE. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available from: [Link]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. 1-METHYL-4-(4-NITROPHENYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 10. 1,4-bis(4-nitrophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 11. chemimpex.com [chemimpex.com]
- 12. innospk.com [innospk.com]
- 13. PubChemLite - 4-fluoro-2-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]
- 14. 2-硝基-4-氟苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Debenzylation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives
Welcome to the dedicated technical support guide for researchers, chemists, and process development professionals engaged in the debenzylation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine and its derivatives. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven expertise. Our goal is to empower you to navigate the complexities of this transformation, particularly the challenges posed by the electronically distinct substituents on the aromatic ring.
Introduction: The Synthetic Challenge
The debenzylation of N-benzylpiperazine derivatives is a common transformation in medicinal chemistry and drug development. However, the presence of a nitro group on the phenyl ring of this compound introduces a significant chemoselectivity challenge. Standard catalytic hydrogenation conditions, while effective for N-debenzylation, are often too aggressive and will readily reduce the nitro group to an amine, leading to undesired byproducts. This guide will explore methodologies to achieve selective N-debenzylation while preserving the nitro functionality.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Question 1: My standard catalytic hydrogenation (H₂/Pd/C) is reducing the nitro group along with removing the benzyl group. How can I achieve selective debenzylation?
Answer: This is the most common challenge with this substrate. The nitro group is highly susceptible to reduction under typical catalytic hydrogenation conditions. To achieve chemoselective N-debenzylation, you should consider alternative methods that are less reactive towards the nitro group.
Probable Cause: The palladium on carbon (Pd/C) catalyst in the presence of molecular hydrogen is a powerful reducing system that readily reduces both the N-benzyl group and the aromatic nitro group.
Solutions:
-
Catalytic Transfer Hydrogenation (CTH): This is often a milder and more selective method than using high-pressure hydrogen gas.[1][2] In CTH, hydrogen is generated in situ from a donor molecule.
-
Recommended Donors: Ammonium formate and formic acid are common and effective hydrogen donors for this purpose.[2]
-
Why it works: The in situ generation of hydrogen can often be better controlled, and the reaction conditions are generally milder (room temperature and atmospheric pressure), which can favor the kinetic product (debenzylation) over the thermodynamically favored reduction of the nitro group.[2]
-
-
Oxidative Debenzylation: This approach avoids reductive conditions altogether, thus preserving the nitro group.
-
Recommended Reagent: Ceric Ammonium Nitrate (CAN) can effectively cleave N-benzyl groups on tertiary amines.[3][4][5] The reaction proceeds via an oxidative pathway that is selective for the N-benzyl group over the nitro group.[3][4][5]
-
Mechanism Insight: The reaction is believed to proceed through a single-electron transfer from the nitrogen to the cerium(IV) center, initiating the cleavage of the C-N bond.
-
-
Acid-Chloride Mediated Debenzylation: Reagents like α-chloroethyl chloroformate or ethyl chloroformate can be used for the debenzylation of tertiary amines.[6] This is a two-step process involving the formation of a carbamate intermediate, followed by hydrolysis. This method is generally compatible with nitro groups.
Question 2: I tried Catalytic Transfer Hydrogenation with ammonium formate, but the reaction is very slow or incomplete. What can I do to improve the reaction rate and conversion?
Answer: Slow or stalled CTH reactions can be frustrating, but several parameters can be optimized to drive the reaction to completion.
Probable Causes & Solutions:
-
Catalyst Activity: The quality and activity of your palladium catalyst are paramount.
-
Solution: Use a fresh batch of a high-quality catalyst. Older catalysts can lose activity. Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more active for debenzylation of nitrogen-containing substrates.
-
-
Catalyst Poisoning: The piperazine nitrogen and potentially the product can coordinate to the palladium surface, inhibiting its catalytic activity.
-
Solution: Adding a mild acid, like acetic acid, can protonate the basic nitrogen atoms, reducing their ability to poison the catalyst. However, be cautious with the amount of acid, as it can affect the stability of other functional groups.
-
-
Insufficient Hydrogen Donor: The stoichiometry of the hydrogen donor is critical.
-
Solution: Ensure you are using a sufficient excess of the hydrogen donor (e.g., 3-5 equivalents of ammonium formate).
-
-
Solvent Choice: The solvent can significantly impact reaction rates.
-
Solution: Polar protic solvents like methanol or ethanol are generally preferred for CTH as they can help solubilize the ammonium formate and facilitate proton transfer.
-
-
Reaction Temperature: While many CTH reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.
-
Solution: Try warming the reaction to 40-50 °C. Monitor carefully by TLC or LC-MS to avoid decomposition.
-
Question 3: I am observing a side product that appears to be the dechlorinated version of my starting material or product. How can I minimize this?
Answer: While your primary concern is the nitro group, the carbon-fluorine bond can also be susceptible to hydrogenolysis, although it is generally more robust than a carbon-chlorine bond.
Probable Cause: Overly harsh reductive conditions or a highly active catalyst can lead to hydrodefluorination.
Solutions:
-
Milder Conditions: If using CTH, avoid excessive heating and prolonged reaction times once the starting material is consumed.
-
Catalyst Choice: Some studies suggest that the choice of palladium catalyst and its support can influence the selectivity between debenzylation and dehalogenation.[7] Experimenting with different grades of Pd/C or other supported palladium catalysts may be beneficial.
-
pH Control: The pH of the reaction medium can significantly influence the selectivity of dehalogenation.[7] In some systems, more acidic conditions can suppress dehalogenation.[7]
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my debenzylation reaction?
A1: Thin-Layer Chromatography (TLC) is the most common and convenient method. The debenzylated product, being a secondary amine, is typically more polar than the starting tertiary amine and will have a lower Rf value. Co-spotting the reaction mixture with your starting material will clearly show the conversion. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q2: What is a typical experimental procedure for Catalytic Transfer Hydrogenation?
A2: A general protocol is as follows:
-
Dissolve the N-benzylpiperazine derivative (1 equivalent) in a suitable solvent (e.g., methanol).
-
Add the hydrogen donor, such as ammonium formate (3-5 equivalents).
-
Carefully add the Pd/C catalyst (typically 10-20 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product, typically by column chromatography or crystallization.
Q3: Are there any safety concerns I should be aware of?
A3: Yes. Palladium on carbon is flammable, especially when dry and in the presence of hydrogen and a solvent. Always handle the catalyst in an inert atmosphere and avoid exposure to air when dry. When filtering the catalyst, do not allow the filter cake to dry completely in the air. Quench the catalyst on the filter paper with water before disposal.
Q4: Can I use other debenzylation methods?
A4: While CTH and oxidative methods are highlighted for their chemoselectivity, other methods exist but may be less suitable for this specific substrate. For instance, strong acids like HBr in acetic acid can cleave benzyl ethers and amines, but the nitro group's stability under these harsh conditions would need to be verified.
Visualizations
Troubleshooting Workflow for Incomplete Debenzylation
Caption: A logical workflow to diagnose and resolve incomplete debenzylation reactions.
Comparison of Debenzylation Methods
Caption: A comparative overview of common debenzylation methods for the target substrate.
Quantitative Data Summary
| Method | Reagents | Typical Conditions | Selectivity (vs. Nitro Reduction) | Common Issues | Reference |
| Catalytic Hydrogenation | H₂, Pd/C | MeOH/EtOH, rt to 50°C, 1-50 atm | Low | Reduces nitro group | N/A for this substrate |
| Catalytic Transfer Hydrogenation | NH₄HCO₂, Pd/C | MeOH, rt to 50°C | High | Slow reaction, catalyst poisoning | [2] |
| Oxidative Debenzylation | Ceric Ammonium Nitrate (CAN) | MeCN/H₂O, rt | Very High | Stoichiometric waste, potential for over-oxidation | [3][4][5] |
| Acid Chloride Method | α-chloroethyl chloroformate | DCE, reflux then MeOH | High | Two steps, harsh reagents | [6] |
References
-
G. M. Anson, A. F. M. Iqbal, G. P. Jackson, G. R. K. Jones, M. R. A. Jackson, J. Chem. Soc., Perkin Trans. 1, 1984 , 2469-2475. Available at: [Link]
-
Kanth, J. V. B., Reddy, C. K., & Periasamy, M. (1994). Convenient Method for N-Debenzylation of Tertiary Amines. Synthetic Communications, 24(3), 313-318. Available at: [Link]
-
Yakukhnov, S. A., & Ananikov, V. P. (2019). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Advanced Synthesis & Catalysis, 361(21), 4941-4949. Available at: [Link]
-
Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., Prasad, R. S., & Smith, A. D. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774. Available at: [Link]
-
University of St Andrews. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Available at: [Link]
-
Davies, S. G., et al. (2000). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of organic chemistry, 72(17), 6599–6601. Available at: [Link]
-
Mori, Y., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2853-2860. Available at: [Link]
-
Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Chemical Communications. Available at: [Link]
-
David, T. J., & Vannice, M. A. (2005). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis, 232(1), 125-137. Available at: [Link]
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- 2. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective oxidative debenzylation of tertiary -benzyl amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
Welcome to the Technical Support Center for the synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important building block. By leveraging established principles of nucleophilic aromatic substitution (SNAr) and practical, field-tested insights, this resource aims to empower you to optimize your reaction outcomes, effectively manage impurities, and ensure the highest quality of your final product.
I. Troubleshooting Guide: From Reaction to Pure Product
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical reasoning to inform your experimental choices.
Question 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?
Answer: Low yields in the synthesis of this compound, which typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, can often be traced back to a few key factors.
-
Insufficient Activation of the Aryl Halide: The SNAr mechanism requires the aromatic ring to be electron-deficient to facilitate the initial nucleophilic attack. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) that activates the ring. However, its activating effect is only pronounced when it is positioned ortho or para to the leaving group (the fluorine atom at C-1).[1][2][3] If the EWG is meta to the leaving group, it cannot effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance, leading to a much slower reaction and poor yield.[1][3]
-
Suboptimal Reaction Conditions:
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If the reaction is running too cool, the rate will be impractically slow. A typical starting point for this synthesis is around 70-80 °C in a polar aprotic solvent.
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal as they can solvate the cation of the base while leaving the nucleophile (1-methylpiperazine) relatively free to react. Using a protic solvent like ethanol or water can solvate and deactivate the nucleophile, hindering the reaction.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial to neutralize the HF that is formed during the reaction. An insufficient amount of base can lead to a buildup of acid, which will protonate the 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
-
Moisture in Reagents/Solvents: Water can compete with 1-methylpiperazine as a nucleophile, leading to the formation of 4-fluoro-2-nitrophenol as a byproduct. Ensure that your solvents and reagents are anhydrous.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My final product shows two spots on TLC/peaks in HPLC with the same mass. How do I identify and manage this positional isomer impurity?
Answer: The presence of a second product with the same mass is highly indicative of a positional isomer. In this synthesis, the most likely starting material is 1,4-difluoro-2-nitrobenzene. While the fluorine at C-1 (ortho to the nitro group) is the most activated leaving group, there is a possibility of substitution at the C-4 fluorine, leading to the formation of 1-(2-fluoro-5-nitrophenyl)-4-methylpiperazine .
-
Mechanism of Formation: The nitro group strongly activates both the ortho (C-1) and para (C-4) positions towards nucleophilic attack. The fluorine at C-1 is generally more readily displaced due to the stronger inductive effect of the adjacent nitro group. However, the C-4 position is still activated, and under certain conditions, substitution at this site can occur, yielding the undesired isomer.
-
Identification and Characterization:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for distinguishing these isomers. The coupling patterns and chemical shifts of the aromatic protons and the remaining fluorine atom will be distinct for each isomer.
-
HPLC: Developing a robust HPLC method is key to separating the isomers. Chiral columns have been shown to be effective in separating positional isomers of similar phenylpiperazine compounds.[4] Experimenting with different mobile phase compositions (e.g., acetonitrile/water or methanol/buffer systems) and pH can optimize the separation.
-
-
Managing Isomer Formation:
-
Control Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the more activated position, potentially reducing the formation of the kinetic product (isomer).
-
Choice of Leaving Group: Starting with 1-chloro-4-fluoro-2-nitrobenzene instead of the difluoro analogue can provide greater selectivity, as the C-F bond is generally more labile than the C-Cl bond in SNAr reactions, favoring substitution at the C-4 position.[2]
-
Separation Strategy for Positional Isomers
| Technique | Principle | Protocol Outline | Expected Outcome |
| Column Chromatography | Differential adsorption to a stationary phase (silica gel) based on polarity. | Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: Gradient elution, starting with a non-polar solvent (e.g., Hexane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).[5] | The two isomers may have slightly different polarities, allowing for separation. The desired product's Rf should be determined by TLC first to optimize the solvent system. |
| Recrystallization | Difference in solubility between the desired product and the impurity in a specific solvent. | Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Hexane mixtures) to find one where the desired product has high solubility in hot solvent and low solubility in cold solvent, while the isomer remains in the mother liquor.[6][7] | If a suitable solvent is found, this can be a highly effective method for purification on a larger scale. |
| Preparative HPLC | High-resolution separation based on differential partitioning between mobile and stationary phases. | Utilize the analytical HPLC method as a starting point. A C18 column is a good initial choice. Scale up to a larger preparative column with the optimized mobile phase. | Provides the highest resolution and purity, but may be less practical for very large quantities. |
Question 3: I am observing unreacted 1-methylpiperazine and/or 1,4-difluoro-2-nitrobenzene in my crude product. What went wrong?
Answer: The presence of starting materials indicates an incomplete reaction. This can be due to several factors:
-
Insufficient Reaction Time or Temperature: As discussed in Question 1, these are critical parameters. Monitor the reaction progress using TLC or LC-MS until one of the starting materials is completely consumed.
-
Deactivation of the Nucleophile: If the base is insufficient or if there is an acidic impurity, the 1-methylpiperazine will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.
-
Poor Mixing: In a heterogeneous reaction (e.g., with solid K₂CO₃), efficient stirring is essential to ensure proper contact between all reactants.
-
Stoichiometry: Ensure the molar ratios of your reactants are correct. Using a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine can help drive the reaction to completion.
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism .[1][3]
-
Addition: The nucleophilic nitrogen of 1-methylpiperazine attacks the electron-deficient carbon atom of the aromatic ring that bears the leaving group (fluorine). This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex .[3]
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.
Caption: SNAr reaction pathway.
Q2: Which analytical techniques are best for monitoring the reaction and assessing final product purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a suitable mobile phase (e.g., Hexane:Ethyl Acetate) to achieve good separation between starting materials and the product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) is a good starting point. HPLC can resolve closely related impurities, including positional isomers.[4][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation of the final product and for identifying and quantifying impurities if appropriate standards are used.
Q3: What is a standard protocol for the purification of this compound?
A multi-step approach is often best to achieve high purity.
Detailed Purification Protocol
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the organic layer sequentially with water and then brine to remove the bulk of the solvent (e.g., DMF) and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Column Chromatography (if necessary):
-
Objective: To remove baseline impurities and separate isomers.
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a column with the slurry.[5]
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity.
-
Collect fractions and analyze by TLC to identify and combine the fractions containing the pure product.
-
Evaporate the solvent to yield the purified product.
-
-
-
Recrystallization:
-
Objective: To achieve high crystalline purity and remove trace impurities.
-
Procedure:
-
Dissolve the product from the column in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).[6]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.[6]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Cool further in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
III. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides. BenchChem.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved from [Link]
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Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Flexible "piperazine-pyrazine'' building blocks: conformational isomerism of "equatorial-axial'' sites toward the constructions of silver(I) coordination chains. Retrieved from [Link]
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MDPI. (n.d.). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Appchem. (n.d.). 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]
-
NIH. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
NIH. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]
-
ResearchGate. (2025). Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the robust and accurate determination of purity for compounds like 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate. The methodologies and validation principles discussed herein are grounded in extensive field experience and authoritative regulatory guidelines to ensure scientific integrity.
The Central Role of Purity in Drug Development
This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of impurities, which can originate from starting materials, by-products of side reactions during synthesis, or degradation of the substance itself, can have significant implications. They may alter the pharmacological and toxicological properties of the final drug product, potentially compromising patient safety. Therefore, a highly selective and sensitive analytical method is required to detect and quantify any impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the analysis of non-volatile and thermally labile compounds like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the method of choice.[1][2] Its precision, versatility, and high-resolution capabilities make it indispensable for separating the main compound from a complex mixture of potential impurities.[1]
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. For a substituted nitrophenylpiperazine derivative, the following considerations are key:
-
Column Chemistry: A C18 (octadecyl) column is the most common starting point for RP-HPLC due to its hydrophobicity, which allows for good retention and separation of moderately polar to non-polar compounds. The aromatic rings and the piperazine moiety in the target molecule interact well with the C18 stationary phase.
-
Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is typically used. The organic modifier, commonly acetonitrile or methanol, is varied to control the retention time of the analyte. A buffer is necessary to maintain a consistent pH, which is crucial for the ionization state of the piperazine ring, thereby ensuring reproducible retention times. For this analysis, a phosphate buffer with a slightly acidic pH (e.g., pH 2-4) is often chosen to ensure the piperazine nitrogen is protonated, leading to sharper peaks.[3][4]
-
Detection: The presence of the nitro-aromatic chromophore in this compound makes UV detection highly suitable. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment. The maximum absorbance wavelength for nitrophenyl compounds is typically in the range of 230-280 nm.
Proposed HPLC Method for Purity Analysis
Below is a detailed, step-by-step protocol for the HPLC analysis of this compound. This method is designed to be a self-validating system, incorporating system suitability tests to ensure its performance.
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main peak should be not more than 2.0%.
-
The theoretical plates for the main peak should be not less than 2000.
-
The tailing factor for the main peak should be not more than 2.0.
-
-
Analysis:
-
Inject the diluent as a blank.
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity by the area normalization method.
-
Diagram: HPLC Analysis Workflow
Caption: Synthesis and potential impurity sources.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method, other techniques can be used for orthogonal testing or specific applications.
| Technique | Principle | Advantages | Disadvantages | Application for this Analyte |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds, suitable for residual solvent analysis. [1] | Not suitable for non-volatile or thermally labile compounds. | Limited use due to the low volatility of the analyte. Could be used for analyzing volatile starting materials. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC coupled with a mass spectrometer for detection. | Provides molecular weight and structural information, highly sensitive and specific for impurity identification. [5][6] | Higher cost and complexity compared to HPLC-UV. | Excellent for identifying and confirming the structure of unknown impurities and degradation products. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High separation efficiency, small sample volume, and fast analysis times. [1][5] | Lower sensitivity and precision compared to HPLC for quantitative analysis. | Can be a valuable orthogonal technique for purity confirmation, especially for charged impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. | Absolute quantification without a reference standard (qNMR), definitive structure elucidation. [6] | Lower sensitivity than chromatographic methods, complex for mixture analysis. | Primarily used for structural confirmation of the main component and isolated impurities. |
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity assessment of this compound, a well-validated RP-HPLC method stands as the most reliable and robust primary technique. Its ability to separate a wide range of potential impurities with high resolution and precision is unmatched for routine quality control. However, a truly comprehensive understanding of a compound's purity profile is best achieved through an integrated approach. Orthogonal methods such as LC-MS are invaluable for the definitive identification of unknown impurities and degradation products, providing a deeper level of characterization that is essential for ensuring the safety and quality of the final pharmaceutical product. This multi-faceted analytical strategy, grounded in the principles of scientific integrity and regulatory compliance, empowers researchers and developers to bring safer and more effective medicines to patients.
References
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
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Review on the modern analytical advancements in impurities testing. (2025). Asia Pacific Academy of Science Pte. Ltd. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmtech.com. [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Aijiren. [Link]
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Analytical Techniques in Pharmaceutical Analysis. (2024). Technology Networks. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
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Validation of Analytical Procedures Q2(R2). (2023). ICH. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
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ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. [Link]
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). ResearchGate. [Link]
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Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
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Forced degradation study | Download Table. (n.d.). ResearchGate. [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2015). JOCPR. [Link]
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A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. [Link]
-
HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). PubMed. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. [Link]
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A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives
This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for the structural analysis of 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, offering a framework for selecting the most appropriate analytical techniques for this important class of chemical scaffolds.
Introduction: The Need for Unambiguous Structural Data
The nitrophenylpiperazine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The specific derivative, this compound (C₁₁H₁₄FN₃O₂), serves as a critical building block for more complex molecules.[2] Accurate determination of its three-dimensional structure, including bond lengths, angles, and conformation, is paramount. This data governs molecular interactions, informs structure-activity relationship (SAR) studies, and is a prerequisite for computational modeling and rational drug design.
While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard. It offers an unparalleled, unambiguous view of the atomic arrangement in the solid state, providing the definitive evidence of a molecule's structure.[3] This guide will explore the crystallographic analysis of this compound class, compare it with orthogonal analytical methods, and provide the field-proven insights necessary to generate robust, reliable data.
Section 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography leverages the diffraction of X-rays by the ordered array of atoms within a single crystal to determine their precise three-dimensional arrangement.[3] The resulting electron density map provides a high-resolution model of the molecule, revealing subtle conformational details that are often invisible to other techniques.
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a final crystal structure is a multi-step process that demands precision at each stage. The causality behind each step is critical for success.
A common synthetic route involves the nucleophilic aromatic substitution (SₙAr) reaction between 1,4-difluoro-2-nitrobenzene and 1-methylpiperazine.
-
Protocol:
-
Dissolve 1-methylpiperazine (1.1 equivalents) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Add a non-nucleophilic base like potassium carbonate (K₂CO₃) (2.0 equivalents) to act as a proton scavenger.
-
Slowly add 1,4-difluoro-2-nitrobenzene (1.0 equivalent) to the stirred mixture. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor its progress using Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel) to yield the pure compound.
-
Growing diffraction-quality single crystals is often the most challenging step.[3] The goal is to encourage slow, ordered molecular assembly. The choice of solvent is paramount and is guided by the polarity of the molecule.
-
Protocol: Slow Evaporation
-
Dissolve a small amount of the purified compound (e.g., 10-20 mg) in a minimal volume of a suitable solvent or solvent system. Good starting points include ethanol, ethyl acetate, or a mixture like dichloromethane/hexane.
-
Transfer the saturated solution to a small, clean vial.
-
Cover the vial with a cap, perforated with a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
-
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays.[3]
-
Protocol:
-
Mounting: A well-formed crystal (typically 0.1-0.3 mm) is carefully selected and mounted on a cryoloop.
-
Data Collection: The crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage and then placed in the X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction patterns at hundreds of different orientations.
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map.[4] This initial model is refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit, typically judged by the R-factor (agreement factor).
-
Visualization of the Crystallography Workflow
Caption: Experimental workflow from synthesis to final crystal structure.
Comparative Crystallographic Data of Nitrophenylpiperazine Derivatives
To illustrate the insights gained from crystallography, the table below compares key parameters from published structures of related nitrophenylpiperazine salts. This data highlights how subtle changes in counter-ions can influence the solid-state conformation.
| Parameter | 4-(4-Nitrophenyl)piperazin-1-ium salicylate[5] | 4-(4-Nitrophenyl)piperazin-1-ium 3,5-dinitrobenzoate[5] | 4-(4-Nitrophenyl)piperazin-1-ium trifluoroacetate[6] |
| Formula | C₁₇H₂₁N₃O₅ | C₁₇H₁₈N₅O₈ | C₁₂H₁₄F₃N₃O₄ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | P2₁/c |
| Piperazine Conformation | Chair | Chair | Chair |
| Nitrophenyl Position | Equatorial | Axial | Bisectional |
| Key Interactions | N-H···O, C-H···π, π-π stacking | N-H···O, C-H···π | N-H···O, C-H···F |
This data demonstrates that while the piperazine ring reliably adopts a low-energy chair conformation, the orientation of the nitrophenyl substituent (axial vs. equatorial) is sensitive to the crystal packing environment and intermolecular forces, such as hydrogen bonding.[5][6] This is a critical insight for drug design, as the substituent's orientation dictates its interaction with a target binding pocket.
Section 2: A Comparative Analysis with Orthogonal Techniques
While crystallography provides the definitive solid-state structure, a comprehensive characterization relies on an integrated approach using orthogonal techniques that probe the molecule's properties in different states.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and through-space proximity of atoms in solution.[9]
-
Insights: For this compound, ¹H NMR would confirm the connectivity by showing characteristic signals for the aromatic protons, the piperazine ring protons (often complex multiplets due to their chair conformation), and the N-methyl singlet. ¹³C NMR would confirm the number of unique carbon environments. Crucially, NMR describes the molecule's average structure and dynamics in solution, which may differ from the static picture in a crystal.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[10]
-
Insights: MS provides unequivocal confirmation of the molecular weight (239.25 g/mol for the title compound) and, through fragmentation analysis, can help verify the core structure.[2][11] It is a primary tool for confirming the identity of the synthesized product.
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8]
-
Insights: The IR spectrum serves as a molecular fingerprint. For this compound class, key stretches would include C-H vibrations from the aromatic and aliphatic groups, C-N stretches, and strong, characteristic symmetric and asymmetric stretches for the nitro group (NO₂), typically around 1520 cm⁻¹ and 1350 cm⁻¹.[9] It is an excellent, rapid method for confirming the presence of key functional groups.
Comparison Summary
| Technique | Information Provided | Sample State | Destructive? | Key Advantage for this Compound Class |
| X-ray Crystallography | Unambiguous 3D structure, conformation, packing | Solid | No | Definitive proof of structure and stereochemistry; reveals subtle conformational differences. |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation | Solution | No | Describes the molecule's structure and dynamics in a biologically relevant (solution) state. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS) | Gas/Solution | Yes | Confirms molecular identity and formula with extremely high accuracy.[10] |
| Infrared Spectroscopy | Presence of specific functional groups | Any | No | Rapid and simple confirmation of key functional groups like the nitro (NO₂) group.[9] |
Logic of an Integrated Approach
The most robust structural elucidation strategy uses these techniques in a complementary fashion.
Caption: Complementary information from orthogonal analytical techniques.
Conclusion
For this compound and its derivatives, single-crystal X-ray crystallography stands as the ultimate arbiter of molecular structure. It provides the high-resolution, three-dimensional data necessary to understand solid-state conformation, substituent orientation, and intermolecular packing forces—details that are critical for advanced drug design and development. However, it does not stand alone. A self-validating and trustworthy characterization protocol integrates crystallography with orthogonal techniques like NMR, MS, and IR spectroscopy. This synergistic approach ensures that the molecule is understood not just as a static entity in a crystal lattice, but also as a dynamic structure in solution, with its identity and composition confirmed beyond doubt. Adopting this integrated strategy is the hallmark of rigorous chemical science.
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine derivatives. This class of compounds holds significant promise in the development of novel therapeutic agents, particularly in the realms of antimicrobial and anticancer research. This document will delve into the synthesis, biological evaluation, and the nuanced effects of structural modifications on the biological activity of these derivatives, supported by experimental data and established protocols.
Introduction: The Significance of the Phenylpiperazine Scaffold
The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its presence in a wide array of clinically used drugs. Its unique physicochemical properties, including its ability to engage in various molecular interactions, make it a versatile building block in drug design. When coupled with a substituted phenyl ring, as in the case of this compound, the resulting derivatives present a compelling profile for biological activity. The presence of electron-withdrawing groups, such as the fluoro and nitro groups on the phenyl ring, is often associated with enhanced biological effects, a principle that will be explored in detail in this guide.[1]
Core Structure and Rationale for Investigation
The core structure of this compound serves as a foundational scaffold for the design of new therapeutic agents. The rationale for investigating this particular arrangement of functional groups stems from established principles in medicinal chemistry:
-
The Piperazine Moiety: A six-membered ring containing two nitrogen atoms, the piperazine core imparts favorable pharmacokinetic properties and provides a key site for molecular interactions.
-
The 4-Methyl Group: Substitution at the N4 position of the piperazine ring can influence the molecule's basicity and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.
-
The Phenyl Ring: This aromatic group provides a platform for a variety of substitutions that can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to biological targets.
-
The 4-Fluoro and 2-Nitro Substituents: These electron-withdrawing groups are of particular interest. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can participate in key interactions with biological targets and has been linked to antimicrobial and anticancer activities.[1][2]
Structure-Activity Relationship (SAR) Analysis
Insights from Antimicrobial Studies
Research on piperazine-based antimicrobial agents has shown that the incorporation of electron-withdrawing groups, such as nitro (NO2), chloro (Cl), and bromo (Br), on the phenyl ring can enhance antibacterial activity.[1] Conversely, the presence of electron-donating groups often leads to a decrease in potency.[1]
A study on nitrophenylpiperazine derivatives as tyrosinase inhibitors, while not directly an antimicrobial study, provides some relevant SAR insights. The study found that replacing a simple phenyl or benzyl group with more complex heterocyclic moieties like indole or pyridine significantly improved the inhibitory potency of the compounds.[3] This suggests that extending the structure from the piperazine nitrogen could be a fruitful avenue for enhancing biological activity in other contexts as well.
Furthermore, a study on N4-substituted piperazinyl norfloxacin derivatives demonstrated that modifications at the N4-position of the piperazine ring can significantly influence the antibacterial spectrum and potency.[4] While the core of these derivatives is different, the principle of N4-substitution being a key determinant of activity is highly relevant.
Insights from Anticancer Studies
In the context of anticancer activity, the substitution pattern on the phenyl ring is also a critical determinant of efficacy. A review of the SAR of antimetastatic compounds highlighted that the position of fluoro substituents on a phenyl ring plays an important role in their anticancer activities.[2] For instance, in one series of compounds, ortho-substitution of a fluoro group resulted in better inhibitory activity compared to meta or para substitution.[2] This is particularly relevant to our core scaffold, which features a fluorine atom in the para position.
Another study on thiazolo[4,5-d]pyrimidine derivatives emphasized the beneficial effects of including fluorine in molecules to improve pharmacological properties, such as increased lipophilicity and metabolic stability.[5]
The following table summarizes hypothetical SAR trends for this compound derivatives based on the available literature for related compounds. It is important to note that these are extrapolated trends and would require experimental verification for this specific scaffold.
| Modification | Position | Substituent Type | Predicted Impact on Activity | Rationale/Supporting Evidence |
| Phenyl Ring | Ortho (to piperazine) | Electron-withdrawing (e.g., Cl, Br) | Likely increase | Electron-withdrawing groups generally enhance antimicrobial activity.[1] Ortho substitution can influence conformation and binding. |
| Phenyl Ring | Meta (to piperazine) | Bulky groups | Potentially decrease | Steric hindrance at the meta position can be detrimental to binding in some receptor pockets. |
| Phenyl Ring | Para (to piperazine) | Replacement of Fluoro with other halogens | Variable | The high electronegativity and small size of fluorine are often optimal for binding interactions. |
| Piperazine Ring | N4-position | Replacement of Methyl with larger alkyl or aryl groups | Potentially increase | N4-substitutions can modulate ADME properties and introduce new binding interactions.[4] |
| Piperazine Ring | N4-position | Introduction of polar groups | Potentially increase solubility and alter target specificity | Can improve pharmacokinetic properties. |
Experimental Protocols
To facilitate further research and validation of the SAR of these derivatives, detailed protocols for their synthesis and biological evaluation are provided below.
Synthesis of this compound Derivatives
A general and convenient method for the synthesis of N-aryl piperazines involves the reaction of a substituted aniline with bis(2-chloroethyl)amine. For the synthesis of the core scaffold and its analogs, a nucleophilic aromatic substitution reaction is a common approach.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-fluoro-2,4-dinitrobenzene or a similarly activated aryl halide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Piperazine: Add N-methylpiperazine (1.1 equivalents) to the solution.
-
Base Addition: Add a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2-3 equivalents), to the reaction mixture to act as a proton scavenger.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash it with water, and then dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Evaluation: Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Biological Evaluation: Antimicrobial Activity (Broth Microdilution Assay)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria) in a suitable broth medium, adjusted to a McFarland standard of 0.5.
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Data Recording: Record the MIC value for each test compound against each microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The analysis of the structure-activity relationships of related compounds suggests that the biological activity of these derivatives can be finely tuned by strategic modifications of the phenyl and piperazine rings. Specifically, the introduction of additional electron-withdrawing groups on the phenyl ring and the exploration of diverse substituents at the N4-position of the piperazine ring are promising avenues for future research.
The experimental protocols provided in this guide offer a robust framework for the synthesis and biological evaluation of new analogs. Systematic SAR studies on the this compound scaffold are warranted to experimentally validate the predicted trends and to identify lead compounds with enhanced potency and selectivity. Such studies will be instrumental in advancing our understanding of the therapeutic potential of this important class of molecules.
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. 2020. [Link]
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A Researcher's Guide to In Vitro ADME Properties of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Derivatives
In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to its success. This guide offers an in-depth technical comparison of the in vitro ADME properties of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine derivatives, a scaffold of interest in medicinal chemistry. We will delve into the critical experimental assays that shape our understanding of a compound's potential as a therapeutic agent, providing not just the "how" but the "why" behind these experimental choices.
The this compound core, with its distinct electronic and structural features, presents a fascinating case study for structure-ADME relationship (SAR) analysis. The presence of a fluorinated nitrophenyl ring and a methylpiperazine moiety suggests a delicate balance of lipophilicity, polarity, and metabolic susceptibility that warrants careful investigation.
Key In Vitro ADME Parameters: A Comparative Overview
The journey of a drug from administration to its target site is fraught with physiological barriers. In vitro ADME assays provide a crucial early assessment of a compound's ability to navigate this journey. Here, we compare the expected ADME profiles of hypothetical derivatives of the this compound scaffold, highlighting how subtle structural modifications can dramatically influence their developability.
| Derivative | Modification | Predicted Metabolic Stability (HLM t½, min) | Predicted Permeability (Papp, 10⁻⁶ cm/s) | Predicted Plasma Protein Binding (%) | Rationale for Predicted Changes |
| Parent | None | Moderate | Moderate to High | High | The lipophilic nature of the scaffold suggests good permeability but also potential for high protein binding and metabolic susceptibility at the methylpiperazine and unsubstituted phenyl ring positions. |
| Derivative A | Hydroxylation of methyl group | Low | Moderate | Moderate to High | Introduction of a polar hydroxyl group creates a potential site for rapid phase II metabolism (glucuronidation/sulfation), reducing metabolic stability. Permeability might be slightly reduced due to increased polarity. |
| Derivative B | Demethylation of piperazine | Low to Moderate | Moderate | High | The secondary amine is a known site for oxidation and conjugation, potentially leading to lower metabolic stability compared to the parent tertiary amine. |
| Derivative C | Additional fluorine on phenyl ring | High | High | Very High | Fluorination can block sites of metabolism, thereby increasing metabolic stability.[1] It also increases lipophilicity, which can enhance permeability but may also lead to higher plasma protein binding. |
| Derivative D | Replacement of nitro group with cyano | Moderate to High | Moderate to High | High | The nitro group is susceptible to reduction. Replacing it with a more metabolically stable cyano group could improve stability, while maintaining a similar electronic profile. |
Experimental Workflows: A Step-by-Step Guide
To ensure scientific rigor, the protocols described below are designed to be self-validating, incorporating appropriate controls and quality checks.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay is a cornerstone for predicting in vivo clearance. It evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.
Protocol:
-
Preparation: Human liver microsomes are thawed on ice. A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. An NADPH regenerating system is prepared to ensure sustained enzyme activity.
-
Incubation: A mixture of HLM and the test compound in phosphate buffer is pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).
Caco-2 Permeability Assay
This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) as a model of the intestinal epithelium to predict oral absorption.[2][3][4]
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Measurement (A to B): The test compound is added to the apical (A) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (B) side, representing the bloodstream, at various time points.
-
Efflux Assessment (B to A): To determine if the compound is a substrate for efflux transporters, the experiment is also performed in the reverse direction, from basolateral to apical.
-
Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is often indicative of active efflux.
Plasma Protein Binding (PPB) by Equilibrium Dialysis
This assay determines the extent to which a compound binds to plasma proteins, which is crucial as only the unbound fraction is pharmacologically active.[5]
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A Comparative Guide to the Synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine: An Essential Intermediate in Modern Drug Discovery
In the landscape of contemporary pharmaceutical research, the strategic synthesis of key intermediates is paramount to the successful and efficient development of novel therapeutic agents. 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine is a critical building block in the synthesis of a variety of biologically active molecules. Its structural motifs, a substituted nitrophenyl ring and a methylpiperazine moiety, are prevalent in compounds targeting a range of therapeutic areas. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Introduction: The Significance of this compound
The this compound scaffold is a cornerstone in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing group, not only activates the aromatic ring for nucleophilic substitution but also serves as a synthetic handle for further functionalization, such as reduction to an aniline derivative. The fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate. The methylpiperazine group is a common pharmacophore that can improve solubility and oral bioavailability. Consequently, efficient and scalable access to this intermediate is of high importance.
Route 1: The Predominant Pathway - Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the high reactivity of an activated aromatic ring towards a nucleophile.
Mechanistic Insights
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] In the first, rate-determining step, the nucleophile (1-methylpiperazine) attacks the electron-deficient aromatic ring at the carbon atom bearing a good leaving group (fluorine). This attack is regioselective, preferentially occurring at the position para to the strongly electron-withdrawing nitro group. This is due to the superior resonance stabilization of the negative charge in the resulting intermediate, known as a Meisenheimer complex, when the nitro group is in the para position.[1] The negative charge can be delocalized onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.
Conventional Synthesis Protocol
A highly efficient and analogous synthesis of a similar compound, 1-methyl-4-(4-nitrophenyl)piperazine, has been reported with a 98% yield, providing a strong basis for the synthesis of the target molecule.[2]
Experimental Protocol:
-
Reaction Setup: To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is added 1-methylpiperazine (1 equivalent) and potassium carbonate (K2CO3) (3 equivalents).
-
Reaction Conditions: The reaction mixture is stirred at room temperature (20-25 °C) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into cold water.
-
Isolation: The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the crude product.
-
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Route 2: An Accelerated Approach - Microwave-Assisted Synthesis (MAOS)
In the quest for more efficient and environmentally friendly synthetic methodologies, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique can dramatically reduce reaction times, increase yields, and enhance product purity.
The Rationale Behind MAOS
Microwave irradiation directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating methods, leading to significantly accelerated reaction rates.
Proposed Microwave-Assisted Protocol
While a specific MAOS protocol for this exact synthesis is not widely published, based on general principles of microwave-assisted SNAr reactions, the following protocol can be proposed:
Experimental Protocol:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1,4-difluoro-2-nitrobenzene (1 equivalent), 1-methylpiperazine (1.1 equivalents), and a suitable base such as potassium carbonate or diisopropylethylamine (DIPEA) (2-3 equivalents) in a polar solvent like DMF or DMSO.
-
Reaction Conditions: The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 100-150 °C) for a short period (e.g., 5-20 minutes). The reaction parameters (temperature, time, and power) should be optimized.
-
Work-up and Isolation: After cooling, the reaction mixture is worked up in a similar manner to the conventional method, involving precipitation in water and filtration.
-
Purification: Purification can be achieved through recrystallization or column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Conventional SNAr | Microwave-Assisted SNAr (MAOS) |
| Reaction Time | Hours | Minutes |
| Energy Consumption | Higher | Lower |
| Yield | Generally high (can be >90%) | Often higher than conventional methods |
| Purity | Good, may require purification | Often higher, with fewer byproducts |
| Scalability | Well-established for large scale | Can be challenging for very large scale |
| Equipment | Standard laboratory glassware | Specialized microwave reactor |
| Environmental Impact | Moderate | Generally lower due to reduced time and energy |
Product Characterization and Data
Authentic samples of this compound should be characterized by standard analytical techniques to confirm their identity and purity.
| Analytical Technique | Expected Data |
| 1H NMR | Signals corresponding to the aromatic protons, the piperazine ring protons, and the methyl group protons with appropriate chemical shifts and coupling constants. |
| 13C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, piperazine carbons, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound (C11H14FN3O2, MW: 239.25 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (around 1520 and 1340 cm-1), C-F bond, and C-N bonds. |
| Melting Point | A sharp melting point is indicative of high purity. |
Conclusion and Future Perspectives
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction. The conventional method using potassium carbonate in DMF at room temperature offers high yields and operational simplicity, making it suitable for a wide range of laboratory settings. For researchers seeking to accelerate their discovery process and embrace greener chemistry principles, the microwave-assisted approach presents a compelling alternative, offering significant reductions in reaction time and often improved yields.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale, available equipment, and time constraints. By understanding the underlying principles and having access to detailed protocols, researchers can confidently and efficiently synthesize this crucial intermediate, thereby advancing their drug discovery and development programs.
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A Comparative Guide to the Cross-Reactivity Profiling of Novel 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine Kinase Inhibitors
Abstract
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving true selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[1][2] Off-target effects, stemming from inhibitor promiscuity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[3][4][5] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel series of kinase inhibitors based on the 1-(4-fluoro-2-nitrophenyl)-4-methylpiperazine scaffold. We detail an integrated, multi-platform approach to objectively compare the selectivity profiles of two lead candidates, FNM-A101 and FNM-B202 , designed as inhibitors of Tyrosine Kinase "X" (TKX), a critical mediator in oncogenic signaling. By combining broad-panel biochemical assays with cell-based target engagement studies, we illustrate a robust methodology for identifying and quantifying off-target interactions, providing critical data to guide lead optimization and de-risk clinical progression.
Introduction: The Imperative of Selectivity Profiling
The 1-(4-fluoro-2-nitrophenyl)-piperazine core is a versatile scaffold found in a range of biologically active compounds.[6][7][8] Our medicinal chemistry efforts have identified derivatives that potently inhibit TKX. However, early-stage discovery must rigorously assess inhibitor selectivity to understand the full spectrum of a compound's biological activity.[9] A lack of selectivity can confound experimental results and lead to clinical side effects.[1] Conversely, well-characterized off-target activities can be rationally exploited for therapeutic benefit.[10]
This guide presents the comparative profiling of two promising derivatives, FNM-A101 and FNM-B202. Our objective is to determine which candidate possesses a superior selectivity profile for TKX, thereby minimizing the potential for adverse effects driven by off-target kinase inhibition.[3] The workflow described herein serves as a blueprint for researchers in drug development, emphasizing the causal links between experimental choices and the quality of the resulting selectivity data.
Integrated Experimental Strategy for Cross-Reactivity Profiling
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Kinome Profiling (Biochemical Assay)
Rationale: The initial step involves screening the compounds against a large, representative panel of the human kinome. This high-throughput approach is the most efficient way to identify potential off-target interactions that might be missed by more focused or biased testing.[11] We utilize a single high concentration (e.g., 1 µM) to cast a wide net and ensure we identify even weak off-target binding.
Protocol: Kinase Panel Screening (Adapted from Commercial Service Protocols)
-
Compound Preparation: Prepare stock solutions of FNM-A101 and FNM-B202 in 100% DMSO.
-
Assay Concentration: Dilute compounds to a final assay concentration of 1 µM in the appropriate assay buffer. Include a known selective inhibitor as a positive control and a vehicle (DMSO) control.
-
Kinase Panel: Screen against a panel of over 400 purified human kinases (e.g., Reaction Biology Kinase HotSpot™ or ThermoFisher SelectScreen®).[12][13] Assays are typically run at or near the Kₘ for ATP to provide a standardized comparison.
-
Activity Measurement: Kinase activity is measured by quantifying the phosphorylation of a substrate, often using radiometric (³³P-ATP) or fluorescence-based methods.[13]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. Hits are typically defined as kinases showing >70% inhibition.
-
Follow-up: For the primary target (TKX) and all identified off-target hits, perform 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀).
Tier 2: Cellular Target Engagement (CETSA®)
Rationale: Biochemical assays using purified enzymes do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentration, and protein complex formation can significantly influence a compound's potency and selectivity. The Cellular Thermal Shift Assay (CETSA®) directly measures target engagement in intact cells, providing crucial validation of biochemical findings.[14][15][16] The underlying principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[15][17]
Protocol: Western Blot-Based CETSA®
-
Cell Culture: Grow a human cell line endogenously expressing the target kinases (e.g., HEK293 or a relevant cancer cell line) to ~80% confluency.
-
Compound Treatment: Treat cells with the test compound (e.g., FNM-A101 at 10x its cellular IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Shock: Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Quantification & Western Blot: Transfer the supernatant (soluble fraction) to new tubes. Quantify total protein concentration to ensure equal loading. Analyze the abundance of the target protein at each temperature point using standard Western Blotting protocols with a validated antibody.
-
Data Analysis: Plot the relative band intensity for the target protein against temperature. A rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells indicates target stabilization and therefore, engagement.[15]
Results: Comparative Selectivity of FNM-A101 vs. FNM-B202
The following data represents the outcome of our integrated profiling strategy.
Biochemical Kinase Selectivity
The initial single-point screen identified a small number of off-target kinases for both compounds. Subsequent IC₅₀ determination provided a quantitative comparison of their potency and selectivity.
Table 1: Comparative Kinase Inhibition Profile (IC₅₀, nM)
| Kinase Target | FNM-A101 (nM) | FNM-B202 (nM) | Comments |
|---|---|---|---|
| TKX (On-Target) | 12 | 15 | Both compounds are potent inhibitors of the primary target. |
| SRC | 250 | >10,000 | FNM-A101 shows moderate off-target activity against SRC. |
| ABL1 | 480 | >10,000 | FNM-A101 shows moderate off-target activity against ABL1. |
| LCK | 850 | >10,000 | FNM-A101 shows weak off-target activity against LCK. |
| DDR1 | >10,000 | 120 | FNM-B202 shows potent off-target activity against DDR1. |
Interpretation: The biochemical data reveals distinct cross-reactivity profiles. FNM-A101 inhibits a small cluster of SRC-family kinases, while FNM-B202 is highly selective against this family but potently inhibits the unrelated discoidin domain receptor 1 (DDR1).
Cellular Target Engagement Validation
CETSA was performed to confirm that the observed biochemical inhibition translates to target binding within a cellular context.
Caption: CETSA results confirm cellular target engagement patterns.
Interpretation: The CETSA results validate the biochemical findings. Both compounds robustly engage the on-target TKX in cells. Critically, FNM-A101 treatment led to a measurable thermal stabilization of SRC, confirming engagement with this off-target. In contrast, FNM-B202 showed no engagement of SRC but caused a significant thermal shift for DDR1, confirming potent binding to its key off-target in a cellular environment.[18]
Discussion and Comparative Analysis
The goal of this study was to select the compound with the most promising selectivity profile for further development as a TKX inhibitor.
-
FNM-A101: This compound is a potent TKX inhibitor with moderate off-target activity against a few SRC-family kinases. While not perfectly selective, this profile might be acceptable or even desirable depending on the therapeutic context, as SRC inhibition can be beneficial in some cancers. However, it complicates the interpretation of cellular phenotypes, as effects could be due to inhibition of TKX, SRC, or both.[19]
-
FNM-B202: This compound demonstrates superior selectivity with respect to the SRC kinase family but possesses a potent and specific off-target liability against DDR1. Inhibition of DDR1 is associated with specific biological effects and potential toxicities (e.g., fibrosis) that would need to be carefully evaluated. The highly specific nature of this off-target interaction, however, makes it a "cleaner" pharmacological tool than FNM-A101.
This comparative guide demonstrates that a systematic, multi-layered approach to cross-reactivity profiling is essential for making informed decisions in drug discovery. By integrating broad biochemical screening with cellular validation, researchers can build a comprehensive and reliable understanding of a compound's true selectivity profile.
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Al-Obeidi, F. A., & Lam, K. S. (2000). Off-target effects of kinase inhibitors. Nature Reviews Cancer. Available at: [Link]
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Navigating the Uncharted Territory of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine-Based Inhibitors: A Research Landscape Analysis
To our valued research community,
In the spirit of advancing scientific knowledge, this guide was intended to provide a comprehensive comparison of the efficacy of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine-based inhibitors. However, a thorough investigation of the current scientific literature has revealed that this specific class of compounds represents a nascent and largely unexplored area of research. While the parent compound, this compound, is chemically defined and cataloged, there is a notable absence of published studies detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of a series of its derivatives.
The piperazine scaffold is a well-established pharmacophore, known for its prevalence in a wide array of biologically active compounds targeting various receptors and enzymes.[1][2] Modifications to the piperazine ring and its substituents can lead to significant changes in pharmacological activity, making this a fertile ground for drug discovery.[1] The presence of a fluorinated and nitrated phenyl ring on the this compound core suggests potential for unique biological interactions and therapeutic applications, possibly in areas such as oncology or neuroscience where similar motifs have shown promise.[3][4]
For instance, related compounds such as 1-(2-fluorophenyl)piperazine derivatives have been investigated as potential anticancer agents through the inhibition of BCL2.[5] Furthermore, various phenylpiperazine derivatives have been explored as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[6][7] The 4-fluoro and 2-nitro substitutions on the phenyl ring of the topic compound could modulate its electronic properties and binding interactions with biological targets, potentially leading to novel inhibitory activities.
However, without experimental data, any discussion on the comparative efficacy of a series of this compound-based inhibitors would be purely speculative. The core tenets of scientific integrity and evidence-based analysis, which are central to our mission, preclude the creation of a guide based on hypothetical data.
Future Directions and a Call to the Research Community
The absence of data for this specific compound class presents a unique opportunity for researchers in medicinal chemistry and drug discovery. The synthesis of a focused library of this compound analogues and their subsequent screening against a panel of relevant biological targets could unveil novel therapeutic leads.
Key research questions that could be addressed include:
-
Synthesis and Characterization: The development of efficient synthetic routes to a diverse set of derivatives with modifications at the piperazine ring and the phenyl moiety.
-
Biological Screening: Evaluation of these compounds against various targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease.[8][9]
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structures of the synthesized compounds and their biological activities to guide the design of more potent and selective inhibitors.[10]
We encourage the scientific community to explore this promising chemical space. As new research emerges and experimental data becomes available, we are committed to revisiting this topic and providing the in-depth, data-driven comparison guide that was originally envisioned.
For researchers interested in exploring related and well-documented classes of piperazine-based inhibitors, we recommend investigating the literature on compounds such as the 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) derivatives , which have been studied as inhibitors of Equilibrative Nucleoside Transporters (ENTs).[11]
We remain dedicated to providing the scientific community with accurate, reliable, and data-supported resources. We will continue to monitor the literature for advancements in this area and look forward to a time when a comprehensive efficacy comparison of this compound-based inhibitors can be compiled.
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][5][12]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemMedChem. 2024;e202400570.
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A Preclinical Benchmarking Guide: Evaluating 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine as a Novel CNS Agent
This guide provides a comprehensive framework for the preclinical evaluation of 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine, a novel arylpiperazine derivative with potential as a central nervous system (CNS) therapeutic. The arylpiperazine scaffold is a well-established pharmacophore in many CNS-active agents, known to interact with a variety of neurotransmitter systems.[1] This document outlines a systematic approach to benchmark the compound against established CNS agents, elucidating its pharmacological profile and therapeutic potential.
Introduction: The Rationale for Benchmarking
The development of novel CNS drugs is a critical area of research, as many existing treatments for neurological and psychiatric disorders have limitations in efficacy and side-effect profiles.[2] Arylpiperazine derivatives have shown promise in targeting a range of conditions, including anxiety, depression, and psychosis, primarily through their modulation of dopaminergic and serotonergic pathways.[1][3] The subject of this guide, this compound, is a structurally distinct entity within this class. Its nitrophenyl moiety suggests potential interactions with key CNS receptors, necessitating a thorough and comparative preclinical assessment.
This guide is designed for researchers, scientists, and drug development professionals. It provides not just a series of protocols, but a strategic and logical framework for a comprehensive benchmarking study. The experimental choices are explained to ensure a self-validating and scientifically rigorous evaluation.
Part 1: Postulated Mechanism of Action and Selection of Benchmark Agents
Based on the structural characteristics of this compound, it is hypothesized to interact with serotonin (5-HT) and dopamine (D) receptors. The piperazine core is a common feature in many 5-HT receptor ligands, while the substituted phenyl ring can confer affinity and selectivity for various receptor subtypes.[1][4] Therefore, the initial benchmarking will focus on characterizing its activity at key serotonin and dopamine receptors implicated in mood and psychotic disorders.
To provide a robust comparative analysis, the following well-characterized CNS agents have been selected as benchmarks:
-
Buspirone: A 5-HT1A receptor partial agonist, widely used as an anxiolytic.[5]
-
Haloperidol: A potent D2 dopamine receptor antagonist, a typical antipsychotic.[6]
-
Aripiprazole: A D2 dopamine receptor partial agonist and 5-HT1A receptor partial agonist, an atypical antipsychotic.
These agents represent different mechanisms of action at the primary hypothesized targets, allowing for a nuanced understanding of the novel compound's profile.
Part 2: In Vitro Characterization: Receptor Binding and Functional Assays
The initial phase of benchmarking involves in vitro assays to determine the compound's affinity and functional activity at the primary target receptors.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human D2 and 5-HT1A receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Stably transfected HEK293 cells expressing either human D2 or 5-HT1A receptors will be cultured and harvested. Cell membranes will be prepared by homogenization and centrifugation.
-
Binding Assay:
-
For D2 receptor binding, membranes will be incubated with a specific radioligand (e.g., [3H]-Spiperone) and varying concentrations of the test compound or benchmark agents.
-
For 5-HT1A receptor binding, a similar procedure will be followed using a specific radioligand (e.g., [3H]-8-OH-DPAT).
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) will be determined. The binding affinity (Ki) will be calculated using the Cheng-Prusoff equation.
Expected Data Presentation:
| Compound | D2 Receptor Binding Affinity (Ki, nM) | 5-HT1A Receptor Binding Affinity (Ki, nM) |
| This compound | TBD | TBD |
| Buspirone | ~250 | ~10 |
| Haloperidol | ~1.5 | >1000 |
| Aripiprazole | ~0.34 | ~4.2 |
TBD: To be determined.
Experimental Protocol: Functional Assays
Objective: To characterize the functional activity (agonist, antagonist, or partial agonist) of the compound at D2 and 5-HT1A receptors.
Methodology:
-
cAMP Assay (for D2 and 5-HT1A receptors):
-
HEK293 cells expressing the target receptor will be treated with forskolin to stimulate cAMP production.
-
Cells will be co-incubated with varying concentrations of the test compound.
-
The level of cAMP will be measured using a suitable assay kit (e.g., HTRF or ELISA).
-
A decrease in forskolin-stimulated cAMP levels indicates agonism, while a blockade of agonist-induced inhibition indicates antagonism.
-
-
[35S]GTPγS Binding Assay:
-
This assay measures the activation of G-proteins coupled to the receptor.
-
Cell membranes will be incubated with [35S]GTPγS and varying concentrations of the test compound.
-
An increase in [35S]GTPγS binding indicates agonism.
-
Data Interpretation: The intrinsic activity and potency (EC50 or IC50) of the compound will be determined and compared to the benchmark agents.
Part 3: In Vivo Behavioral Pharmacology
Following in vitro characterization, in vivo studies in rodent models are essential to assess the compound's CNS effects and potential therapeutic utility.
Experimental Workflow: In Vivo Studies
Caption: A stepwise workflow for the in vivo evaluation of a novel CNS agent.
Experimental Protocol: Locomotor Activity
Objective: To assess the effect of the compound on spontaneous locomotor activity, which can indicate stimulant or sedative properties.
Methodology:
-
Animals: Male C57BL/6 mice will be used.
-
Procedure:
-
Mice will be habituated to the locomotor activity chambers.
-
The test compound, vehicle, or benchmark agents will be administered intraperitoneally (i.p.).
-
Locomotor activity (distance traveled, rearing frequency) will be recorded for 60 minutes.
-
-
Data Analysis: The total distance traveled and other locomotor parameters will be compared between treatment groups.
Expected Data Presentation:
| Treatment (Dose) | Total Distance Traveled (cm) |
| Vehicle | TBD |
| This compound (Low, Mid, High) | TBD |
| Buspirone (1 mg/kg) | TBD |
| Haloperidol (0.5 mg/kg) | TBD |
| Aripiprazole (1 mg/kg) | TBD |
TBD: To be determined.
Experimental Protocol: Elevated Plus Maze (EPM)
Objective: To evaluate the anxiolytic-like effects of the compound.[2]
Methodology:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Mice will be treated with the test compound, vehicle, or a benchmark anxiolytic (e.g., Diazepam or Buspirone).
-
Each mouse will be placed in the center of the maze, and its behavior will be recorded for 5 minutes.
-
-
Data Analysis: The percentage of time spent in the open arms and the number of entries into the open arms will be calculated. An increase in these parameters suggests an anxiolytic-like effect.
Experimental Protocol: Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of the compound.[2]
Methodology:
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Mice will be treated with the test compound, vehicle, or a benchmark antidepressant (e.g., Fluoxetine).
-
Mice will be placed in the water for a 6-minute session.
-
-
Data Analysis: The duration of immobility during the last 4 minutes of the test will be measured. A decrease in immobility time is indicative of an antidepressant-like effect.
Part 4: Pharmacokinetics and Blood-Brain Barrier Penetration
A crucial aspect of any CNS drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[7][8]
Experimental Protocol: In Vitro BBB Permeability Assay
Objective: To assess the potential of the compound to cross the BBB using an in vitro model.
Methodology:
-
Model: A co-culture model of brain endothelial cells and astrocytes (e.g., the Caco-2 cell model) can be used.[9]
-
Procedure: The test compound is added to the apical (blood) side of the cell monolayer, and its concentration in the basolateral (brain) side is measured over time.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Experimental Protocol: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the compound in plasma and brain tissue.
Methodology:
-
Animals: Male Sprague-Dawley rats will be used.
-
Procedure:
-
The compound will be administered via intravenous (i.v.) and oral (p.o.) routes.
-
Blood and brain samples will be collected at various time points.
-
The concentration of the compound in plasma and brain homogenates will be determined using LC-MS/MS.
-
-
Data Analysis: Key pharmacokinetic parameters (e.g., half-life, Cmax, AUC, brain-to-plasma ratio) will be calculated.
Part 5: Signaling Pathway Visualization
The interaction of this compound with its putative targets, the D2 and 5-HT1A receptors, will initiate downstream signaling cascades.
Caption: Postulated signaling pathways for D2 and 5-HT1A receptor modulation.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the preclinical benchmarking of this compound. By systematically evaluating its in vitro and in vivo pharmacological profile against well-characterized CNS agents, a clear understanding of its potential therapeutic utility and mechanism of action can be established. The data generated from these studies will be crucial for making informed decisions about the further development of this novel compound as a potential treatment for CNS disorders.
References
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A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Available at: [Link]
-
Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2022). PubMed. Available at: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Taylor & Francis Online. Available at: [Link]
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Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed. Available at: [Link]
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Structure–activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. (2022). Canadian Science Publishing. Available at: [Link]
-
Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis. (2023). PubMed Central. Available at: [Link]
-
CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. (n.d.). Altasciences. Available at: [Link]
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Blood-brain barrier models: in vitro to in vivo translation in preclinical development of CNS-targeting biotherapeutics. (2018). PubMed. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
A Researcher's Guide to Safely Handling 1-(4-Fluoro-2-nitrophenyl)-4-methylpiperazine
This document provides essential safety and handling protocols for this compound (CAS No. 432531-43-6). As a valued professional in the scientific community, your safety is paramount. This guide is structured to provide immediate, actionable information built on a foundation of chemical hazard assessment and best practices in laboratory safety.
Section 1: Immediate Hazard Assessment and Core Precautions
At its core, this compound should be handled as a substance with the potential for significant health effects. Based on its chemical family, we must assume it is harmful if swallowed, inhaled, or absorbed through the skin , and is likely an irritant to the eyes, skin, and respiratory system .[3][4][6]
A primary concern with aromatic nitro compounds is the potential to cause methemoglobinemia , a serious condition that reduces the blood's oxygen-carrying capacity.[2] Symptoms can include headache, dizziness, nausea, and a bluish discoloration of the skin (cyanosis).[2] Due to this risk, minimizing all routes of exposure is the primary goal.
Before You Begin:
-
Locate and Verify: Ensure an emergency eyewash station and safety shower are unobstructed and have been recently tested.
-
Designate an Area: All handling of this compound, especially in its powdered form, must occur within a designated area, preferably a certified chemical fume hood, to control airborne dust and vapors.[6][7]
-
Assemble Your PPE: Do not handle this chemical without the proper Personal Protective Equipment (PPE) as outlined in Section 2.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The following table outlines the minimum required protection for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields | Rationale: Protects against dust particles and splashes. Must conform to EN 166 or OSHA 29 CFR 1910.133 standards.[8] |
| Face Shield | Rationale: Required when there is a significant risk of splashing or dust generation, such as during bulk transfers or when cleaning spills. To be worn over safety goggles.[8] | |
| Hand Protection | Double-Gloving with Nitrile Gloves | Rationale: Nitrile gloves provide good resistance to a range of chemicals and are a suitable choice for incidental splash protection.[8][9] Double-gloving provides an extra layer of security. Gloves must be inspected for integrity before each use and changed immediately upon contamination or after a maximum of two hours of use.[7][10] For prolonged contact, consult glove manufacturer data; butyl rubber gloves may offer enhanced protection against nitro-compounds.[9] |
| Body Protection | Flame-Resistant Laboratory Coat | Rationale: A fully buttoned, flame-resistant lab coat protects against skin contact with powders and splashes.[8] |
| Chemical-Resistant Apron | Rationale: Recommended when handling larger quantities (>25g) or when there is a higher risk of splashes to protect underlying clothing and skin. | |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: Mandatory when handling the solid compound outside of a fume hood or when dust is generated. An N95 dust mask may be sufficient for minor transfers inside a hood, but a half-mask or full-face respirator with P100 (particulate) cartridges offers superior protection.[6] Ensure proper fit testing and training before use. |
Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.
Caption: PPE selection workflow based on operational risk.
Section 3: Step-by-Step Handling Procedures
3.1 Weighing and Preparing Solutions (Solid Form)
-
Work Area Preparation: Conduct all weighing operations inside a chemical fume hood or a ventilated balance enclosure to contain airborne powder. Place a disposable absorbent liner on the work surface.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.
-
Tare and Weigh: Use anti-static weigh boats or glassine paper. Handle the container and spatula with care to minimize dust generation.
-
Dissolution: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. If heating is necessary, do so under reflux in the fume hood.
-
Post-Handling: Tightly cap the stock bottle and solution. Wipe down the spatula and any surfaces with a damp cloth before removing them from the hood. Dispose of the weigh boat and liner as hazardous waste.
3.2 Reaction Monitoring and Work-up
-
Sampling: When taking samples for analysis (e.g., TLC, LC-MS), perform the transfer within the fume hood.
-
Quenching and Extraction: Perform all quenching and liquid-liquid extractions in a fume hood. Be aware of potential pressure build-up in separatory funnels.
-
Solvent Removal: Use a rotary evaporator located within a fume hood or connected to a well-ventilated exhaust system.
Section 4: Disposal and Decontamination Plan
Proper disposal is critical to ensure safety and environmental compliance.
Waste Streams:
-
Solid Waste: All disposable materials contaminated with the compound (gloves, weigh boats, paper towels, silica gel) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and aqueous or organic waste from work-ups must be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[11]
-
Sharps: Needles and syringes must be disposed of in a designated sharps container.
Decontamination:
-
Surfaces: Decontaminate all work surfaces within the fume hood with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Glassware: Rinse glassware with a suitable solvent to remove residues. This rinseate must be collected as hazardous liquid waste. Then, wash the glassware according to standard laboratory procedures.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand).[6] Wearing full PPE, including respiratory protection, carefully sweep or scoop the material into a hazardous waste container.[6] Wash the area with soap and water. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.
By adhering to these stringent protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
SAFETY DATA SHEET for 1-Amino-4-methylpiperazine. Thermo Fisher Scientific. Available at: [Link]
-
Personal Protective Equipment. University of Hawai'i at Mānoa Environmental Health & Safety Services. Available at: [Link]
-
Recommended PPE to handle chemicals. Bernardo Ecenarro. Available at: [Link]
-
UNIT 7: Personal Protective Equipment. University of Hawai'i at Mānoa CTAHR. Available at: [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. Available at: [Link]
-
Safety Glove Chemical Compatibility Database. Cole-Parmer. Available at: [Link]
-
Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. Available at: [Link]
-
1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, min 97%, 1 gram. Aladdin Scientific. Available at: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
